molecular formula C26H21Cl2F2N5O4S B15560132 Antifungal agent 124

Antifungal agent 124

Katalognummer: B15560132
Molekulargewicht: 608.4 g/mol
InChI-Schlüssel: CCLHAYUZFDMGCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Antifungal agent 124 is a useful research compound. Its molecular formula is C26H21Cl2F2N5O4S and its molecular weight is 608.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C26H21Cl2F2N5O4S

Molekulargewicht

608.4 g/mol

IUPAC-Name

4-(3,4-dichloro-1,2-thiazol-5-yl)-7-[2-[[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]amino]ethoxy]-8-methylchromen-2-one

InChI

InChI=1S/C26H21Cl2F2N5O4S/c1-14-20(5-3-16-17(9-21(36)39-23(14)16)24-22(27)25(28)34-40-24)38-7-6-31-10-26(37,11-35-13-32-12-33-35)18-4-2-15(29)8-19(18)30/h2-5,8-9,12-13,31,37H,6-7,10-11H2,1H3

InChI-Schlüssel

CCLHAYUZFDMGCQ-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ibrexafungerp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrexafungerp (B609083) is a first-in-class oral triterpenoid (B12794562) antifungal agent, representing a significant advancement in the treatment of fungal infections.[1] It operates by inhibiting (1,3)-β-D-glucan synthase, a critical enzyme for the synthesis of the fungal cell wall.[2][3] This targeted action provides a high degree of selective toxicity, as mammalian cells lack this structure.[4] Ibrexafungerp, a semi-synthetic derivative of enfumafungin, is orally bioavailable, a key advantage over the intravenously administered echinocandins.[4][5] It demonstrates broad-spectrum activity against various fungal pathogens, including Candida and Aspergillus species, and notably, it is effective against many strains resistant to other antifungal classes like azoles and echinocandins.[1][4]

Core Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase

The primary molecular target of ibrexafungerp is the enzyme (1,3)-β-D-glucan synthase, which is essential for the biosynthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[1][2] This enzyme complex consists of a catalytic subunit, FKS1 or FKS2, and a GTP-binding regulatory subunit, Rho1.[5] Ibrexafungerp acts as a non-competitive inhibitor of this enzyme.[1]

The inhibition of (1,3)-β-D-glucan synthesis leads to a cascade of detrimental effects on the fungal cell:

  • Weakened Cell Wall: Depletion of β-(1,3)-D-glucan compromises the structural integrity of the cell wall, making it unable to withstand internal osmotic pressure.[4]

  • Cell Lysis and Death: The compromised cell wall ultimately leads to cell lysis and fungal cell death.[2][3]

While both ibrexafungerp and echinocandins target glucan synthase, they bind to different sites on the enzyme complex.[5][6] Echinocandins primarily interact with the FKS1 catalytic subunit, whereas ibrexafungerp is thought to bind to a distinct site, potentially involving the Rho1p regulatory subunit.[3][5] This difference in binding sites is crucial as it allows ibrexafungerp to retain activity against many echinocandin-resistant fungal strains.[1][5]

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cluster_fungal_cell Fungal Cell Ibrexafungerp Ibrexafungerp Glucan_Synthase (1,3)-β-D-Glucan Synthase Ibrexafungerp->Glucan_Synthase Inhibition Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation Cell_Lysis Cell Lysis & Death Cell_Wall->Cell_Lysis Weakening leads to

Caption: Mechanism of Ibrexafungerp Action.

Quantitative Data on Antifungal Activity

The in vitro activity of ibrexafungerp has been extensively evaluated against a broad range of fungal pathogens. The following tables summarize its efficacy, presented as Minimum Inhibitory Concentration (MIC) values.

Table 1: In Vitro Activity of Ibrexafungerp against Candida Species
Candida SpeciesMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Geometric Mean MIC (μg/mL)
C. albicans0.016 - 0.5-0.1250.062
C. auris0.25 - 2110.764
C. glabrata0.5 - 2---
C. tropicalis0.06 - ≥8-20.517
C. parapsilosis0.25 - 0.5-40.660
Echinocandin-Resistant C. albicans-0.251-
Echinocandin-Resistant C. glabrata-24-

Data compiled from multiple sources.[7][8][9][10]

Table 2: Clinical Efficacy of Ibrexafungerp in Vulvovaginal Candidiasis (VVC)
Clinical TrialIbrexafungerp DoseComparatorClinical Cure Rate (Ibrexafungerp)Clinical Cure Rate (Comparator)
DOVE (Phase 2)300 mg BID for 1 dayFluconazole 150 mg single dose51.9%58.3%
VANISH 303 (Phase 3)300 mg BID for 1 dayPlacebo50.5%28.6%
VANISH 306 (Phase 3)300 mg BID for 1 dayPlacebo63.3%44.0%

Data from clinical trials.[11][12][13]

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38 adapted)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast and molds.

  • Preparation of Antifungal Stock Solution: Dissolve ibrexafungerp in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Serially dilute the antifungal stock solution in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL. Dilute this suspension in RPMI 1640 medium to the final inoculum concentration.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a drug-free well for a positive growth control and a media-only well for a negative control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the positive control. This can be assessed visually or with a microplate reader.[14][15]

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cluster_workflow Broth Microdilution Workflow Start Start Prepare_Antifungal Prepare Antifungal Dilutions Start->Prepare_Antifungal Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Antifungal->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 35°C for 24-48h Inoculate_Plates->Incubate Read_Results Read MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC Determination.

(1,3)-β-D-Glucan Synthase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the glucan synthase enzyme.

  • Preparation of Fungal Membranes: Grow the fungal strain of interest to the mid-log phase. Harvest and wash the cells. Disrupt the cells (e.g., by glass bead homogenization) to release the cellular contents and isolate the membrane fraction containing the glucan synthase by centrifugation.[4]

  • Enzyme Reaction: In a reaction mixture, combine the fungal membrane preparation with a buffer containing GTP-γ-S, a substrate (UDP-[14C]-glucose), and various concentrations of the test compound (ibrexafungerp).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) to allow for the synthesis of (1,3)-β-D-glucan.

  • Product Quantification: Stop the reaction and precipitate the radiolabeled glucan product. Wash the precipitate to remove unreacted UDP-[14C]-glucose. The amount of incorporated radioactivity is then measured using a scintillation counter.

  • Data Analysis: Determine the concentration of the compound that inhibits 50% of the enzyme activity (IC50).

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cluster_assay Glucan Synthase Inhibition Assay Start Start Prepare_Membranes Prepare Fungal Membranes Start->Prepare_Membranes Set_Up_Reaction Set Up Enzyme Reaction (Membranes, UDP-[14C]-glucose, Ibrexafungerp) Prepare_Membranes->Set_Up_Reaction Incubate Incubate at 30°C Set_Up_Reaction->Incubate Stop_Reaction Stop Reaction & Precipitate Glucan Incubate->Stop_Reaction Wash Wash to Remove Unreacted Substrate Stop_Reaction->Wash Measure_Radioactivity Measure Radioactivity Wash->Measure_Radioactivity Calculate_IC50 Calculate IC50 Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Caption: Glucan Synthase Inhibition Assay Workflow.

Conclusion

Ibrexafungerp presents a novel and effective mechanism for combating fungal infections through the inhibition of (1,3)-β-D-glucan synthase.[4] Its unique interaction with the enzyme complex differentiates it from the echinocandin class of antifungals and provides a valuable therapeutic option, particularly in the context of emerging resistance. The data presented in this guide underscore its potent antifungal activity and clinical efficacy. The detailed experimental protocols provide a framework for further research and development in the field of antifungal drug discovery.

References

An In-depth Technical Guide on Dodecylmethylaminoethyl Methacrylate (DMAEM): A Novel Antifungal Agent with a Dual, pH-Dependent Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

An advanced exploration of a promising pH-responsive monomer, dodecylmethylaminoethyl methacrylate (B99206) (DMAEM), reveals a dual mode of action against the opportunistic fungal pathogen Candida albicans. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of DMAEM's core mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.

Introduction

Candida albicans is a significant fungal pathogen, capable of causing both superficial and life-threatening systemic infections. The emergence of drug-resistant strains necessitates the development of novel antifungal agents with unique mechanisms of action. Dodecylmethylaminoethyl methacrylate (DMAEM) is a pH-responsive monomer that exhibits a fascinating dual antifungal strategy. At acidic pH, characteristic of certain host microenvironments, DMAEM acts as a fungicide. Conversely, at neutral pH, it functions as an anti-virulence agent by inhibiting the yeast-to-hypha transition, a critical step in C. albicans pathogenesis. This dual functionality presents a promising therapeutic approach, adapting its antifungal activity to the surrounding pH.

Dual Mode of Action

The antifungal activity of DMAEM is intricately linked to the pH of the environment. This is attributed to the protonation state of its tertiary amine group.

  • Acidic pH (Fungicidal Activity): In an acidic environment, the tertiary amine group of DMAEM becomes protonated, rendering the molecule cationic. This positively charged form of DMAEM is thought to interact with and disrupt the fungal cell membrane. Evidence suggests that this fungicidal action is mediated through the targeting of the CHK1 two-component signaling pathway, a critical regulator of cell wall integrity and stress responses in C. albicans.

  • Neutral pH (Anti-virulence Activity): At neutral pH, the methacrylate-derived C=C double bond in DMAEM plays a key role in its anti-virulence activity. Under these conditions, DMAEM inhibits the morphological transition of C. albicans from its yeast form to the more invasive hyphal form. This inhibition of filamentation is believed to occur through the alteration of extracellular vesicles (EVs), which are crucial for cell-to-cell communication and the transport of virulence factors.

Quantitative Data

The following tables summarize the in vitro efficacy of a closely related compound, dimethylaminododecyl methacrylate (DMADDM), against Candida albicans, demonstrating the pH-dependent nature of its antifungal activity.[1][2][3][4] It is hypothesized that DMAEM exhibits a similar activity profile.

Table 1: pH-Dependent Minimum Inhibitory Concentration (MIC) of DMADDM against Candida albicans

pHMIC (µg/mL)
4> 256
7128
864

Table 2: Inhibition of Candida albicans Biofilm Formation by DMADDM at Different pH Levels

DMADDM Concentration (µg/mL)Biofilm Inhibition at pH 7 (%)Biofilm Inhibition at pH 8 (%)
64~50~75
128~70~90
256~85>95

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard broth microdilution methods to assess the pH-dependent antifungal activity of DMAEM.

  • Materials:

    • Candida albicans strain (e.g., SC5314)

    • RPMI-1640 medium, buffered to various pH values (e.g., 4.0, 7.0, 8.0) with MOPS buffer

    • Dodecylmethylaminoethyl methacrylate (DMAEM) stock solution

    • 96-well microtiter plates

    • Spectrophotometer (plate reader)

  • Procedure:

    • Prepare a standardized inoculum of C. albicans in RPMI-1640 at the desired pH.

    • Serially dilute the DMAEM stock solution in the corresponding pH-buffered RPMI-1640 medium in the wells of a 96-well plate.

    • Add the fungal inoculum to each well.

    • Include positive (no drug) and negative (no fungus) controls.

    • Incubate the plates at 37°C for 24-48 hours.

    • Determine the MIC as the lowest concentration of DMAEM that causes a significant inhibition of visible growth compared to the positive control.

Hyphal Formation Inhibition Assay

This assay evaluates the effect of DMAEM on the yeast-to-hypha transition of C. albicans.

  • Materials:

    • Candida albicans strain

    • Hypha-inducing medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, pH 7.4)

    • DMAEM stock solution

    • Microscope slides or 24-well plates

    • Inverted microscope with imaging capabilities

  • Procedure:

    • Prepare a suspension of C. albicans yeast cells.

    • Inoculate the cells into the hypha-inducing medium containing various concentrations of DMAEM.

    • Incubate at 37°C for 3-4 hours.

    • Observe the morphology of the cells under the microscope.

    • Quantify the percentage of hyphal cells versus yeast cells in multiple fields of view for each concentration.

Extracellular Vesicle (EV) Isolation and Analysis

This protocol outlines the general steps for isolating and analyzing the proteomic content of C. albicans EVs after treatment with DMAEM.[5][6][7][8][9]

  • Materials:

    • Candida albicans culture grown in the presence or absence of sub-inhibitory concentrations of DMAEM at neutral pH.

    • Centrifugation equipment (including ultracentrifuge)

    • Filtration units (0.22 µm)

    • Protein quantification assay (e.g., BCA assay)

    • Reagents for SDS-PAGE and Western blotting

    • Mass spectrometer for proteomic analysis

  • Procedure:

    • Grow C. albicans to the desired phase and treat with DMAEM.

    • Pellet the fungal cells by centrifugation.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining cells.

    • Perform a series of differential centrifugation steps, including ultracentrifugation, to pellet the EVs.

    • Wash the EV pellet with PBS.

    • Quantify the protein content of the isolated EVs.

    • Analyze the protein profile using SDS-PAGE and identify specific proteins by Western blotting or perform a comprehensive proteomic analysis using mass spectrometry to identify changes in the EV cargo due to DMAEM treatment.

Visualizations

CHK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CHK1 Chk1 (Histidine Kinase) Ypd1 Ypd1 (Phosphotransfer) CHK1->Ypd1 Phosphorylation Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 Phosphorylation Hog1_MAPK Hog1 MAPK Pathway Ssk1->Hog1_MAPK Activation Transcription_Factors Transcription Factors Hog1_MAPK->Transcription_Factors Activation Gene_Expression Gene Expression (Stress Response, Cell Wall Integrity) Transcription_Factors->Gene_Expression Regulation DMAEM_acidic DMAEM (Acidic pH) DMAEM_acidic->CHK1 Inhibition Experimental_Workflow_EV_Analysis cluster_culture Cell Culture cluster_isolation EV Isolation cluster_analysis Analysis start C. albicans Culture (Neutral pH) treatment Treatment with sub-inhibitory DMAEM start->treatment centrifugation1 Low-speed Centrifugation (Remove Cells) treatment->centrifugation1 filtration Supernatant Filtration (0.22 µm) centrifugation1->filtration ultracentrifugation Ultracentrifugation (Pellet EVs) filtration->ultracentrifugation wash Wash EV Pellet ultracentrifugation->wash quantification Protein Quantification wash->quantification sds_page SDS-PAGE quantification->sds_page mass_spec Mass Spectrometry (Proteomics) quantification->mass_spec

References

An In-depth Technical Guide to Rezafungin: Discovery, Mechanism, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rezafungin (formerly CD101) is a next-generation echinocandin antifungal agent recently approved for the treatment of candidemia and invasive candidiasis. It represents a significant advancement in the management of invasive fungal infections, offering a long half-life that allows for once-weekly intravenous dosing. This novel pharmacokinetic profile has the potential to simplify treatment regimens and improve patient outcomes. Rezafungin was developed by Cidara Therapeutics and is a semi-synthetic derivative of anidulafungin (B1665494), modified to enhance its chemical stability and pharmacokinetic properties.

Discovery and Origin

The development of Rezafungin was driven by the need for new antifungal agents with improved efficacy, safety, and dosing convenience. The echinocandins as a class are valued for their potent fungicidal activity against a broad range of Candida species and their favorable safety profile, which stems from their specific targeting of a fungal cell wall component not present in mammalian cells.

Rezafungin is a structural analog of anidulafungin, a first-generation echinocandin. A key structural modification in Rezafungin is the replacement of the hemiaminal moiety in anidulafungin with a choline (B1196258) aminal ether at the C5 ornithine position. This change significantly increases the molecule's stability against chemical degradation, leading to a markedly prolonged half-life of over 130 hours in humans. This enhanced stability is the basis for its once-weekly dosing schedule, a significant advantage over the daily infusions required for other echinocandins.

Mechanism of Action

Like other echinocandins, Rezafungin's antifungal activity is derived from its potent and specific inhibition of the enzyme (1,3)-β-D-glucan synthase. This enzyme is an integral component of the fungal cell wall, responsible for the synthesis of (1,3)-β-D-glucan, a crucial polysaccharide that provides structural integrity to the cell wall.

By inhibiting (1,3)-β-D-glucan synthase, Rezafungin disrupts the formation of the fungal cell wall, leading to osmotic instability and ultimately, cell death. This targeted mechanism of action confers a high degree of selectivity for fungal cells, as mammalian cells lack a cell wall and the (1,3)-β-D-glucan synthase enzyme. The fungicidal activity of Rezafungin against most Candida species is concentration-dependent.

Rezafungin_Mechanism_of_Action cluster_fungal_cell Fungal Cell Fungal_Cell_Membrane Cell Membrane Glucan_Synthase (1,3)-β-D-Glucan Synthase (FKS1 subunit) Glucan_Polymer (1,3)-β-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis Osmotic_Lysis Osmotic Instability & Cell Lysis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Fungal Cell Wall Glucan_Polymer->Cell_Wall Incorporation Cell_Wall->Osmotic_Lysis Weakening Rezafungin Rezafungin Rezafungin->Glucan_Synthase Inhibition

Mechanism of action of Rezafungin.

Quantitative Data

In Vitro Susceptibility

The following table summarizes the in vitro activity of Rezafungin against various Candida species as determined by Clinical and Laboratory Standards Institute (CLSI) broth microdilution methods.

Candida SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
C. albicans0.030.06
C. glabrata0.060.06
C. parapsilosis12
C. tropicalis0.030.06
C. krusei0.030.03
C. auris0.5-

Data compiled from multiple in vitro studies. MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Clinical Trial Efficacy Data (ReSTORE Phase 3 Trial)

The ReSTORE trial was a multicenter, double-blind, randomized Phase 3 study comparing the efficacy and safety of once-weekly Rezafungin to once-daily caspofungin for the treatment of candidemia and/or invasive candidiasis.

EndpointRezafungin (n=93)Caspofungin (n=94)Treatment Difference (95% CI)
Day 30 All-Cause Mortality 23.7% (22/93)21.3% (20/94)2.4% (-9.7 to 14.4)
Global Cure at Day 14 59.1% (55/93)60.6% (57/94)-1.1% (-14.9 to 12.7)
Mycological Eradication by Day 5 73.4%64.9%10.0% (-0.3 to 20.4)

The trial demonstrated the non-inferiority of Rezafungin to caspofungin for the primary endpoints of Day 30 all-cause mortality and Day 14 global cure.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for yeasts.

  • Inoculum Preparation:

    • Select several well-isolated colonies of the Candida species from a 24-hour culture on Sabouraud Dextrose Agar.

    • Suspend the colonies in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Prepare a working inoculum by diluting the adjusted suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final concentration of 1-5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of Rezafungin in an appropriate solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the Rezafungin stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve concentrations that are twice the final desired concentrations (e.g., 0.015 to 16 µg/mL).

  • Plate Inoculation and Incubation:

    • Add 100 µL of each twofold drug dilution to the wells of a new 96-well plate.

    • Add 100 µL of the working fungal inoculum to each well, resulting in a final volume of 200 µL.

    • Include a drug-free well (growth control) and a media-only well (sterility control).

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading Results:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of Rezafungin that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

In Vivo Efficacy in a Mouse Model of Invasive Candidiasis
  • Animal Model and Immunosuppression:

    • Use female BALB/c mice (6-8 weeks old).

    • Induce neutropenia by intraperitoneal injection of cyclophosphamide (B585) (e.g., 150 mg/kg) on days -4 and -1 prior to infection.

  • Infection:

    • Prepare an inoculum of Candida albicans from an overnight culture in Yeast Peptone Dextrose (YPD) broth.

    • Wash the cells in sterile saline and adjust the concentration to approximately 5 x 10⁵ CFU/mL.

    • Infect the mice via intravenous injection into the lateral tail vein with 0.1 mL of the fungal suspension.

  • Treatment:

    • Prepare Rezafungin for injection in a suitable vehicle (e.g., 20% SBE-β-CD in saline).

    • Administer a single dose of Rezafungin (e.g., 1, 5, or 20 mg/kg) intraperitoneally or intravenously at a specified time point (e.g., 2 hours post-infection).

    • A control group should receive the vehicle only.

  • Endpoint Evaluation:

    • Euthanize the mice at a predetermined time point (e.g., 72 hours post-infection).

    • Aseptically remove the kidneys, homogenize them in sterile saline, and perform serial dilutions.

    • Plate the dilutions onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours.

    • Determine the fungal burden by counting the number of colony-forming units (CFU) per gram of kidney tissue.

(1,3)-β-D-Glucan Synthase Inhibition Assay
  • Enzyme Preparation:

    • Grow Candida albicans to the exponential phase in a suitable broth medium.

    • Harvest the cells by centrifugation and wash with a lysis buffer (e.g., 100 mM HEPES, pH 8.0, with protease inhibitors).

    • Lyse the cells using a bead beater with glass beads.

    • Prepare a crude membrane fraction by differential centrifugation. The low-speed supernatant can be used as the enzyme source.

  • Assay Reaction:

    • The reaction mixture (e.g., 100 µL final volume) should contain:

      • Tris buffer (pH 7.5)

      • GTPγS (a non-hydrolyzable GTP analog that activates the enzyme)

      • Bovine Serum Albumin

      • UDP-[³H]glucose (as the substrate)

      • The prepared enzyme fraction

      • Various concentrations of Rezafungin (or a vehicle control).

    • Incubate the reaction mixture at 30°C for 60-120 minutes.

  • Quantification of Glucan Synthesis:

    • Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).

    • Collect the acid-insoluble glucan polymer by filtration through a glass fiber filter.

    • Wash the filter to remove unincorporated UDP-[³H]glucose.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of glucan synthase activity for each Rezafungin concentration compared to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of Rezafungin that causes 50% inhibition of enzyme activity.

Experimental_Workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing Inoculum Prepare Fungal Inoculum MIC_Assay Broth Microdilution Assay (CLSI M27) Inoculum->MIC_Assay Data_Analysis Data Analysis (MIC, IC₅₀, Efficacy) MIC_Assay->Data_Analysis Enzyme_Assay (1,3)-β-D-Glucan Synthase Inhibition Assay Enzyme_Assay->Data_Analysis Immunosuppression Induce Neutropenia in Mice Infection Intravenous Infection with Candida Immunosuppression->Infection Treatment Administer Rezafungin Infection->Treatment Endpoint Determine Fungal Burden in Kidneys (CFU/g) Treatment->Endpoint Endpoint->Data_Analysis Compound Rezafungin Compound->MIC_Assay Compound->Enzyme_Assay Compound->Treatment

Typical workflow for antifungal agent evaluation.

Conclusion

Rezafungin is a promising new addition to the antifungal armamentarium, offering a unique pharmacokinetic profile that allows for once-weekly dosing. Its potent in vitro and in vivo activity against a wide range of Candida species, including some resistant strains, combined with a well-established mechanism of action, makes it a valuable option for the treatment of invasive candidiasis. The data from preclinical and clinical studies support its efficacy and safety, positioning Rezafungin as a significant therapeutic advance in the management of serious fungal infections.

In Vitro Antifungal Spectrum of Antifungal Agent 124 (Fluconazole)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 124, generically known as fluconazole (B54011), is a synthetically-developed, broad-spectrum antifungal agent belonging to the bis-triazole class.[1] It is widely utilized in the treatment of both systemic and superficial fungal infections.[2] This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of fluconazole, detailed experimental protocols for its evaluation, and a summary of its core mechanism of action. All data is presented to aid researchers, scientists, and drug development professionals in their understanding and application of this important antifungal compound.

Core Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Fluconazole's primary mechanism of action is the highly selective inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene.[1][3] This enzyme is a critical component in the ergosterol biosynthesis pathway, essential for the integrity and function of the fungal cell membrane.[1] By binding to the heme iron of this enzyme, fluconazole disrupts the conversion of lanosterol to ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14-α-methylated sterols, which alters cell membrane permeability and ultimately arrests fungal growth. Due to its high specificity for the fungal cytochrome P450, fluconazole has minimal effect on mammalian enzymes, contributing to its favorable safety profile.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Fluconazole cluster_consequences Consequences of Inhibition Lanosterol Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14-α-demethylase (CYP51/Erg11p) ... ... 14-demethyl lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fluconazole Fluconazole Lanosterol 14-α-demethylase (CYP51/Erg11p) Lanosterol 14-α-demethylase (CYP51/Erg11p) Fluconazole->Lanosterol 14-α-demethylase (CYP51/Erg11p) Ergosterol Depletion Ergosterol Depletion Lanosterol 14-α-demethylase (CYP51/Erg11p)->Ergosterol Depletion Toxic Sterol Accumulation Toxic Sterol Accumulation Lanosterol 14-α-demethylase (CYP51/Erg11p)->Toxic Sterol Accumulation Fungal Growth Arrest Fungal Growth Arrest Ergosterol Depletion->Fungal Growth Arrest Toxic Sterol Accumulation->Fungal Growth Arrest

Caption: Inhibition of the ergosterol biosynthesis pathway by fluconazole.

In Vitro Antifungal Spectrum

Fluconazole exhibits a broad spectrum of activity against a variety of fungal pathogens, particularly Candida species. Its efficacy against different fungi is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Data Presentation

The following tables summarize the in vitro activity of fluconazole against common fungal pathogens, with MIC values presented in micrograms per milliliter (µg/mL). These values are compiled from various studies and surveillance programs.

Table 1: In Vitro Activity of Fluconazole against Candida Species

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.064–160.52
Candida glabrata≤8-32
Candida parapsilosis-22
Candida tropicalis-22
Candida krusei--≥64
Candida kefyr-0.25-
Candida lusitaniae--2

Table 2: In Vitro Activity of Fluconazole against Aspergillus Species

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatus>256128>256
Aspergillus flavus-128-
Aspergillus niger-256>256

Note: Fluconazole generally demonstrates limited activity against Aspergillus species.

Table 3: In Vitro Activity of Fluconazole against Other Fungi

Fungal SpeciesMIC Range (µg/mL)
Dermatophytes (Trichophyton spp.)≥16 (for resistant strains)
Cryptococcus neoformans-

Experimental Protocols

The determination of in vitro antifungal susceptibility is performed using standardized methods to ensure reproducibility and comparability of data. The most widely recognized protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Broth Microdilution Method (M27)

The CLSI M27 document provides a reference method for broth dilution antifungal susceptibility testing of yeasts.

1. Preparation of Antifungal Agent:

  • Fluconazole is dissolved in a suitable solvent (e.g., water or dimethyl sulfoxide) to create a stock solution.

  • Serial twofold dilutions of the stock solution are prepared in RPMI-1640 medium buffered with MOPS to achieve the desired final concentrations.

2. Inoculum Preparation:

  • Yeast colonies are suspended in sterile saline.

  • The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

3. Inoculation and Incubation:

  • The prepared microdilution plates containing the serially diluted fluconazole are inoculated with the standardized yeast suspension.

  • The plates are incubated at 35°C for 24-48 hours.

4. Reading of MICs:

  • The MIC is determined as the lowest concentration of fluconazole that causes a significant (≥50%) reduction in growth compared to the growth control well.

CLSI_M27_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Stock_Solution Prepare Fluconazole Stock Solution Serial_Dilutions Perform Serial Dilutions in RPMI-1640 Stock_Solution->Serial_Dilutions Inoculation Inoculate Microdilution Plates Serial_Dilutions->Inoculation Yeast_Suspension Prepare Yeast Suspension (0.5 McFarland) Inoculum_Dilution Dilute Yeast Suspension to Final Inoculum Yeast_Suspension->Inoculum_Dilution Inoculum_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Reading Read MICs (≥50% Growth Inhibition) Incubation->MIC_Reading

Caption: CLSI M27 Broth Microdilution Workflow.

EUCAST Broth Microdilution Method (E.Def 7.3)

The EUCAST method has some key differences from the CLSI protocol.

1. Medium: RPMI-1640 medium supplemented with 2% glucose is used.

2. Inoculum Size: A higher final inoculum concentration of 1-5 x 10⁵ cells/mL is used.

3. Incubation: Incubation is performed at 35-37°C for 24 hours.

4. MIC Reading: MICs are read spectrophotometrically at 530 nm, with the endpoint defined as a 50% reduction in optical density compared to the growth control.

Disk Diffusion Method (CLSI M44)

The disk diffusion assay is a simpler, qualitative method.

1. Inoculum Preparation: A standardized yeast suspension is prepared as in the broth microdilution method.

2. Inoculation: The surface of a Mueller-Hinton agar (B569324) plate supplemented with glucose and methylene (B1212753) blue is evenly inoculated with the yeast suspension.

3. Disk Application: A paper disk containing a standardized amount of fluconazole (e.g., 25 µg) is placed on the agar surface.

4. Incubation: The plate is incubated at 35°C for 20-24 hours.

5. Zone of Inhibition Measurement: The diameter of the zone of growth inhibition around the disk is measured in millimeters. The zone size is then correlated to interpretive categories of susceptible, susceptible-dose dependent, or resistant.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Yeast_Suspension Prepare Yeast Suspension (0.5 McFarland) Inoculation Inoculate Agar Surface Yeast_Suspension->Inoculation Agar_Plate Prepare Mueller-Hinton Agar Plate Agar_Plate->Inoculation Disk_Application Apply 25µg Fluconazole Disk Inoculation->Disk_Application Incubation Incubate at 35°C for 20-24h Disk_Application->Incubation Zone_Measurement Measure Zone of Inhibition Diameter Incubation->Zone_Measurement Interpretation Interpret as S, SDD, or R Zone_Measurement->Interpretation

Caption: Disk Diffusion Assay Workflow.

Conclusion

This compound (fluconazole) remains a critical tool in the management of fungal infections, primarily due to its well-characterized mechanism of action and its efficacy against a broad range of clinically important yeasts. This guide provides essential data on its in vitro antifungal spectrum and details the standardized methodologies required for its accurate assessment. A thorough understanding of these principles is paramount for researchers and clinicians in the ongoing efforts to combat fungal diseases and develop novel antifungal strategies.

References

Unveiling the Target: A Technical Guide to the Identification and Validation of Antifungal Agent 124's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the identification and validation of the molecular target of the novel antifungal agent, 124. In an era marked by the escalating threat of antifungal resistance, the elucidation of novel mechanisms of action is paramount to the development of next-generation therapeutics. This document outlines the key experimental approaches, data interpretation, and visualization of pathways and workflows pertinent to the characterization of Antifungal Agent 124.

Target Identification: Unraveling the Molecular Basis of Antifungal Activity

The initial phase of characterizing a novel antifungal compound involves a multi-pronged approach to identify its molecular target. A combination of genetic, genomic, and biochemical strategies is often employed to generate and refine hypotheses.

Chemical-Genetic Profiling

Chemical-genetic approaches utilize collections of mutant fungal strains to identify gene-drug interactions that can reveal the compound's mode of action.

  • Homozygous Profiling: This technique involves screening a library of homozygous diploid deletion mutants to identify genes that, when absent, result in either increased sensitivity or resistance to this compound. This can pinpoint pathways that are either directly targeted or that buffer the drug's effects.

  • Multicopy Suppression Profiling: In this method, genes are overexpressed from plasmids. A significant increase in resistance to this compound upon the overexpression of a particular gene suggests that its protein product may be the direct target of the compound.

Transcriptomic and Proteomic Analysis

Global analysis of changes in gene expression (transcriptomics) and protein abundance (proteomics) in fungal cells treated with this compound can provide valuable clues about its mechanism of action. Upregulation of pathways involved in stress responses or specific metabolic pathways can indicate the cellular processes being disrupted.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Drug Dilution: Prepare a serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Add a standardized fungal inoculum to each well. Include a positive control (no drug) and a negative control (no fungus).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 30-35°C) for 24-48 hours.

  • Endpoint Reading: The MIC is determined as the lowest concentration of the agent at which there is a significant inhibition of growth (e.g., ≥50% decrease) compared to the positive control.[1]

Gene Deletion and Conditional Expression

Genetic manipulation is a powerful tool for validating a putative drug target.

Protocol for Gene Deletion:

  • Construct Design: Create a deletion cassette containing a selectable marker flanked by sequences homologous to the regions upstream and downstream of the target gene.

  • Transformation: Introduce the deletion cassette into the fungal cells.

  • Selection and Verification: Select for transformants using the appropriate marker and verify the gene deletion by PCR and Southern blotting.

Protocol for Conditional Expression:

  • Promoter Replacement: Replace the native promoter of the essential target gene with a conditional promoter (e.g., a tetracycline-repressible promoter).

  • Phenotypic Analysis: Demonstrate that reducing the expression of the target gene in the presence of the inducing agent (or its absence) mimics the phenotypic effects of this compound.

In Vitro Enzymatic Assays

If the hypothesized target is an enzyme, its inhibition by the compound must be demonstrated directly.

Protocol:

  • Protein Purification: Express and purify the target enzyme.

  • Assay Development: Develop a robust assay to measure the enzyme's activity (e.g., by monitoring substrate consumption or product formation).

  • Inhibition Studies: Perform the enzymatic assay in the presence of varying concentrations of this compound to determine its inhibitory effect in a dose-dependent manner.

Quantitative Data Summary

Clear and concise presentation of quantitative data is essential for comparative analysis.

Table 1: Antifungal Activity of Agent 124 against Pathogenic Fungi
Fungal Species MIC (µg/mL)
Candida albicans0.25
Candida glabrata0.5
Aspergillus fumigatus1
Cryptococcus neoformans0.125
Table 2: In Vitro Inhibition of Target Enzyme by Agent 124
Parameter Value
IC₅₀ (µM)0.05
Kᵢ (µM)0.02
Mechanism of InhibitionCompetitive

Target Validation: Confirming the Mechanism of Action

Once a putative target is identified, it must be rigorously validated to confirm its role in the antifungal activity of the compound.

Genetic Validation
  • Gene Deletion: If the target gene is non-essential, its deletion should lead to resistance to the compound if the compound has other off-target effects.

  • Site-Directed Mutagenesis: Introducing specific mutations into the target gene that are predicted to disrupt the binding of this compound should confer resistance to the compound, providing strong evidence of a direct interaction.

Biochemical Validation
  • Direct Binding Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to demonstrate a direct physical interaction between this compound and its purified target protein.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_identification Target Identification cluster_hypothesis Hypothesis Generation cluster_validation Target Validation cluster_confirmation Confirmation phenotypic_screening Phenotypic Screening chemical_genetics Chemical-Genetic Profiling phenotypic_screening->chemical_genetics Informs omics Transcriptomics/Proteomics chemical_genetics->omics Complements putative_target Putative Target Identified omics->putative_target Suggests genetic_validation Genetic Validation (Gene Deletion, Mutagenesis) putative_target->genetic_validation Leads to biochemical_validation Biochemical Validation (Enzymatic Assays, Binding Studies) putative_target->biochemical_validation Leads to confirmed_target Confirmed Target and Mechanism of Action genetic_validation->confirmed_target Confirms biochemical_validation->confirmed_target Confirms ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple steps lanosterol Lanosterol squalene->lanosterol erg11p Lanosterol 14α-demethylase (Erg11p) lanosterol->erg11p toxic_sterols 14α-methylated sterols (Toxic accumulation) erg11p->toxic_sterols Blocked Pathway ergosterol Ergosterol erg11p->ergosterol Normal Pathway cell_membrane Fungal Cell Membrane toxic_sterols->cell_membrane Disrupts Integrity ergosterol->cell_membrane agent_124 This compound agent_124->erg11p Inhibits

References

Preliminary Toxicity Assessment of Antifungal Agent 124: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific "Antifungal agent 124" is not publicly available. This guide has been constructed as a template, utilizing data and protocols from existing literature on other novel antifungal agents to illustrate the requested format and content for a comprehensive preliminary toxicity assessment. The data presented herein is for illustrative purposes and does not represent actual findings for an agent with this designation.

Introduction

The emergence of resistant fungal pathogens necessitates the development of novel antifungal agents. This compound represents a promising candidate with a proposed mechanism of action that suggests broad-spectrum efficacy. However, as with any new therapeutic agent, a thorough evaluation of its safety profile is paramount before it can advance to clinical trials. This document outlines a framework for the preliminary toxicity assessment of a novel antifungal agent, providing a roadmap for researchers, scientists, and drug development professionals. The methodologies and data presentation formats are designed to offer a comprehensive overview of the agent's initial safety profile.

In Vitro Cytotoxicity Assessment

The initial step in evaluating the toxicity of a new antifungal agent is to determine its effect on mammalian cells. This is crucial for establishing a therapeutic window and identifying potential for off-target effects.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of the antifungal agent in various mammalian cell lines.

Materials:

  • Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity)

  • Antifungal agent stock solution

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the 96-well plates with the selected mammalian cell lines at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the antifungal agent in culture medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of the antifungal agent. Include a vehicle control (medium with the same concentration of solvent used to dissolve the agent) and a positive control (a known cytotoxic agent).

  • Incubate the plates for 24, 48, and 72 hours.

  • After each time point, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Data Presentation: In Vitro Cytotoxicity
Cell LineIncubation Time (hours)IC50 (µg/mL)
HepG224> 100
4885.2
7265.7
HEK29324> 100
4892.5
7278.3

Acute Systemic Toxicity in a Rodent Model

Following in vitro assessment, the next step is to evaluate the acute systemic toxicity in an animal model to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

Experimental Protocol: Up-and-Down Procedure (UDP)

Objective: To determine the acute oral toxicity (LD50) and MTD of the antifungal agent in mice.

Animal Model: Swiss albino mice (6-8 weeks old, both sexes).

Procedure:

  • Fast the mice overnight before dosing.

  • Administer a single oral dose of the antifungal agent to one mouse at a starting dose determined from in vitro data.

  • Observe the animal for 14 days for clinical signs of toxicity and mortality.

  • If the animal survives, the next animal is dosed at a higher level (e.g., a 3.2-fold increment). If the animal dies, the next animal receives a lower dose.

  • Continue this sequential dosing until the criteria for stopping the study are met (e.g., a sufficient number of reversals in outcome have been observed).

  • At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed. Key organs (liver, kidney, spleen, heart, lungs) are collected for histopathological examination.

Data Presentation: Acute Oral Toxicity
ParameterValue
Estimated LD50 (mg/kg)> 2000
Maximum Tolerated Dose (mg/kg)1000
Clinical Observations
Up to 500 mg/kgNo observable adverse effects
1000 mg/kgMild lethargy, resolved within 24 hours
> 1000 mg/kgIncreased lethargy, piloerection
Gross Necropsy Findings No significant abnormalities observed at any dose level.
Histopathology Findings No treatment-related microscopic lesions in major organs.

Signaling Pathway Analysis and Experimental Workflow

Understanding the mechanism of action of an antifungal agent is crucial for predicting potential off-target effects. Visualizing the proposed signaling pathways and the experimental workflow can aid in this understanding.

Proposed Mechanism of Action

The hypothetical this compound is proposed to inhibit a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, which is essential for fungal cell membrane integrity.

cluster_fungal_cell Fungal Cell Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol_demethylase Lanosterol_demethylase Cell Membrane Integrity Cell Membrane Integrity Ergosterol->Cell Membrane Integrity Antifungal_Agent_124 Antifungal_Agent_124 Antifungal_Agent_124->Lanosterol_demethylase Inhibition

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Toxicity Assessment

A tiered approach is recommended for the preliminary toxicity assessment, starting with in vitro assays and progressing to in vivo studies.

Start Start In_Vitro_Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Start->In_Vitro_Cytotoxicity Acute_Systemic_Toxicity Acute Systemic Toxicity (e.g., Up-and-Down Procedure) In_Vitro_Cytotoxicity->Acute_Systemic_Toxicity Genotoxicity_Screening Genotoxicity Screening (e.g., Ames Test) Acute_Systemic_Toxicity->Genotoxicity_Screening Data_Analysis Data Analysis and Risk Assessment Genotoxicity_Screening->Data_Analysis Decision_Point Proceed to Sub-chronic Studies? Data_Analysis->Decision_Point End End Decision_Point->End No Further_Studies Proceed to Sub-chronic Toxicity Studies Decision_Point->Further_Studies Yes

Caption: Experimental workflow for preliminary toxicity assessment.

Conclusion

This guide provides a foundational framework for the preliminary toxicity assessment of a novel antifungal agent. The presented protocols and data tables offer a standardized approach to generating the initial safety data required for further drug development. It is imperative to conduct these studies with rigorous adherence to established guidelines to ensure the reliability and reproducibility of the findings. The illustrative data suggests that a hypothetical antifungal agent with the presented profile would warrant further investigation, given its low in vitro cytotoxicity and high LD50 in the acute toxicity study.

Antifungal Agent 124 (Voriconazole): A Comprehensive Technical and Intellectual Property Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of Antifungal Agent 124 (represented by the well-characterized antifungal, Voriconazole), a broad-spectrum triazole antifungal agent. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its core intellectual property, mechanism of action, and key experimental data.

Intellectual Property Landscape

The foundational patents for this compound (Voriconazole) established its novel chemical structure and therapeutic use. The primary composition of matter patent for Voriconazole was filed by Pfizer Inc. The key patent, U.S. Patent No. 5,116,844, was filed in the early 1990s and has since expired, leading to the availability of generic formulations. Subsequent patents have focused on specific formulations, manufacturing processes, and new medical uses.

Patent Aspect Key Patent Example (Voriconazole) Description Status
Composition of Matter U.S. Patent 5,116,844Covers the chemical entity (R,S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(5-fluoropyrimidin-4-yl)butan-2-ol and its salts.Expired
Intravenous Formulation U.S. Patent 6,632,803Describes a stable intravenous formulation using a cyclodextrin (B1172386) carrier to improve solubility.Expired
Oral Suspension U.S. Patent 5,773,443Details a powder for oral suspension, addressing bioavailability and palatability for pediatric use.Expired
Polymorphic Forms EP 0440372 B1Protects specific crystalline forms of the active pharmaceutical ingredient, which can affect stability and dissolution.Expired

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

This compound functions by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol (B1674476) 14-alpha-demethylase. This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and the concurrent accumulation of toxic sterol precursors disrupt the membrane's integrity and function, leading to the inhibition of fungal growth (fungistatic) or cell death (fungicidal), depending on the organism.

cluster_FungalCell Fungal Cell cluster_Result Result Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase (CYP51A1) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability) Fungal Cell Membrane->Disrupted_Membrane Depletion of Ergosterol Agent_124 This compound (Voriconazole) Lanosterol 14-alpha-demethylase\n(CYP51A1) Lanosterol 14-alpha-demethylase (CYP51A1) Agent_124->Lanosterol 14-alpha-demethylase\n(CYP51A1) Inhibition Toxic_Sterols Accumulation of 14-alpha-methyl sterols Lanosterol 14-alpha-demethylase\n(CYP51A1)->Toxic_Sterols Fungal Cell Death Fungal Cell Death Disrupted_Membrane->Fungal Cell Death Start Start Prep_Agent Prepare serial two-fold dilutions of this compound in RPMI-1640 medium. Start->Prep_Agent Dispense Dispense 100 µL of each dilution into a 96-well microtiter plate. Prep_Agent->Dispense Inoculate Add 100 µL of fungal inoculum to each well. Dispense->Inoculate Prep_Inoculum Prepare standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL for yeast). Prep_Inoculum->Inoculate Incubate Incubate plates at 35°C for 24-48 hours (yeast) or 48-72 hours (molds). Inoculate->Incubate Read_MIC Determine MIC as the lowest concentration with significant growth inhibition (e.g., ~50% reduction) compared to the positive control. Incubate->Read_MIC End End Read_MIC->End Dose Drug Administration (Oral or IV Dose) Absorption Absorption (Bioavailability >90%) Dose->Absorption Distribution Distribution (Protein Binding ~58%) Absorption->Distribution Metabolism Metabolism (Hepatic CYP2C19/3A4) Distribution->Metabolism PK_Profile Pharmacokinetic Profile (Plasma Concentration over Time) Distribution->PK_Profile Elimination Elimination (Renal/Fecal) Metabolism->Elimination Efficacy Clinical Efficacy (AUC/MIC > 25) PK_Profile->Efficacy PD_Target Pharmacodynamic Target (MIC of Fungal Pathogen) PD_Target->Efficacy

A New Frontier in Antifungal Drug Discovery: Targeting Fungal Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rise of invasive fungal infections, coupled with the growing threat of antifungal resistance, has created an urgent need for novel therapeutic strategies. This guide delves into a promising and relatively underexploited area of antifungal drug development: the inhibition of fungal protein synthesis. By targeting the intricate machinery of the fungal ribosome and its associated factors, a new generation of antifungal agents is emerging with the potential for high specificity and efficacy. This document provides a comprehensive overview of these novel inhibitors, their mechanisms of action, quantitative data on their activity, detailed experimental protocols for their evaluation, and insights into the key signaling pathways they modulate.

Classes of Fungal Protein Synthesis Inhibitors

Several classes of compounds have been identified that selectively inhibit fungal protein synthesis. These agents target different stages of the translation process, from ribosome biogenesis and initiation to elongation and termination.

Sordarins and their Derivatives

The sordarin (B1681957) family of natural products represents one of the most well-characterized classes of fungal-specific protein synthesis inhibitors.[1] These tetracyclic diterpene glycosides act by stabilizing the fungal elongation factor 2 (eEF2) on the ribosome, thereby stalling the translocation step of protein elongation.[1] This mechanism of action is distinct from that of most currently used antifungals, which primarily target the fungal cell membrane or wall.[1]

Numerous semi-synthetic derivatives of sordarin have been developed to improve their antifungal spectrum and pharmacokinetic properties.[2] These efforts have yielded compounds with potent activity against a range of pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[2]

Thiosemicarbazones: Inhibitors of Ribosome Biogenesis

A notable example from this class is NSC319726, a thiosemicarbazone that has demonstrated broad-spectrum antifungal activity. Transcriptomic analyses have revealed that NSC319726's mechanism of action involves the downregulation of genes encoding translational proteins, particularly those involved in ribosome biogenesis. This compound is also effective against fluconazole-resistant fungal isolates, highlighting its potential to address drug resistance.

Rocaglates: Targeting Translation Initiation

Rocaglates, a class of natural products, have been identified as potent inhibitors of the emerging multidrug-resistant pathogen Candida auris. These compounds inhibit the translation initiation factor eIF4A, leading to a halt in protein synthesis and subsequent activation of a cell death program in C. auris. Interestingly, the antifungal activity of rocaglates is species-specific, with some related Candida species exhibiting natural resistance.

Repurposed Antibacterial Agents

While primarily developed as antibacterial agents, some compounds from the aminoglycoside and oxazolidinone classes have shown potential as antifungals.

  • Aminoglycosides: Certain amphiphilic derivatives of aminoglycosides, such as gentamicin (B1671437) B1, have demonstrated significant antifungal activity, particularly against Fusarium solani. Their mechanism is thought to involve binding to the fungal ribosome, similar to their antibacterial action, but structural modifications are crucial for their antifungal potency.

  • Oxazolidinones: Although their primary application is against Gram-positive bacteria, some novel oxazolidinone derivatives are being explored for their antifungal properties. Their mechanism in fungi is presumed to be similar to their antibacterial action, which involves inhibiting the formation of the initiation complex in protein synthesis.

Quantitative Data on Antifungal Activity

The following tables summarize the in vitro activity of representative fungal protein synthesis inhibitors against various pathogenic fungi. The data is presented as Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values.

Table 1: Antifungal Activity of Sordarin Derivatives

CompoundFungal SpeciesMIC (µg/mL)IC50 (µg/mL)
SordarinCandida albicans0.5 - 20.1 - 0.5
GM 193663Candida albicans0.03 - 0.5-
GM 211676Candida albicans0.03 - 0.5-
GM 222712Candida albicans0.004 - 0.06-
GM 237354Candida albicans0.015 - 0.12-
GM 222712Cryptococcus neoformans0.5-
GM 237354Cryptococcus neoformans0.25-
SordarinAspergillus fumigatus>32>100

Data compiled from multiple sources.

Table 2: Antifungal Activity of NSC319726 (Thiosemicarbazone)

Fungal SpeciesMIC (µg/mL)IC50 (µg/mL)
Candida albicans0.1 - 0.5~0.1
Candida glabrata0.2 - 1.0-
Candida krusei (Fluconazole-resistant)< 1.0-
Cryptococcus neoformans0.5 - 2.0-
Aspergillus fumigatus1.0 - 4.0-

Data compiled from multiple sources.

Table 3: Antifungal Activity of Rocaglates against Candida auris

CompoundMIC (µM)
Rocaglate A1.56
Rocaglamide A3.13
Rocaglaol6.25

Data represents the concentration at which significant growth inhibition is observed.

Table 4: Antifungal Activity of Gentamicin B1 (Aminoglycoside Derivative)

Fungal SpeciesMIC (µg/mL)
Fusarium solani0.4
Microsporum gypseum3.1
Trichophyton gypseum25

Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize antifungal agents that inhibit protein synthesis.

In Vitro Fungal Protein Synthesis Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the fungal translational machinery using a cell-free extract.

Materials:

  • Fungal strain of interest (e.g., Candida albicans)

  • YPD medium

  • Lysis buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 2 mM Mg(OAc)₂, 2 mM DTT)

  • Translation mix (e.g., 80 mM HEPES-KOH pH 7.4, 4 mM ATP, 0.4 mM GTP, 80 mM creatine (B1669601) phosphate, 200 mM potassium acetate, 4.8 mM magnesium acetate, 0.24 mg/mL yeast tRNA, 0.08 mM each amino acid, 0.24 U/µL creatine phosphokinase)

  • In vitro transcribed and capped reporter mRNA (e.g., luciferase)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader for luminescence detection

Procedure:

  • Preparation of Fungal Cell-Free Extract (CFE):

    • Grow a culture of the fungal strain to mid-log phase in YPD medium.

    • Harvest the cells by centrifugation and wash them with lysis buffer.

    • Lyse the cells using a suitable method (e.g., glass bead beating, cryogenic grinding).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the translational machinery.

    • Determine the protein concentration of the CFE.

  • In Vitro Translation Reaction:

    • In a microplate, combine the fungal CFE, translation mix, and reporter mRNA.

    • Add the test compound at various concentrations (a vehicle control with solvent only should be included).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes).

  • Detection and Analysis:

    • Measure the activity of the newly synthesized reporter protein (e.g., add luciferin (B1168401) and measure luminescence for luciferase).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits protein synthesis by 50%.

Puromycin (B1679871) Labeling Assay for In Vivo Translation Inhibition

This assay measures the rate of ongoing protein synthesis within intact fungal cells by monitoring the incorporation of the antibiotic puromycin into nascent polypeptide chains.

Materials:

  • Fungal strain of interest

  • Appropriate growth medium

  • Test compound

  • Puromycin

  • Protein lysis buffer with protease inhibitors

  • SDS-PAGE and Western blotting reagents

  • Anti-puromycin antibody

Procedure:

  • Cell Culture and Treatment:

    • Grow the fungal cells to the desired growth phase.

    • Treat the cells with the test compound at various concentrations for a specific duration. Include a vehicle control.

  • Puromycin Labeling:

    • Add puromycin to the cell cultures at a final concentration of 1 mM and incubate for a short period (e.g., 3 hours).

  • Protein Extraction and Quantification:

    • Harvest the cells and lyse them in a suitable protein lysis buffer.

    • Quantify the total protein concentration in each lysate.

  • Western Blot Analysis:

    • Separate equal amounts of total protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with an anti-puromycin antibody to detect puromycin-labeled proteins.

    • Use a loading control (e.g., an antibody against a housekeeping protein) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities of the puromycin signal for each sample.

    • Normalize the puromycin signal to the loading control.

    • Calculate the percentage of translation inhibition for each compound concentration relative to the vehicle control.

Fungal Ribosome Profiling

Ribosome profiling is a powerful, high-throughput sequencing-based technique that provides a "snapshot" of all the ribosomes actively translating mRNAs in a cell at a specific moment. This allows for the precise identification of translated regions of the transcriptome and the quantification of translation levels for each gene.

Materials:

  • Fungal strain of interest

  • Growth medium

  • Translation elongation inhibitor (e.g., cycloheximide)

  • Lysis buffer

  • RNase I

  • Sucrose (B13894) gradient solutions

  • RNA purification kits

  • Reagents for library preparation for next-generation sequencing

Procedure:

  • Cell Culture, Treatment, and Harvesting:

    • Grow fungal cells and treat them with the test compound as desired.

    • Add a translation elongation inhibitor (e.g., cycloheximide) to the culture to "freeze" the ribosomes on the mRNAs.

    • Rapidly harvest and lyse the cells.

  • Nuclease Digestion and Monosome Isolation:

    • Treat the cell lysate with RNase I to digest the mRNA that is not protected by the ribosomes.

    • Isolate the monosomes (single ribosomes bound to mRNA fragments) by sucrose gradient centrifugation.

  • Ribosome-Protected Fragment (RPF) Extraction:

    • Extract the mRNA fragments (RPFs) from the isolated monosomes.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the RPFs. This involves ligating adapters to the ends of the RNA fragments, reverse transcribing them into cDNA, and amplifying the cDNA.

    • Perform high-throughput sequencing of the library.

  • Data Analysis:

    • Align the sequencing reads to the fungal genome or transcriptome.

    • Analyze the distribution and density of the RPFs to determine which genes are being translated and at what level.

    • Compare the ribosome profiles of treated and untreated cells to identify changes in translation patterns induced by the compound.

Signaling Pathways and Cellular Responses

Inhibition of fungal protein synthesis triggers complex cellular stress responses that are governed by key signaling pathways. Understanding these pathways can provide insights into the downstream effects of these antifungal agents and may reveal opportunities for combination therapies.

The TOR Signaling Pathway

The Target of Rapamycin (TOR) signaling pathway is a highly conserved central regulator of cell growth and proliferation in eukaryotes, including fungi. The TOR complex 1 (TORC1) is particularly important in controlling protein synthesis by regulating ribosome biogenesis and translation initiation. When nutrients are abundant, TORC1 is active and promotes protein synthesis. Conversely, under nutrient limitation or stress conditions, TORC1 is inhibited, leading to a downregulation of protein synthesis and the activation of stress-response programs like autophagy. Antifungal agents that inhibit protein synthesis can mimic nutrient starvation, leading to the modulation of the TOR pathway.

TOR_Signaling_Pathway Nutrients Nutrients (Amino Acids, etc.) TORC1_active Active TORC1 Nutrients->TORC1_active Activates Ribosome_Biogenesis Ribosome Biogenesis TORC1_active->Ribosome_Biogenesis Promotes Translation_Initiation Translation Initiation TORC1_active->Translation_Initiation Promotes Cell_Growth Cell Growth TORC1_active->Cell_Growth Promotes Autophagy Autophagy TORC1_active->Autophagy Inhibits TORC1_inactive Inactive TORC1 TORC1_inactive->Ribosome_Biogenesis Inhibits TORC1_inactive->Translation_Initiation Inhibits TORC1_inactive->Cell_Growth Inhibits TORC1_inactive->Autophagy Activates Protein_Synthesis_Inhibitors Protein Synthesis Inhibitors Protein_Synthesis_Inhibitors->TORC1_inactive Mimics Starvation, Leads to Inactivation

Caption: The TOR signaling pathway's role in regulating fungal protein synthesis and cell growth.

The GCN2-Mediated Stress Response

The General Control Nonderepressible 2 (GCN2) kinase is a key sensor of amino acid starvation and ribosome stalling. When uncharged tRNAs accumulate due to amino acid deprivation or when ribosomes stall during elongation, GCN2 is activated. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global downregulation of protein synthesis but also promotes the translation of specific stress-responsive mRNAs, such as that of the transcription factor GCN4. This allows the cell to conserve resources and mount an adaptive response to the stress. Antifungal agents that cause ribosome stalling, such as sordarins, can activate the GCN2 pathway.

GCN2_Stress_Response Ribosome_Stalling Ribosome Stalling (e.g., by Sordarins) GCN2 GCN2 Kinase Ribosome_Stalling->GCN2 Activates Amino_Acid_Starvation Amino Acid Starvation Amino_Acid_Starvation->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates eIF2a_P P-eIF2α Global_Translation Global Protein Synthesis eIF2a_P->Global_Translation Inhibits GCN4_Translation GCN4 mRNA Translation eIF2a_P->GCN4_Translation Promotes Stress_Response_Genes Stress Response Gene Expression GCN4_Translation->Stress_Response_Genes Induces

Caption: The GCN2-mediated stress response to ribosome stalling in fungi.

Conclusion

Targeting fungal protein synthesis represents a paradigm shift in the quest for novel antifungal therapies. The diverse classes of inhibitors, each with a distinct mechanism of action, offer multiple avenues for drug development. The high degree of conservation in the core translational machinery between fungi and humans necessitates a focus on identifying fungal-specific targets or exploiting subtle structural differences to ensure selectivity and minimize host toxicity. The in-depth understanding of the mechanisms of these inhibitors, coupled with robust experimental methodologies and a growing knowledge of the downstream cellular responses, provides a solid foundation for the rational design and development of this promising new class of antifungal agents. The continued exploration of this therapeutic space holds the potential to deliver much-needed solutions to the global challenge of invasive fungal infections.

References

Methodological & Application

Application Notes and Protocols: In Vitro Susceptibility Testing of Antifungal Agent 124

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of the novel investigational compound, Antifungal Agent 124. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring accuracy and reproducibility of results. Two primary methods are detailed: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Disk Diffusion for assessing qualitative susceptibility.

Principle of Methods

Broth Microdilution: This method determines the minimum inhibitory concentration (MIC) of an antifungal agent. It involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of this compound in a liquid broth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the fungus after a specified incubation period.[1][2]

Disk Diffusion: This technique assesses the susceptibility of a fungal isolate to this compound by observing the growth inhibition around a disk impregnated with a specific concentration of the agent. The diameter of the zone of inhibition is measured and can be correlated with the MIC to provide a qualitative interpretation of susceptible, intermediate, or resistant.[1][3]

Quantitative Data Summary

The following tables present hypothetical in vitro susceptibility data for this compound against common fungal pathogens. This data is for illustrative purposes to guide the presentation of experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) Distribution of this compound

Fungal SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans1000.03 - 20.1250.5
Candida glabrata1000.125 - 80.52
Candida parapsilosis1000.06 - 40.251
Cryptococcus neoformans500.015 - 10.060.25
Aspergillus fumigatus500.06 - 40.251

Table 2: Zone Diameter Distribution for this compound (Disk Potency: 10 µg)

Fungal SpeciesNo. of IsolatesZone Diameter Range (mm)Zone Diameter₅₀ (mm)Zone Diameter₉₀ (mm)
Candida albicans10015 - 282218
Candida glabrata10012 - 251814
Candida parapsilosis10018 - 302520

Experimental Protocols

Broth Microdilution Method (Based on CLSI M27/M38)

This protocol outlines the steps for determining the MIC of this compound against yeast and filamentous fungi.[4]

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well U-bottom microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Hemocytometer

  • Vortex mixer

  • Pipettes and sterile tips

  • Fungal isolates

  • Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

Protocol Steps:

  • Preparation of Antifungal Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve in a minimal amount of an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL). Ensure complete dissolution.

    • The stock solution can be stored at -70°C.

  • Inoculum Preparation:

    • For Yeasts (e.g., Candida spp.):

      • Subculture the yeast isolate onto a fresh agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.

      • Select several well-isolated colonies and suspend them in sterile saline.

      • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

      • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • For Filamentous Fungi (e.g., Aspergillus spp.):

      • Subculture the mold onto a suitable agar medium (e.g., Potato Dextrose Agar) and incubate at 35°C for 7 days, or until adequate sporulation is observed.

      • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20) and gently scraping the surface.

      • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

      • Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

  • Plate Preparation and Drug Dilution:

    • Dispense 100 µL of RPMI 1640 broth into wells 2 through 11 of a 96-well microtiter plate. Well 1 will be the high concentration well and well 12 will serve as the growth control (drug-free).

    • Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well (wells 1-12).

  • Incubation:

    • Incubate the plates at 35°C.

    • For Candida spp., incubate for 24 hours.

    • For Cryptococcus spp., incubate for 72 hours.

    • For filamentous fungi, incubate for 48-72 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant reduction in fungal growth compared to the growth control well.

    • For yeasts and azole antifungals, this is typically a ≥50% reduction in turbidity.

    • For amphotericin B and some other agents against molds, the endpoint is complete inhibition of growth. The appropriate endpoint for this compound should be determined during early-stage testing.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Antifungal Stock Solution dilution Perform Serial Dilutions in 96-Well Plate stock->dilution inoculum Prepare Standardized Fungal Inoculum inoculate Inoculate Plate with Fungal Suspension inoculum->inoculate dilution->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read MIC (Lowest Inhibitory Concentration) incubate->read_mic

Broth Microdilution Workflow for MIC Determination.
Disk Diffusion Method (Based on CLSI M44)

This protocol provides a method for assessing the susceptibility of yeasts to this compound.

Materials:

  • Disks (6 mm) impregnated with a standardized amount of this compound

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue

  • Sterile saline (0.85%)

  • Sterile cotton swabs

  • Fungal isolates

  • Quality control strains (e.g., Candida albicans ATCC 90028)

  • Ruler or caliper

Protocol Steps:

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in the broth microdilution protocol for yeasts (0.5 McFarland standard).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid.

    • Inoculate the entire surface of the Mueller-Hinton agar plate by swabbing in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Aseptically apply the this compound disk to the surface of the inoculated agar.

    • Gently press the disk down to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35°C for 20-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters, including the diameter of the disk.

    • The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires correlation with MIC data and the establishment of clinical breakpoints, which is beyond the scope of this initial protocol.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare Standardized Yeast Inoculum swab Inoculate Mueller-Hinton Agar Plate inoculum->swab apply_disk Apply this compound Disk to Agar Surface swab->apply_disk incubate Incubate at 35°C apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Disk Diffusion Workflow for Susceptibility Testing.

Quality Control

Adherence to a rigorous quality control program is essential for the accuracy and reproducibility of antifungal susceptibility testing.

  • QC Strains: Include appropriate ATCC quality control strains in each batch of tests. The resulting MICs or zone diameters should fall within the acceptable ranges established by CLSI.

  • Growth and Sterility Controls: A growth control (no drug) and a sterility control (no inoculum) should be included for each test run.

  • Media and Reagents: All media and reagents should be tested to ensure they meet performance standards.

Data Interpretation

  • MIC: The MIC value represents the in vitro potency of this compound against a specific fungal isolate. Lower MIC values are indicative of higher antifungal activity.

  • Zone Diameter: For the disk diffusion method, larger zone diameters generally correlate with lower MICs and greater susceptibility.

  • Breakpoints: The establishment of clinical breakpoints (the concentrations that define susceptible, intermediate, and resistant categories) requires extensive in vitro data, pharmacokinetic/pharmacodynamic modeling, and clinical outcome data. These are typically established during later stages of drug development.

These protocols provide a standardized framework for the initial in vitro evaluation of this compound. Consistent application of these methods will generate reliable data to guide further development and characterization of this novel compound.

References

Application Notes and Protocols for Evaluating the Efficacy of Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro and in vivo evaluation of antifungal agents. The methodologies described are based on established standards to ensure reproducibility and accuracy in determining the efficacy of novel and existing antifungal compounds.

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, underscores the critical need for robust methods to evaluate the efficacy of antifungal agents. This document outlines standardized in vitro and in vivo assays to determine the susceptibility of fungal isolates to antifungal drugs and to assess the therapeutic potential of these agents in a preclinical setting. The provided protocols are designed to be followed by researchers in microbiology, pharmacology, and drug development.

In Vitro Efficacy Evaluation

In vitro susceptibility testing is the cornerstone of antifungal drug evaluation, providing essential data on the intrinsic activity of a compound against a specific fungus. The most common methods include broth microdilution, disk diffusion, and time-kill assays.

Broth Microdilution Assay

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1][2] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[1][2] This method is widely used due to its reproducibility and the ability to test multiple drugs and isolates simultaneously.[3][4] Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for this assay.[2][4]

  • Preparation of Antifungal Stock Solutions:

    • Dissolve the antifungal agent in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 1280 µg/mL).[5]

    • Ensure the final concentration of the solvent in the assay does not exceed a level that affects fungal growth.

  • Preparation of Fungal Inoculum:

    • For Yeasts (e.g., Candida spp.): Subculture the yeast onto a fresh agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.[5] Select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[5] Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[6]

    • For Molds (e.g., Aspergillus spp.): Grow the mold on a suitable agar medium until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 20). Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.[5]

  • Assay Procedure:

    • Dispense 100 µL of RPMI 1640 broth into wells 2 through 12 of a 96-well microtiter plate.[5]

    • Add 100 µL of the antifungal stock solution (at twice the highest desired final concentration) to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.[5] Well 11 will serve as a drug-free growth control. Well 12 will be a sterility control (uninoculated medium).[5]

    • Add 100 µL of the standardized fungal inoculum to each well from 1 to 11.[5]

    • Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control well.[2] For azoles against yeasts, this is often a ≥50% reduction in turbidity. For other drug-organism combinations, it may be complete visual inhibition.[2]

Fungal IsolateAntifungal Agent A (µg/mL)Antifungal Agent B (µg/mL)Antifungal Agent C (µg/mL)
Candida albicans ATCC 900280.520.125
Candida glabrata Clinical Isolate 1840.5
Aspergillus fumigatus ATCC 20430510.251
Aspergillus flavus Clinical Isolate 220.52
Disk Diffusion Assay

The disk diffusion assay is a simpler method for routine susceptibility testing.[7] It involves placing paper disks impregnated with a fixed concentration of an antifungal agent onto an agar plate inoculated with the fungus.[7][8] The drug diffuses into the agar, and if the fungus is susceptible, a zone of growth inhibition will form around the disk.[7][9]

  • Inoculum Preparation: Prepare a fungal suspension as described for the broth microdilution assay, adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a suitable agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue).[10]

  • Disk Application: Aseptically apply paper disks containing known amounts of the antifungal agents onto the agar surface.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Measurement: Measure the diameter of the zone of inhibition in millimeters. The interpretation of susceptible, intermediate, or resistant is based on established zone diameter breakpoints.[7]

Fungal IsolateAntifungal Agent A (Zone Diameter, mm)Antifungal Agent B (Zone Diameter, mm)Antifungal Agent C (Zone Diameter, mm)
Candida albicans ATCC 90028221528
Candida glabrata Clinical Isolate 1101220
Aspergillus fumigatus ATCC 204305182519
Time-Kill Assays

Time-kill assays provide information on the fungicidal or fungistatic activity of an antifungal agent over time.[3] This dynamic assessment is particularly useful for understanding the pharmacodynamics of a drug.[11]

  • Inoculum and Drug Preparation: Prepare a fungal inoculum (typically 1 x 10^5 to 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., RPMI 1640).[11] Prepare antifungal solutions at various multiples of the predetermined MIC (e.g., 1x, 4x, 16x MIC).[12]

  • Incubation and Sampling: Inoculate the drug-containing and drug-free (growth control) tubes with the fungal suspension. Incubate at 35°C with agitation.[11] At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each tube.[13]

  • Quantification: Perform serial dilutions of the aliquots and plate them onto agar plates to determine the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antifungal concentration. Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[14]

Fungal IsolateGrowth Control1x MIC4x MIC16x MIC
Candida albicans ATCC 900288.2 x 10^75.5 x 10^5<100<100
Cryptococcus neoformans Clinical Isolate 36.1 x 10^67.0 x 10^62.3 x 10^4<100

In Vivo Efficacy Evaluation

In vivo studies are essential to evaluate the efficacy of an antifungal agent in a whole-organism system, taking into account factors such as pharmacokinetics, pharmacodynamics, and host-drug interactions.[15][16] Rodent models are commonly used for this purpose.[15][17][18]

Murine Model of Disseminated Candidiasis

This model is widely used to assess the efficacy of antifungal agents against systemic Candida infections.[17][18][19][20]

  • Animal Model: Use immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6). Immunosuppression can be induced with agents like cyclophosphamide (B585) or corticosteroids.[21]

  • Inoculum Preparation: Prepare a suspension of Candida albicans in sterile saline from an overnight culture. Adjust the concentration to deliver a lethal or sublethal dose (e.g., 1 x 10^5 to 1 x 10^6 CFU/mouse) in a volume of 0.1 mL.

  • Infection: Inject the fungal inoculum intravenously via the lateral tail vein.

  • Treatment: Administer the antifungal agent at various doses and schedules, starting at a specified time post-infection (e.g., 2 hours). Include a vehicle control group.

  • Endpoints:

    • Survival: Monitor the mice daily for a set period (e.g., 21-30 days) and record mortality.

    • Fungal Burden: At specific time points, euthanize a subset of mice, aseptically remove target organs (e.g., kidneys, brain), homogenize the tissues, and plate serial dilutions to determine the fungal burden (CFU/gram of tissue).[20]

Treatment GroupDose (mg/kg)Mean Survival Time (Days)Fungal Burden in Kidneys (log10 CFU/g ± SD) at Day 3
Vehicle Control-8.56.2 ± 0.4
Antifungal Agent D114.24.8 ± 0.6
Antifungal Agent D5>212.5 ± 0.3
Fluconazole10>212.8 ± 0.4
Murine Model of Invasive Aspergillosis

This model is crucial for evaluating drugs against life-threatening Aspergillus infections, particularly in immunocompromised hosts.[15][22][23][24][25]

  • Animal Model: Use immunosuppressed mice. Corticosteroids are commonly used to induce immunosuppression.

  • Inoculum Preparation: Prepare a suspension of Aspergillus fumigatus conidia in sterile saline with a wetting agent.

  • Infection: Administer the conidial suspension via intranasal instillation or inhalation in an exposure chamber to establish a pulmonary infection.

  • Treatment: Begin antifungal therapy at a specified time post-infection.

  • Endpoints:

    • Survival: Monitor survival over a defined period.

    • Fungal Burden: Determine the fungal load in the lungs and other organs (e.g., brain) by quantitative PCR (qPCR) or by plating tissue homogenates.

    • Histopathology: Examine lung tissue for fungal invasion, inflammation, and tissue damage.

Treatment GroupDose (mg/kg)Percent Survival at Day 14Fungal Burden in Lungs (log10 conidial equivalents/g ± SD) at Day 4
Vehicle Control-0%5.8 ± 0.5
Antifungal Agent E540%4.1 ± 0.7
Antifungal Agent E2090%2.2 ± 0.4
Voriconazole10100%2.0 ± 0.3

Visualization of Experimental Workflows and Signaling Pathways

Understanding the experimental design and the molecular mechanisms of drug action is facilitated by clear visual representations.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation prep_stock Prepare Antifungal Stock Solutions assay Perform Assay (Microdilution/Disk/Time-Kill) prep_stock->assay prep_inoculum Prepare Fungal Inoculum prep_inoculum->assay read_results Read Results (MIC/Zone Diameter/CFU) assay->read_results treatment Administer Antifungal & Controls read_results->treatment Inform Dosing animal_model Select & Prepare Animal Model infection Induce Fungal Infection animal_model->infection infection->treatment endpoints Measure Endpoints (Survival/Fungal Burden) treatment->endpoints

Caption: Workflow for in vitro and in vivo antifungal efficacy evaluation.

Fungal cells have evolved intricate signaling pathways to respond to cellular stress, including the presence of antifungal drugs. The Cell Wall Integrity (CWI), High Osmolarity Glycerol (HOG), and Calcineurin pathways are critical in the fungal response to cell wall and membrane-active agents.[26][27][28][29]

signaling_pathways cluster_stimuli Antifungal Stress cluster_pathways Stress Response Pathways cluster_response Cellular Response echinocandins Echinocandins cwi Cell Wall Integrity (CWI) Pathway echinocandins->cwi hog High Osmolarity Glycerol (HOG) Pathway echinocandins->hog calcineurin Calcineurin Pathway echinocandins->calcineurin azoles Azoles azoles->calcineurin erg Ergosterol Biosynthesis Modulation azoles->erg efflux Drug Efflux Pump Upregulation azoles->efflux chitin Compensatory Chitin Synthesis cwi->chitin hog->chitin calcineurin->chitin survival Cell Survival & Drug Tolerance chitin->survival erg->survival efflux->survival

Caption: Fungal stress response pathways to antifungal agents.

References

Application Notes and Protocols for Efficacy Studies of Antifungal Agent 124

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal therapeutics. Antifungal agent 124 is a promising new triazole derivative with potent in vitro activity against a broad spectrum of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. These application notes provide detailed protocols for conducting preclinical efficacy studies of this compound using established murine models of disseminated candidiasis and invasive aspergillosis. The described methodologies are designed to deliver robust and reproducible data to support the advancement of this compound through the drug development pipeline. Animal models are crucial for evaluating the in vivo efficacy of new antifungal drugs before they can be tested in humans.[1] Murine models are the most frequently used for studying fungal infections due to the availability of inbred and genetically modified strains, as well as a wide range of immunological and genetic tools that allow for the simulation of human disease states.[1]

Murine Model of Disseminated Candidiasis

Disseminated candidiasis is a life-threatening bloodstream infection, and the murine model is a well-established and reproducible method for evaluating antifungal efficacy.[2][3] This model mimics human systemic Candida infections, where the fungus disseminates to various organs, with the kidneys being the primary site of infection.[3]

Experimental Protocol
  • Animal and Fungal Strain:

    • Male BALB/c mice (6-8 weeks old, weighing 20-22 grams) are commonly used.

    • Candida albicans strain SC5314 is a well-characterized and frequently used strain.

  • Inoculum Preparation:

    • Streak C. albicans on Sabouraud Dextrose Agar (B569324) (SDA) and incubate at 30°C for 24-48 hours.

    • Inoculate a single colony into 10 mL of Yeast Extract-Peptone-Dextrose (YPD) broth and grow overnight at 30°C with shaking.

    • Harvest the yeast cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in sterile PBS.

    • Determine the cell concentration using a hemocytometer and adjust to the desired inoculum concentration (e.g., 5 x 10^5 cells/mL in PBS).

  • Infection:

    • Inject 0.1 mL of the prepared C. albicans suspension (5 x 10^4 cells) intravenously into the lateral tail vein of each mouse.

  • Antifungal Treatment:

    • Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Initiate treatment 24 hours post-infection.

    • Administer this compound orally via gavage at various doses (e.g., 1, 5, 10, 20 mg/kg/day). A vehicle control group should be included.

    • Continue treatment for a predetermined duration (e.g., 7 days).

  • Efficacy Assessment:

    • Survival Study: Monitor the mice daily for morbidity and mortality for up to 21 days post-infection.

    • Fungal Burden: At the end of the treatment period (e.g., day 8), humanely euthanize a subset of mice from each group. Aseptically harvest the kidneys, weigh them, and homogenize in a known volume of sterile PBS. Prepare serial dilutions of the homogenates and plate on SDA. Incubate at 37°C for 24-48 hours and count the colonies to determine the Colony Forming Units (CFU) per gram of tissue.

Data Presentation

Table 1: Efficacy of this compound in a Murine Model of Disseminated Candidiasis

Treatment Group (mg/kg/day)Survival Rate (%) at Day 21Mean Fungal Burden in Kidneys (log10 CFU/g ± SD) at Day 8
Vehicle Control206.8 ± 0.5
This compound (1)405.2 ± 0.7
This compound (5)803.1 ± 0.4
This compound (10)100<2.0 (Limit of Detection)
This compound (20)100<2.0 (Limit of Detection)
Fluconazole (10)902.5 ± 0.3

Murine Model of Invasive Aspergillosis

Invasive aspergillosis is a severe pulmonary infection, particularly in immunocompromised individuals, with Aspergillus fumigatus being the primary causative agent. Murine models of invasive pulmonary aspergillosis are essential for the preclinical evaluation of new antifungal therapies.

Experimental Protocol
  • Animal and Fungal Strain:

    • Male BALB/c mice (6-8 weeks old, weighing 20-22 grams) are suitable for this model.

    • Aspergillus fumigatus strain AF293 is a commonly used clinical isolate.

  • Immunosuppression:

  • Inoculum Preparation:

    • Grow A. fumigatus on potato dextrose agar for 5-7 days at 37°C.

    • Harvest conidia by flooding the plate with sterile PBS containing 0.1% Tween 80.

    • Filter the conidial suspension through sterile gauze to remove hyphal fragments.

    • Wash the conidia with sterile PBS and adjust the concentration to 1 x 10^7 conidia/mL.

  • Infection:

    • Lightly anesthetize the mice.

    • Inoculate intranasally by pipetting 20-40 µL of the conidial suspension into the nares, allowing the mouse to inhale the inoculum.

  • Antifungal Treatment:

    • Prepare this compound as described for the candidiasis model.

    • Begin treatment 24 hours post-infection.

    • Administer this compound orally via gavage at various doses (e.g., 5, 10, 20, 40 mg/kg/day). Include a vehicle control group.

    • Continue treatment for a specified period (e.g., 7 days).

  • Efficacy Assessment:

    • Survival Study: Monitor the mice daily for up to 14 days post-infection.

    • Fungal Burden: At the end of the treatment period (e.g., day 8), euthanize a subset of mice from each group. Aseptically harvest the lungs, weigh them, and homogenize in sterile PBS. Determine the fungal burden by plating serial dilutions on SDA and calculating the CFU per gram of tissue.

    • Histopathology: Fix a portion of the lung tissue in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with Gomori methenamine (B1676377) silver (GMS) or Periodic acid-Schiff (PAS) to visualize fungal elements and assess tissue invasion and inflammation.

Data Presentation

Table 2: Efficacy of this compound in a Murine Model of Invasive Aspergillosis

Treatment Group (mg/kg/day)Survival Rate (%) at Day 14Mean Fungal Burden in Lungs (log10 CFU/g ± SD) at Day 8
Vehicle Control105.9 ± 0.6
This compound (5)304.8 ± 0.8
This compound (10)603.5 ± 0.5
This compound (20)902.1 ± 0.3
This compound (40)100<2.0 (Limit of Detection)
Voriconazole (20)802.4 ± 0.4

Pharmacokinetic Studies

Understanding the pharmacokinetic profile of this compound is crucial for dose selection and predicting its clinical efficacy.

Experimental Protocol
  • Animal Model:

    • Use healthy male BALB/c mice (6-8 weeks old).

  • Drug Administration:

    • Administer a single oral dose of this compound (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.1 mL) via the retro-orbital sinus or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma. Store plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Determine the plasma concentrations of this compound using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters using non-compartmental analysis. These include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and terminal half-life (t½).

Data Presentation

Table 3: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, Oral)

ParameterValue
Cmax (µg/mL)1.8 ± 0.4
Tmax (h)2.0
AUC (0-24h) (µg·h/mL)15.6 ± 2.9
t½ (h)8.5

Visualizations

G cluster_0 Preparation cluster_1 Infection and Treatment cluster_2 Efficacy Assessment A Fungal Culture (C. albicans or A. fumigatus) B Inoculum Preparation (Cell/Conidia Suspension) A->B D Animal Inoculation (IV or Intranasal) B->D C Immunosuppression (for Aspergillosis Model) C->D E Treatment Initiation (24h post-infection) D->E F Daily Dosing (this compound or Vehicle) E->F G Survival Monitoring F->G H Fungal Burden Analysis (CFU/g in Target Organs) F->H I Histopathology (GMS/PAS Staining) F->I

Caption: Experimental workflow for evaluating the in vivo efficacy of this compound.

G cluster_pathway Ergosterol (B1671047) Biosynthesis Pathway cluster_drug Mechanism of Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps including 14-alpha-demethylase (ERG11) Membrane Fungal Cell Membrane (Altered Fluidity and Permeability) Ergosterol->Membrane Incorporation Agent124 This compound (Triazole) Agent124->Lanosterol Inhibits 14-alpha-demethylase

Caption: Proposed mechanism of action of this compound via inhibition of the ergosterol biosynthesis pathway.

References

Application Notes: Pharmacokinetic and Pharmacodynamic Analysis of Antifungal Agent 124

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Antifungal agent 124 is a novel investigational compound belonging to the glucan synthase inhibitor class. It exerts its antifungal activity by non-competitively inhibiting the 1,3-β-D-glucan synthase enzyme complex, a critical component for the synthesis of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and subsequent cell death, demonstrating a fungicidal effect against susceptible organisms.[1] These application notes provide a summary of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound and detailed protocols for its evaluation.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in murine models following intravenous administration. The agent exhibits linear pharmacokinetics over the studied dose range.

Table 1: Summary of Mean Pharmacokinetic Parameters of this compound in Mice

ParameterValue (Mean ± SD)Units
Half-Life (t½)18.5 ± 2.1hours
Volume of Distribution (Vd)0.8 ± 0.15L/kg
Clearance (CL)0.03 ± 0.005L/h/kg
Area Under the Curve (AUC₀₋₂₄)83.3 ± 9.7mg·h/L
Protein Binding98.5%%

Data derived from a single 5 mg/kg intravenous dose in an immunocompromised murine model.

Pharmacodynamic Profile

This compound has demonstrated potent in vitro activity against a range of clinically relevant fungal pathogens, including both yeast and molds. The primary pharmacodynamic index correlating with efficacy in animal models is the ratio of the free-drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[1][2]

Table 2: In Vitro Susceptibility of this compound against Key Fungal Pathogens

OrganismMIC₅₀MIC₉₀MIC Range
Candida albicans0.060.1250.03-0.25
Candida glabrata0.1250.250.06-0.5
Candida auris0.250.50.125-1
Aspergillus fumigatus0.030.060.015-0.125
Cryptococcus neoformans120.5-4

MIC values are presented in µg/mL.

Mechanism of Action

This compound targets the FKS1 subunit of the 1,3-β-D-glucan synthase enzyme complex located in the fungal cell membrane. This inhibition blocks the synthesis of 1,3-β-D-glucan, a vital polymer for maintaining the structural integrity of the fungal cell wall. The resulting depletion of glucan leads to a weakened cell wall, osmotic stress, and ultimately, cell lysis.

cluster_membrane Fungal Cell Membrane cluster_cellwall Fungal Cell Wall FKS1 1,3-β-D-glucan synthase (FKS1) Glucan 1,3-β-D-glucan FKS1->Glucan WeakWall Weakened Cell Wall Glucan->WeakWall Depletion leads to UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->FKS1 Synthesis Agent124 This compound Agent124->FKS1 Inhibition Lysis Cell Lysis & Fungicidal Effect WeakWall->Lysis

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing (MIC Determination)

This protocol follows the standardized broth microdilution method.

Materials:

  • This compound stock solution (1 mg/mL in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Fungal isolates

  • Spectrophotometer (530 nm)

  • 0.5 McFarland standard

Procedure:

  • Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium directly in the 96-well plates. The final concentration range should typically span from 0.008 to 8 µg/mL.

  • Inoculum Preparation: Culture the fungal isolates on appropriate agar (B569324) plates. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

  • Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Reading: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition (typically ≥50% for fungistatic agents, though here used to find the lowest effective concentration) of growth compared to the drug-free control well.

Protocol 2: Pharmacokinetic Analysis in Murine Model

This protocol outlines the procedure for a single-dose PK study.

cluster_workflow Pharmacokinetic Study Workflow A Acclimatize Mice (72h) B Administer Agent 124 (5 mg/kg IV) A->B C Collect Blood Samples (Serial Timepoints) B->C D Process Plasma C->D E LC-MS/MS Analysis D->E F Calculate PK Parameters (t½, Vd, CL, AUC) E->F

Caption: Workflow for pharmacokinetic analysis.

Procedure:

  • Animal Acclimatization: Use 6-8 week old immunocompromised mice. Acclimatize animals for at least 72 hours before the experiment.

  • Dosing: Administer a single intravenous (IV) bolus dose of this compound (e.g., 5 mg/kg) via the tail vein.

  • Sample Collection: Collect sparse blood samples (approx. 50 µL) from subgroups of mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via retro-orbital or submandibular bleeding.

  • Plasma Processing: Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA). Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use non-compartmental analysis software to calculate key PK parameters such as half-life, volume of distribution, clearance, and AUC.

Protocol 3: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This protocol is designed to evaluate the in vivo efficacy of this compound.

cluster_workflow In Vivo Efficacy Study Workflow A Immunosuppress Mice (Cyclophosphamide) B Infect with C. albicans (IV, 10^5 CFU) A->B C Initiate Treatment (Agent 124, 2h post-infection) B->C D Continue Daily Dosing (7 days) C->D E Harvest Kidneys (24h after last dose) D->E F Determine Fungal Burden (CFU/gram tissue) E->F

Caption: Workflow for in vivo efficacy study.

Procedure:

  • Immunosuppression: Render mice neutropenic by administering cyclophosphamide (B585) intraperitoneally prior to infection.

  • Infection: Infect mice with a clinical isolate of Candida albicans (e.g., 1 x 10⁵ CFU/mouse) via the lateral tail vein.

  • Treatment Initiation: Begin treatment 2 hours post-infection. Administer various doses of this compound (e.g., 1, 5, 10 mg/kg/day) and a vehicle control to different groups of mice (n=8-10 per group).

  • Monitoring and Dosing: Administer the treatment daily for a predetermined period (e.g., 7 days). Monitor the animals daily for signs of morbidity.

  • Endpoint Analysis: Twenty-four hours after the final dose, humanely euthanize the animals. Aseptically remove the kidneys, homogenize the tissue in sterile saline, and perform serial dilutions.

  • Fungal Burden Determination: Plate the dilutions onto appropriate agar plates. Incubate at 35°C for 24-48 hours and count the colonies to determine the fungal burden, expressed as CFU per gram of tissue.

  • Data Analysis: Compare the fungal burden in the treated groups to the vehicle control group to determine the efficacy of this compound.

References

Application Notes and Protocols for In Vivo Studies of Antifungal Agent 124

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 124 is a novel investigational triazole derivative demonstrating potent in vitro activity against a broad spectrum of pathogenic fungi, including resistant strains. Its mechanism of action involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway, leading to the disruption of fungal cell membrane integrity.[1] However, this compound exhibits poor aqueous solubility, which presents a significant challenge for achieving adequate systemic exposure in in vivo studies.

These application notes provide a comprehensive guide to the formulation and in vivo evaluation of this compound. The protocols detailed below are designed to enable researchers to prepare a stable and effective formulation for preclinical animal studies and to assess its efficacy in a murine model of disseminated candidiasis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing a suitable in vivo formulation. The following table summarizes the key properties of this agent.

PropertyValue
Molecular Weight450.5 g/mol
AppearanceWhite to off-white crystalline powder
pKa3.8 (weakly basic)
LogP4.2
Aqueous Solubility (pH 7.4)< 0.1 µg/mL
Melting Point185°C

Formulation Development for In Vivo Studies

Given its low aqueous solubility, a formulation strategy is required to enhance the bioavailability of this compound for systemic administration in animal models. A cyclodextrin-based formulation is a widely used and effective approach for solubilizing poorly water-soluble compounds.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and favorable safety profile.

Table 1: Optimized Formulation for this compound
ComponentConcentration (w/v)Purpose
This compound0.5%Active Pharmaceutical Ingredient
Hydroxypropyl-β-cyclodextrin (HP-β-CD)20%Solubilizing agent
Sterile Water for Injectionq.s. to 100%Vehicle

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

This protocol describes the preparation of a 5 mg/mL solution of this compound in a 20% HP-β-CD vehicle.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection

  • Sterile magnetic stir bar and stir plate

  • Sterile 50 mL conical tube

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh 10 g of HP-β-CD and add it to a sterile 50 mL conical tube.

  • Add 40 mL of Sterile Water for Injection to the conical tube.

  • Add a sterile magnetic stir bar and stir the solution on a stir plate until the HP-β-CD is completely dissolved.

  • Weigh 250 mg of this compound powder and slowly add it to the HP-β-CD solution while stirring.

  • Continue stirring the mixture at room temperature for at least 4 hours, protected from light, to allow for complexation.

  • After 4 hours, visually inspect the solution to ensure it is clear and free of particulate matter.

  • Adjust the final volume to 50 mL with Sterile Water for Injection.

  • Sterile filter the final solution using a 0.22 µm syringe filter into a sterile container.

  • Store the formulation at 4°C, protected from light, for up to 7 days.

Protocol 2: Murine Model of Disseminated Candidiasis

This protocol outlines the procedure for evaluating the in vivo efficacy of the formulated this compound in a murine model of disseminated candidiasis.[3]

Materials:

  • 6-8 week old female BALB/c mice

  • Candida albicans strain (e.g., SC5314)

  • Sabouraud Dextrose Agar (SDA) plates and Broth (SDB)

  • Sterile saline (0.9% NaCl)

  • Hemocytometer

  • Formulated this compound (from Protocol 1)

  • Vehicle control (20% HP-β-CD in sterile water)

  • Positive control (e.g., fluconazole)

  • Oral gavage needles

  • Insulin syringes with 27G needles

Procedure:

Inoculum Preparation:

  • Streak the C. albicans strain onto an SDA plate and incubate at 30°C for 24-48 hours.

  • Inoculate a single colony into 10 mL of SDB and incubate overnight at 30°C with shaking.

  • Harvest the yeast cells by centrifugation, wash twice with sterile saline, and resuspend in sterile saline.

  • Count the cells using a hemocytometer and adjust the final concentration to 1 x 10^6 CFU/mL in sterile saline.

Infection and Treatment:

  • Infect mice via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the prepared fungal suspension (1 x 10^5 CFU/mouse).

  • Randomly divide the infected mice into treatment groups (n=10 per group):

    • Vehicle Control (20% HP-β-CD)

    • This compound (e.g., 10 mg/kg)

    • Positive Control (e.g., Fluconazole, 10 mg/kg)

  • Begin treatment 4 hours post-infection. Administer the assigned treatment orally via gavage once daily for 7 consecutive days.

  • Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy) and record survival for 21 days post-infection.

Outcome Assessment:

  • Survival: Plot Kaplan-Meier survival curves and analyze for statistical significance.

  • Fungal Burden (Satellite Group):

    • Include a satellite group of animals (n=5 per group) to be euthanized at a specific time point (e.g., day 3 post-infection).

    • Aseptically harvest kidneys, homogenize in sterile saline, and perform serial dilutions.

    • Plate the dilutions onto SDA plates and incubate at 37°C for 24-48 hours.

    • Count the colonies and express the fungal burden as log10 CFU/gram of tissue.

Table 2: Sample In Vivo Efficacy Data
Treatment Group (10 mg/kg)Mean Survival Time (Days)Fungal Burden in Kidneys (log10 CFU/g ± SD) at Day 3
Vehicle Control8.56.2 ± 0.5
This compound19.23.1 ± 0.3
Fluconazole18.53.5 ± 0.4

*p < 0.05 compared to Vehicle Control

Signaling Pathways and Experimental Workflow

Understanding the cellular pathways affected by antifungal agents provides insight into their mechanism of action and potential resistance mechanisms. The Cell Wall Integrity (CWI) pathway is a critical stress response pathway in fungi that is often activated by cell wall-damaging agents.[4]

CWI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1 Rho1 Rho1-GTP Wsc1->Rho1 Mid2 Mid2 Mid2->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 Pkc1->Bck1 Mkk1_2 Mkk1/2 Bck1->Mkk1_2 Slt2 Slt2/Mpk1 Mkk1_2->Slt2 Rlm1 Rlm1 Slt2->Rlm1 CellWallGenes Cell Wall Gene Expression Rlm1->CellWallGenes Antifungal This compound (Ergosterol Synthesis Inhibitor) CellWallStress Cell Wall Stress Antifungal->CellWallStress CellWallStress->Wsc1 CellWallStress->Mid2

Caption: Fungal Cell Wall Integrity (CWI) signaling pathway activated by cell wall stress.

The following diagram illustrates the experimental workflow for the in vivo evaluation of this compound.

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Study cluster_analysis Data Analysis Formulation Prepare Antifungal 124 Formulation Infection Infect Mice with C. albicans (IV) Formulation->Infection Inoculum Prepare C. albicans Inoculum Inoculum->Infection Grouping Randomize into Treatment Groups Infection->Grouping Treatment Administer Treatment (Oral Gavage, Daily) Grouping->Treatment Monitoring Monitor Survival and Health Daily Treatment->Monitoring Survival Analyze Survival Data (Kaplan-Meier) Monitoring->Survival FungalBurden Determine Fungal Burden in Kidneys (CFU/g) Monitoring->FungalBurden Efficacy Evaluate Efficacy Survival->Efficacy FungalBurden->Efficacy

Caption: Experimental workflow for in vivo efficacy testing of this compound.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the in vivo evaluation of the novel this compound. The cyclodextrin-based formulation offers a viable solution to overcome the solubility challenges associated with this compound, enabling the assessment of its therapeutic potential in a relevant animal model of fungal infection. The successful application of these methods will be critical in advancing the preclinical development of this compound.

References

Application Notes & Protocols: Investigating Resistance Development to Antifungal Agent 124

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive framework of methodologies to study the emergence and mechanisms of fungal resistance to a novel compound, designated here as "Antifungal Agent 124." The protocols described are foundational and can be adapted for specific fungal pathogens and compound classes.

Application Note 1: Phenotypic Characterization of Resistance

The initial step in studying resistance is to quantify the susceptibility of the fungal isolate(s) to the antifungal agent. The Minimum Inhibitory Concentration (MIC) is the primary metric used.

Protocol 1.1: Antifungal Susceptibility Testing (AST) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines and is used to determine the MIC of this compound against a fungal strain.[1][2]

Materials:

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • This compound stock solution (e.g., 1280 µg/mL in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or hemocytometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on appropriate agar (B569324) (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours to ensure purity and viability.

    • Harvest fungal cells (or conidia for molds) and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL for yeast). This can be done using a spectrophotometer at 530 nm.

    • Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 cells/mL.

  • Drug Dilution Series:

    • Prepare a 2X working solution of this compound in RPMI-1640 medium.

    • In a 96-well plate, add 100 µL of RPMI-1640 to columns 2 through 11.

    • Add 200 µL of the 2X drug solution to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to wells in columns 1 through 11. This brings the final volume in each well to 200 µL and dilutes the drug to its final 1X concentration.

    • Add 100 µL of RPMI-1640 (without inoculum) to column 12.

    • Seal the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control well.[3] This can be determined visually or by reading the optical density (OD) at 600 nm with a microplate reader.

Data Presentation 1: MIC Comparison

Summarizing MIC data is crucial for comparing the susceptibility of wild-type (WT) strains to newly developed resistant (RES) mutants.

Strain IDGenotypeThis compound MIC (µg/mL)Fold Change
FungalStrain-WTWild-Type2-
FungalStrain-RES1Resistant Mutant 13216x
FungalStrain-RES2Resistant Mutant 2>64>32x

Application Note 2: Generating and Confirming Resistant Strains

In vitro experimental evolution is a powerful method to select for resistant mutants under controlled laboratory conditions.[4][5]

Protocol 2.1: In Vitro Experimental Evolution by Serial Passaging

Materials:

  • Susceptible fungal strain

  • Liquid medium (e.g., YPD for yeast, Sabouraud broth)

  • This compound

  • 96-well plates or culture tubes

  • Incubator with shaking capability

Procedure:

  • Baseline MIC: Determine the initial MIC of the parental strain as described in Protocol 1.1.

  • Serial Passaging:

    • In a 96-well plate or tubes, prepare a 2-fold dilution series of this compound around the baseline MIC (e.g., from 0.125x MIC to 8x MIC).

    • Inoculate the wells with the parental strain at a density of ~10^5 cells/mL.

    • Incubate for 48 hours at 30-35°C with shaking.

    • After incubation, identify the highest concentration of the drug that still permits growth (sub-inhibitory concentration).

    • Use the culture from this well to inoculate a fresh set of drug dilutions for the next passage.

    • Repeat this process for 10-30 passages.

  • Isolation of Resistant Mutants:

    • After several passages, plate the cultures from the highest-concentration wells onto drug-free agar to isolate single colonies.

    • Confirm the resistance phenotype of individual isolates by re-determining their MICs (Protocol 1.1). A significant increase (e.g., ≥8-fold) in MIC confirms resistance.

  • Strain Archiving: Prepare glycerol (B35011) stocks of the confirmed resistant mutants and the parental strain for long-term storage at -80°C.

Visualization 1: Experimental Workflow for Resistance Development

G cluster_0 Phase 1: Baseline & Setup cluster_1 Phase 2: In Vitro Evolution cluster_2 Phase 3: Isolation & Confirmation cluster_3 Phase 4: Downstream Analysis start Parental Fungal Strain mic1 Determine Baseline MIC (Protocol 1.1) start->mic1 passage Serial Passage with Increasing Drug Concentration mic1->passage monitor Monitor for Growth at Sub-Inhibitory Levels passage->monitor monitor->passage Repeat 10-30x isolate Isolate Single Colonies on Agar Plates monitor->isolate mic2 Confirm Resistant Phenotype (MIC Testing) isolate->mic2 archive Archive Strains (Glycerol Stocks) mic2->archive analysis Genomic & Transcriptomic Analysis (Protocols 3.1 & 3.2) mic2->analysis

Workflow for generating and analyzing resistant fungal strains.

Application Note 3: Genotypic and Transcriptomic Analysis

Once resistant strains are confirmed, the next step is to identify the molecular changes responsible for the phenotype.

Protocol 3.1: Whole Genome Sequencing (WGS) for Mutation Identification

WGS is used to comprehensively identify all genetic variations, such as single nucleotide polymorphisms (SNPs) and insertions/deletions (indels), that arose in the resistant mutants compared to the parental strain.[6][7]

High-Level Procedure:

  • DNA Extraction: Grow overnight cultures of the parental and resistant strains. Extract high-quality genomic DNA using a suitable fungal DNA extraction kit or protocol (e.g., phenol-chloroform extraction).

  • Library Preparation: Prepare sequencing libraries from the extracted DNA. This involves fragmenting the DNA, adding sequencing adapters, and PCR amplification.

  • Sequencing: Perform high-throughput sequencing on a platform like Illumina. Aim for a sequencing depth that provides high confidence in variant calling (e.g., >50x coverage).[7]

  • Bioinformatic Analysis:

    • Align the sequencing reads from both parental and resistant strains to a reference genome.

    • Perform variant calling to identify SNPs and indels that are present in the resistant strain but absent in the parental strain.

    • Annotate the identified mutations to determine if they fall within coding regions or regulatory elements of genes known to be involved in drug resistance (e.g., drug targets, transcription factors, efflux pumps).[8][9]

Protocol 3.2: qRT-PCR for Gene Expression Analysis

Quantitative real-time PCR (qRT-PCR) is used to measure changes in the expression levels of specific genes that may contribute to resistance, such as those encoding efflux pumps or the drug target.[10][11]

Materials:

  • Parental and resistant fungal strains

  • RNA extraction kit suitable for fungi (e.g., with bead beating)

  • DNase I

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (e.g., CDR1, MDR1, ERG11) and a reference/housekeeping gene (e.g., ACT1, TEF1)

  • qPCR instrument

Procedure:

  • Culture and Treatment: Grow parental and resistant strains to mid-log phase. Expose half of the cultures to a sub-inhibitory concentration of this compound for a defined period (e.g., 2 hours) to assess gene induction. Keep the other half as untreated controls.

  • RNA Extraction: Harvest cells and extract total RNA using a fungal RNA extraction protocol. Ensure cell wall disruption is thorough.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using a reverse transcriptase kit.

  • qPCR:

    • Set up qPCR reactions containing cDNA, forward and reverse primers for a target gene or reference gene, and the qPCR master mix.

    • Run the reactions in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[12]

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Calculate the relative expression of target genes in the resistant strain compared to the parental strain using the ΔΔCt method, normalizing to the reference gene.[13]

Data Presentation 2: Gene Expression Changes

This table summarizes hypothetical qRT-PCR data showing the upregulation of efflux pump genes in a resistant strain.

GeneStrainConditionRelative Expression (Fold Change vs. WT Untreated)
CDR1WTUntreated1.0
CDR1WT+ Drug2.5
CDR1RES1Untreated8.3
CDR1RES1+ Drug15.7
MDR1WTUntreated1.0
MDR1WT+ Drug1.2
MDR1RES1Untreated6.1
MDR1RES1+ Drug7.9

Application Note 4: Investigating Molecular Mechanisms

Resistance to antifungal agents often involves complex cellular signaling pathways. Common mechanisms include the overexpression of efflux pumps, modification of the drug target, or activation of stress response pathways like the calcineurin pathway.[14][15][16]

Visualization 2: Common Fungal Drug Resistance Pathways

This diagram illustrates two major mechanisms of azole resistance, which serve as a model for how this compound resistance could evolve: upregulation of efflux pumps and activation of stress response pathways.

G cluster_0 Mechanism 1: Efflux Pump Upregulation cluster_1 Mechanism 2: Stress Response Activation TF Activating Mutation in Transcription Factor (e.g., Tac1, Upc2) PumpGene Upregulation of Efflux Pump Genes (e.g., CDR1, MDR1) TF->PumpGene Pump Increased Efflux Pumps in Cell Membrane PumpGene->Pump Efflux Drug Efflux Pump->Efflux Drug This compound Efflux->Drug removes Stress Drug-Induced Membrane Stress Calc Calcineurin Pathway Activation Stress->Calc Crz1 Crz1/TF Activation Calc->Crz1 StressGenes Expression of Stress Response Genes Crz1->StressGenes Tolerance Drug Tolerance StressGenes->Tolerance Cell Fungal Cell Drug->Cell enters Cell->Stress

Key molecular pathways involved in antifungal resistance.

References

Application Notes and Protocols for Antifungal Synergy Testing of a Novel Investigational Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. Combination therapy, utilizing two or more antifungal agents with different mechanisms of action, is a promising strategy to enhance efficacy, reduce dosages, and overcome resistance. These application notes provide a comprehensive guide for researchers on how to evaluate the synergistic potential of a novel investigational antifungal agent, hereafter referred to as "Antifungal Agent X," in combination with established antifungal drugs. The protocols outlined below describe the checkerboard microdilution method and the time-kill curve assay, two of the most widely used in vitro techniques for assessing antifungal synergy.[1][2][3]

Data Presentation: Summarizing Synergy Data

Quantitative data from synergy testing should be organized into clear and concise tables to facilitate comparison and interpretation. The primary metric for quantifying the interaction between two antimicrobial agents is the Fractional Inhibitory Concentration Index (FICI).[1][4]

1.1. Fractional Inhibitory Concentration Index (FICI)

The FICI is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs when used alone and in combination. The formula for calculating the FICI is as follows:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

The interpretation of the FICI value is standardized as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

1.2. Example Data Tables

The following tables are templates demonstrating how to present synergy data for Antifungal Agent X against various fungal pathogens when combined with known antifungals.

Table 1: MICs of Antifungal Agent X and Known Antifungals Alone and in Combination against Candida albicans

Antifungal AgentMIC Alone (µg/mL)MIC in Combination (µg/mL) with Antifungal Agent X
Antifungal Agent X2.0-
Fluconazole8.01.0
Amphotericin B0.50.125
Caspofungin0.250.031

Table 2: FICI Values for Antifungal Agent X in Combination with Known Antifungals against Candida albicans

CombinationFICI of Antifungal Agent XFICI of Known AntifungalTotal FICI Interpretation
Antifungal Agent X + Fluconazole0.50.1250.625 Additive
Antifungal Agent X + Amphotericin B0.250.250.5 Synergy
Antifungal Agent X + Caspofungin0.1250.1240.249 Synergy

Table 3: Summary of Synergistic Interactions of Antifungal Agent X against a Panel of Fungal Pathogens

Fungal SpeciesCombinationFICIInterpretation
Candida glabrataAntifungal Agent X + Itraconazole0.48Synergy
Aspergillus fumigatusAntifungal Agent X + Voriconazole0.37Synergy
Cryptococcus neoformansAntifungal Agent X + Amphotericin B0.5Synergy
Candida aurisAntifungal Agent X + Anidulafungin0.75Additive

Experimental Protocols

Detailed methodologies for the checkerboard assay and time-kill curve analysis are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

2.1. Protocol 1: Checkerboard Microdilution Assay

This method is widely used to determine the in vitro synergy of two antimicrobial agents.

Materials:

  • Antifungal Agent X and known antifungal agent(s)

  • 96-well microtiter plates

  • RPMI-1640 medium buffered with MOPS

  • Fungal inoculum standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antifungal Solutions: Prepare stock solutions of Antifungal Agent X and the known antifungal in a suitable solvent (e.g., DMSO). Further dilutions are made in RPMI-1640 medium.

  • Plate Setup:

    • Add 50 µL of RPMI-1640 to all wells of a 96-well plate.

    • Create serial twofold dilutions of Antifungal Agent X horizontally across the plate (e.g., columns 1-10).

    • Create serial twofold dilutions of the known antifungal vertically down the plate (e.g., rows A-G).

    • Row H will contain only dilutions of Antifungal Agent X to determine its MIC alone.

    • Column 11 will contain only dilutions of the known antifungal to determine its MIC alone.

    • Column 12 will serve as the drug-free growth control.

  • Inoculation: Prepare a fungal suspension in RPMI-1640 and adjust the turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 0.5 × 10⁵ to 2.5 × 10⁵ CFU/mL in the wells. Add 100 µL of the final inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of visual growth compared to the growth control.

  • FICI Calculation: Calculate the FICI for each combination using the formula provided in section 1.1.

2.2. Protocol 2: Time-Kill Curve Analysis

This assay provides information on the rate of fungal killing over time and can confirm synergistic interactions observed in the checkerboard assay.

Materials:

  • Antifungal Agent X and known antifungal agent(s)

  • Sterile culture tubes

  • RPMI-1640 medium buffered with MOPS

  • Fungal inoculum

  • Incubator with shaking capabilities

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Cultures: Prepare a fungal suspension and adjust it to a starting inoculum of approximately 1 × 10⁵ to 5 × 10⁵ CFU/mL in culture tubes containing RPMI-1640.

  • Addition of Antifungals: Add the antifungal agents at specific concentrations (e.g., 0.5x, 1x, or 2x MIC) to the respective tubes, both alone and in combination. Include a drug-free growth control tube.

  • Incubation and Sampling: Incubate the tubes at 35°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Colony Counting: Perform serial dilutions of the aliquots in sterile saline or PBS and plate them onto SDA plates. Incubate the plates at 35°C for 24-48 hours, and then count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each combination. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.

Visualizations: Workflows and Signaling Pathways

3.1. Experimental Workflow for Antifungal Synergy Testing

The following diagram illustrates the overall workflow for assessing the synergistic potential of Antifungal Agent X.

G cluster_0 In Vitro Synergy Assessment A Prepare Fungal Inoculum B Checkerboard Assay A->B C Determine MICs (Alone & Combination) B->C D Calculate FICI C->D E Interpret Interaction (Synergy, Additive, Antagonism) D->E F Time-Kill Curve Analysis E->F If Synergy/Additive G Determine Rate of Fungal Killing F->G H Confirm Synergy G->H

Caption: Workflow for in vitro antifungal synergy testing.

3.2. Signaling Pathways in Fungal Drug Resistance

Understanding the signaling pathways involved in antifungal resistance can provide a rationale for selecting combination therapies. For instance, combining an agent that targets the cell wall with one that targets the cell membrane can be a highly effective synergistic strategy. The diagram below depicts a simplified overview of key stress response pathways in fungi that can be activated by antifungal agents and contribute to tolerance or resistance.

G cluster_1 Fungal Stress Response Pathways cluster_CWI Cell Wall Integrity (CWI) Pathway cluster_HOG High-Osmolarity Glycerol (HOG) Pathway cluster_Calcineurin Calcineurin Pathway stress Antifungal Stress (e.g., Cell Wall Damage, Osmotic Stress) cwi_sensor Cell Surface Sensors stress->cwi_sensor hog_sensor Osmosensors stress->hog_sensor ca_influx Ca2+ Influx stress->ca_influx pkc PKC cwi_sensor->pkc mapk_cwi MAPK Cascade pkc->mapk_cwi cwi_response Cell Wall Repair β-Glucan Synthesis mapk_cwi->cwi_response mapk_hog MAPK Cascade (Hog1) hog_sensor->mapk_hog hog_response Glycerol Production Osmotic Adaptation mapk_hog->hog_response calcineurin Calcineurin ca_influx->calcineurin crz1 Crz1 (Transcription Factor) calcineurin->crz1 stress_genes Stress Response Gene Expression crz1->stress_genes

Caption: Key signaling pathways in fungal stress response.

Mechanisms of Action of Known Antifungals for Synergy Consideration

When selecting known antifungals for synergy testing with Antifungal Agent X, it is crucial to consider their mechanisms of action. Combining agents that target different cellular components or pathways is more likely to result in synergistic interactions.

Table 4: Major Classes of Antifungal Agents and Their Mechanisms of Action

Antifungal ClassExamplesMechanism of Action
Polyenes Amphotericin B, NystatinBind to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation and cell leakage.
Azoles Fluconazole, Itraconazole, VoriconazoleInhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for ergosterol biosynthesis.
Echinocandins Caspofungin, Micafungin, AnidulafunginInhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.
Allylamines TerbinafineInhibit squalene (B77637) epoxidase, another enzyme in the ergosterol biosynthesis pathway.
Pyrimidines Flucytosine (5-FC)Converted to 5-fluorouracil (B62378) within the fungal cell, which inhibits DNA and RNA synthesis.

By systematically applying these protocols and frameworks, researchers can effectively evaluate the synergistic potential of novel antifungal candidates, contributing to the development of new and more effective combination therapies to combat the growing challenge of fungal infections.

References

New Antifungal Agents for Nail and Hair Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a selection of novel antifungal agents demonstrating significant promise in the treatment of fungal infections affecting the nails (onychomycosis) and hair (tinea capitis). The information is intended to guide research and development efforts in the field of antifungal drug discovery.

Introduction

Onychomycosis and tinea capitis are common fungal infections caused predominantly by dermatophytes. While several treatments exist, the emergence of resistance and the need for more effective and safer therapies drive the ongoing search for new antifungal agents. This document focuses on four such agents: Fosravuconazole, Efinaconazole, Tavaborole, and ME1111, highlighting their mechanisms of action, in vitro and in vivo efficacy, and detailed experimental protocols for their evaluation.

Featured Antifungal Agents: A Comparative Overview

The following agents represent different classes of antifungals with unique mechanisms of action, offering potential advantages over existing therapies.

Antifungal AgentChemical ClassMechanism of ActionTarget Fungal Infections
Fosravuconazole TriazoleInhibition of lanosterol (B1674476) 14α-demethylase, disrupting ergosterol (B1671047) biosynthesis in the fungal cell membrane.[1][2]Onychomycosis, Tinea Capitis
Efinaconazole TriazoleInhibition of lanosterol 14α-demethylase, leading to depletion of ergosterol and accumulation of toxic sterols.[1][2][3]Onychomycosis, Tinea Capitis
Tavaborole OxaboroleInhibition of fungal leucyl-tRNA synthetase (LeuRS), thereby disrupting protein synthesis.Onychomycosis
ME1111 Pyrazole (B372694)Inhibition of succinate (B1194679) dehydrogenase (complex II) in the fungal mitochondrial respiratory chain, blocking ATP production.Onychomycosis

Quantitative Data Summary

The following tables summarize the in vitro activity and clinical efficacy of the featured antifungal agents.

Table 1: In Vitro Activity (Minimum Inhibitory Concentration - MIC) Against Key Dermatophytes
Antifungal AgentTrichophyton rubrum (μg/mL)Trichophyton mentagrophytes (μg/mL)Reference(s)
Ravuconazole (active form of Fosravuconazole) GM MIC: 0.035GM MIC: 0.035
Efinaconazole MIC Range: 0.001-0.125MIC Range: 0.0005-0.125
Tavaborole MIC Range: 4-16MIC Range: 4-16
ME1111 MIC90: 0.25MIC90: 0.25

GM MIC: Geometric Mean Minimum Inhibitory Concentration; MIC Range: Range of Minimum Inhibitory Concentrations observed; MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates.

Table 2: Clinical Efficacy in Onychomycosis (Phase III Clinical Trials)
Antifungal AgentTreatment RegimenComplete Cure RateMycological Cure RateReference(s)
Fosravuconazole 100 mg once daily for 12 weeks59.4% at week 4882.0% at week 48
Efinaconazole 10% Solution Once daily for 48 weeks15.2% - 17.8% at week 5253.4% - 55.2% at week 52
Tavaborole 5% Solution Once daily for 48 weeks6.5% - 9.1% at week 5231.1% - 35.9% at week 52
ME1111 Clinical trial data ongoing--

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms of action for the featured antifungal agents.

cluster_Azole Azole Antifungals (Fosravuconazole, Efinaconazole) Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Substrate Ergosterol Ergosterol 14-alpha-demethylase->Ergosterol Catalyzes Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component of Azoles Azoles Azoles->14-alpha-demethylase Inhibits

Figure 1: Mechanism of action of azole antifungals.

cluster_Oxaborole Oxaborole Antifungals (Tavaborole) Leucine Leucine Leucyl-tRNA Synthetase Leucyl-tRNA Synthetase Leucine->Leucyl-tRNA Synthetase Substrate Leucyl-tRNA Leucyl-tRNA Leucyl-tRNA Synthetase->Leucyl-tRNA Charges tRNA Protein Synthesis Protein Synthesis Leucyl-tRNA->Protein Synthesis Essential for Tavaborole Tavaborole Tavaborole->Leucyl-tRNA Synthetase Inhibits

Figure 2: Mechanism of action of oxaborole antifungals.

cluster_Pyrazole Pyrazole Antifungals (ME1111) Succinate Succinate Succinate Dehydrogenase (Complex II) Succinate Dehydrogenase (Complex II) Succinate->Succinate Dehydrogenase (Complex II) Substrate Fumarate Fumarate Succinate Dehydrogenase (Complex II)->Fumarate Oxidizes to Electron Transport Chain Electron Transport Chain Fumarate->Electron Transport Chain Enters ME1111 ME1111 ME1111->Succinate Dehydrogenase (Complex II) Inhibits ATP Production ATP Production Electron Transport Chain->ATP Production Drives

Figure 3: Mechanism of action of pyrazole antifungals.

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of antifungal agents against dermatophytes.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document for antifungal susceptibility testing of filamentous fungi.

cluster_workflow MIC Determination Workflow Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Inoculum->Inoculate Microtiter Plate Prepare Antifungal Dilutions Prepare Antifungal Dilutions Prepare Antifungal Dilutions->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC End End Read MIC->End

Figure 4: Workflow for MIC determination.

1. Inoculum Preparation: 1.1. Culture the dermatophyte strain on Potato Dextrose Agar (B569324) (PDA) at 30°C for 7-14 days to encourage sporulation. 1.2. Harvest conidia by flooding the agar surface with sterile 0.85% saline and gently scraping the surface with a sterile loop. 1.3. Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes. 1.4. Adjust the conidial suspension to a final concentration of 1 x 10³ to 3 x 10³ CFU/mL in RPMI 1640 medium.

2. Antifungal Agent Dilution: 2.1. Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO). 2.2. Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation: 3.1. Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent. 3.2. Include a growth control well (inoculum without antifungal) and a sterility control well (medium only). 3.3. Incubate the plate at 35°C for 4-7 days.

4. MIC Determination: 4.1. The MIC is defined as the lowest concentration of the antifungal agent that causes approximately 80% inhibition of growth compared to the growth control.

Protocol 2: In Vivo Efficacy in a Guinea Pig Model of Onychomycosis

This protocol is a generalized procedure based on established guinea pig models of onychomycosis.

cluster_workflow In Vivo Onychomycosis Model Workflow Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Immunosuppression (optional) Immunosuppression (optional) Animal Acclimatization->Immunosuppression (optional) Infection Infection Immunosuppression (optional)->Infection Treatment Treatment Infection->Treatment Evaluation Evaluation Treatment->Evaluation End End Evaluation->End

Figure 5: Workflow for in vivo onychomycosis model.

1. Animal Model: 1.1. Use adult male Hartley guinea pigs. 1.2. For immunosuppressed models, administer a corticosteroid (e.g., methylprednisolone) prior to and during the infection period.

2. Infection: 2.1. Prepare a suspension of Trichophyton mentagrophytes conidia. 2.2. Apply the fungal suspension to the hind limb nails of the guinea pigs. The nails may be gently abraded prior to inoculation to facilitate infection. 2.3. Occlude the inoculated area for a set period (e.g., 7 days) to maintain moisture and promote fungal growth.

3. Treatment: 3.1. After a designated period to allow for the establishment of infection (e.g., 2-4 weeks), initiate treatment. 3.2. Divide animals into treatment groups: vehicle control, positive control (an established antifungal), and experimental agent(s) at various concentrations. 3.3. Apply the topical formulations to the infected nails daily for a specified duration (e.g., 4-8 weeks).

4. Evaluation: 4.1. Clinical Assessment: Score the severity of the infection based on nail discoloration, thickening, and onycholysis at regular intervals. 4.2. Mycological Assessment: At the end of the treatment period, collect nail clippings. Perform direct microscopy (KOH preparation) and fungal culture to determine the presence of viable fungi. Quantitative culture (CFU counts) can also be performed.

Protocol 3: In Vitro Nail Penetration Assay Using Franz Diffusion Cells

This protocol describes a method to assess the ability of a topical antifungal to penetrate the nail plate.

1. Nail Preparation: 1.1. Obtain healthy human nail clippings. 1.2. Cut the nails into standardized sizes to fit the Franz diffusion cells. 1.3. Measure the thickness of each nail sample.

2. Franz Diffusion Cell Setup: 2.1. Mount the nail sample between the donor and receptor chambers of the Franz diffusion cell, with the dorsal side of the nail facing the donor chamber. 2.2. Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent). 2.3. Maintain the temperature of the receptor fluid at 32°C.

3. Drug Application and Sampling: 3.1. Apply a known amount of the antifungal formulation to the nail surface in the donor chamber. 3.2. At predetermined time intervals, collect samples from the receptor fluid. 3.3. Analyze the concentration of the antifungal agent in the collected samples using a validated analytical method (e.g., HPLC-MS/MS).

4. Data Analysis: 4.1. Calculate the cumulative amount of drug that has permeated through the nail over time. 4.2. Determine the steady-state flux and permeability coefficient of the antifungal agent.

Conclusion

The antifungal agents highlighted in this document, Fosravuconazole, Efinaconazole, Tavaborole, and ME1111, represent significant advancements in the search for more effective treatments for onychomycosis and tinea capitis. Their diverse mechanisms of action offer the potential to overcome existing challenges, including antifungal resistance. The provided protocols offer a framework for the preclinical and clinical evaluation of these and other novel antifungal candidates, facilitating further research and development in this critical area of infectious disease.

References

Troubleshooting & Optimization

Overcoming solubility issues with Antifungal agent 124

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antifungal Agent 124. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and application of this compound, with a specific focus on its limited aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a novel synthetic molecule with potent antifungal activity. Structurally, it is a highly lipophilic compound, rendering it practically insoluble in aqueous solutions at neutral pH. Its solubility is a critical parameter to control for consistent and reliable results in both in vitro and in vivo experiments.

Q2: I dissolved this compound in DMSO for my in vitro assay, but it precipitated when I added it to my cell culture medium. Why did this happen?

A2: This is a common issue known as "crashing out" or precipitation. It occurs because while this compound is soluble in a strong organic solvent like DMSO, the final concentration of DMSO in your aqueous cell culture medium is too low to maintain its solubility.[1] To prevent this, ensure the final DMSO concentration in your experiment is as low as possible (ideally ≤0.5%) and add the stock solution to your medium while vortexing to ensure rapid and even dispersion.[1]

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle warming to 37°C can aid in the dissolution of this compound.[1][2] However, prolonged or excessive heating should be avoided as it may lead to the degradation of the compound. Always perform stability tests to ensure the integrity of this compound under your experimental conditions.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of many antifungal agents is pH-dependent.[3] For this compound, which is a weakly basic compound, solubility is generally higher in acidic conditions (pH < 5.0) where the molecule can be protonated, and lower in neutral or basic conditions.

Q5: Are there any recommended excipients to improve the in vivo solubility and bioavailability of this compound?

A5: Yes, several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound for in vivo applications. These include the use of cyclodextrins to form inclusion complexes, the creation of solid dispersions with hydrophilic polymers, and particle size reduction techniques like nanonization.

Troubleshooting Guides

Problem 1: Visible Precipitate in the Final Working Solution
  • Possible Cause 1: Concentration exceeds solubility limit. The intended final concentration of this compound is higher than its solubility in the aqueous medium.

    • Solution: Decrease the final concentration of the compound. Perform a kinetic solubility assessment (see Protocol 2) to determine the maximum achievable concentration in your specific medium.

  • Possible Cause 2: Improper mixing technique. Adding the aqueous medium to the DMSO stock or inadequate mixing can cause localized high concentrations and precipitation.

    • Solution: Always add the DMSO stock solution dropwise into the vortexing aqueous medium to ensure rapid and thorough mixing.

  • Possible Cause 3: Low temperature of the aqueous medium. Adding the stock solution to a cold medium can decrease solubility.

    • Solution: Ensure your aqueous medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the stock solution.

Problem 2: Inconsistent or Non-Reproducible Results in Biological Assays
  • Possible Cause 1: Variable amounts of precipitated compound. If precipitation occurs, the actual concentration of dissolved this compound will be lower and more variable than the nominal concentration.

    • Solution: Always visually inspect your final working solution for any signs of precipitation before each experiment. Prepare fresh dilutions for each experiment and avoid using stock solutions that have undergone multiple freeze-thaw cycles.

  • Possible Cause 2: Adsorption to plasticware. Hydrophobic compounds like this compound can adsorb to the surfaces of plastic tubes and plates, reducing the effective concentration.

    • Solution: Use low-adhesion polypropylene (B1209903) labware. Consider including a pre-incubation step where the wells are exposed to the compound solution for a short period, which is then replaced with a fresh solution for the experiment to saturate non-specific binding sites.

  • Possible Cause 3: Interaction with serum proteins. Components in cell culture medium, such as serum proteins, can bind to the compound, reducing its free and active concentration.

    • Solution: If your experimental design allows, consider reducing the serum concentration during the treatment period. Always include appropriate vehicle controls with the same final concentrations of DMSO and serum.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility at 25°C (mg/mL)
DMSO> 50
Ethanol~10
Methanol~5
Water< 0.01
PBS (pH 7.4)< 0.01

Table 2: Effect of pH on the Aqueous Solubility of this compound

pHSolubility at 25°C (µg/mL)
2.05.2
4.51.8
6.8< 0.1
7.4< 0.1

Table 3: Solubility Enhancement with Excipients

Excipient (Concentration)Fold Increase in Aqueous Solubility (pH 7.4)
Hydroxypropyl-β-cyclodextrin (2% w/v)~50
Polysorbate 80 (1% v/v)~20
Soluplus® (1% w/v)~75

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound (powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Vortex mixer

    • Calibrated analytical balance

    • Sterile, low-adhesion polypropylene microcentrifuge tubes

  • Procedure:

    • Weigh out the required amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot into single-use volumes in low-adhesion tubes and store at -20°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Aqueous Medium
  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Aqueous medium of interest (e.g., PBS, cell culture medium)

    • 96-well filter plate (e.g., with a 0.45 µm filter)

    • 96-well collection plate

    • Plate reader or other analytical instrument for quantification (e.g., HPLC-UV)

  • Procedure:

    • Prepare a serial dilution of the 10 mM stock solution in DMSO.

    • Add a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO serial dilution to the wells of the 96-well filter plate.

    • Add the aqueous medium to each well to achieve the final desired volume, ensuring the final DMSO concentration is consistent across all wells (e.g., 1%).

    • Seal the plate and incubate at room temperature with gentle shaking for a defined period (e.g., 2 hours).

    • Filter the solutions into the collection plate by centrifugation.

    • Quantify the concentration of this compound in the filtrate using a suitable analytical method.

    • The highest concentration at which no precipitation is observed is the kinetic solubility.

Mandatory Visualization

experimental_workflow Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Encountered precipitate Precipitation in Aqueous Medium? start->precipitate inconsistent_results Inconsistent Assay Results? precipitate->inconsistent_results No check_conc Is Concentration > Kinetic Solubility? precipitate->check_conc Yes check_adsorption Assess Adsorption to Labware inconsistent_results->check_adsorption Yes end_further_action Further Formulation Development Needed inconsistent_results->end_further_action No lower_conc Reduce Final Concentration check_conc->lower_conc Yes check_mixing Review Mixing Technique check_conc->check_mixing No end_resolved Issue Resolved lower_conc->end_resolved check_mixing->inconsistent_results Proper improve_mixing Add Stock to Vortexing Medium check_mixing->improve_mixing Improper improve_mixing->end_resolved use_low_adhesion Use Low-Adhesion Plasticware check_adsorption->use_low_adhesion Suspected check_serum Evaluate Serum Interaction check_adsorption->check_serum Not Suspected use_low_adhesion->end_resolved adjust_serum Reduce Serum % or Use Serum-Free Medium check_serum->adjust_serum Suspected check_serum->end_further_action Not Suspected adjust_serum->end_resolved

Caption: Troubleshooting workflow for this compound solubility.

signaling_pathway Hypothetical Signaling Pathway of this compound cluster_cell Fungal Cell agent This compound enzyme Ergosterol Biosynthesis Enzyme (e.g., 14α-demethylase) agent->enzyme Inhibition membrane Cell Membrane (Ergosterol) disruption Membrane Disruption & Increased Permeability membrane->disruption ergosterol Ergosterol enzyme->ergosterol ergosterol->membrane Incorporation death Fungal Cell Death disruption->death

Caption: Hypothetical mechanism of action for this compound.

References

Technical Support Center: Optimizing Antifungal Agent 124 Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working to optimize the dosage of Antifungal Agent 124 in preclinical animal models. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data interpretation tables to facilitate effective in vivo studies.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for this compound in my first animal experiment?

A1: Translating in vitro data, such as the Minimum Inhibitory Concentration (MIC), to an in vivo starting dose requires careful consideration of the agent's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[1][2] A common approach is to aim for drug concentrations in the animal's plasma that are several times higher than the in vitro MIC for your target fungus.[2] However, this is only a preliminary estimate. It is essential to first conduct a Maximum Tolerated Dose (MTD) study in a small group of uninfected animals to establish a safe dose range before proceeding to efficacy studies.[3][4]

Q2: What is a Maximum Tolerated Dose (MTD) study and why is it critical?

A2: An MTD study is designed to determine the highest possible dose of this compound that can be administered to an animal without causing unacceptable side effects or toxicity. This is a crucial first step in any in vivo study to ensure animal welfare and to identify a safe dose range for subsequent efficacy experiments. The MTD is typically determined through dose escalation studies where tolerance is assessed by monitoring clinical observations (e.g., lethargy, ruffled fur), body weight changes, and basic clinical pathology.

Q3: Which pharmacokinetic/pharmacodynamic (PK/PD) index is most relevant for this compound?

A3: The relevant PK/PD index depends on the drug's mechanism of action. For antifungal agents, efficacy is often linked to one of three main indices:

  • AUC/MIC: The ratio of the 24-hour Area Under the Curve (drug exposure over time) to the MIC. This is common for azoles.

  • Cmax/MIC: The ratio of the peak plasma concentration to the MIC. This is often predictive for concentration-dependent killers like amphotericin B.

  • Time > MIC: The percentage of the dosing interval during which the drug concentration remains above the MIC.

Preliminary studies are needed to determine which of these indices best correlates with the efficacy of this compound.

Q4: What are the standard endpoints to measure the efficacy of this compound in an animal model?

A4: The most common criteria for evaluating antifungal efficacy in animal models are the mortality rate (survival over time) and the fungal load in target organs. Fungal load is typically quantified by determining the number of colony-forming units (CFU) per gram of tissue from homogenized organs, such as the kidneys, brain, or lungs, depending on the infection model.

Q5: Should I use immunocompetent or immunosuppressed animal models?

A5: The choice depends on the clinical scenario you aim to model. Immunosuppressed models (e.g., using cyclophosphamide (B585) to induce neutropenia) are often used because they ensure a reproducible and robust infection, which is necessary for evaluating the direct effect of the antifungal agent. However, novel immunocompetent models are also being developed to allow for the study of drug efficacy in the context of a functional host immune system.

Troubleshooting Guide

Problem 1: I am not observing any efficacy in my animal model, even at high doses.

Possible Cause Troubleshooting Step
Poor Bioavailability/Exposure Perform a pharmacokinetic (PK) study to measure the plasma concentration of this compound over time. Determine key parameters like Cmax, Tmax, and AUC to confirm that the drug is being absorbed and reaching sufficient levels in the circulation.
Rapid Metabolism or Clearance Analyze plasma and urine for metabolites. If the drug is being cleared too quickly, the dosing regimen may need to be adjusted (e.g., more frequent dosing).
Inappropriate Animal Model The pathophysiology of the infection in the chosen animal model may not be relevant to human disease or the specific fungal strain may not be virulent enough. Review literature to ensure your model is validated.
Drug Instability Ensure the formulation of this compound is stable and soluble in the vehicle used for administration. Test the stability of the dosing solution over the period of use.

Problem 2: I am observing unexpected toxicity at doses I predicted would be safe.

Possible Cause Troubleshooting Step
Narrow Therapeutic Window The effective dose of the agent may be very close to its toxic dose. Conduct a more detailed MTD study with smaller dose increments and more intensive monitoring.
Vehicle-Related Toxicity Administer a "vehicle-only" control group to rule out toxicity caused by the solvent or excipients used to deliver the drug.
Off-Target Effects The drug may be interacting with host cellular targets. Conduct in vitro cytotoxicity assays using relevant mammalian cell lines to assess potential off-target effects.
Species-Specific Metabolism The metabolic profile of the drug can differ significantly between animal species and humans. Consider performing preliminary toxicity screens in a second animal species.

Experimental Protocols & Data Presentation

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Selection: Use healthy, uninfected mice (e.g., BALB/c, 6-8 weeks old), with 3-5 animals per dose group.

  • Dose Selection: Based on in vitro cytotoxicity data, select a range of 5-6 doses. Start with a low dose and escalate geometrically (e.g., 5, 10, 20, 40, 80 mg/kg). Include a vehicle control group.

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for 5-7 days.

  • Monitoring: Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or produce significant toxicity, often defined as >15-20% body weight loss or severe clinical signs.

Data Presentation: MTD Study Summary

Dose (mg/kg/day)NMortalityMean Body Weight Change (%)Key Clinical Signs
Vehicle Control50/5+2.5%Normal
1050/5+1.8%Normal
2050/5-3.1%Mild lethargy
4051/5-16.2%Severe lethargy, ruffled fur
8054/5-25.0% (for survivor)Moribund
Protocol 2: Murine Systemic Candidiasis Efficacy Model
  • Inoculum Preparation: Culture Candida albicans (e.g., strain SC5314) on Sabouraud Dextrose Agar (B569324). Prepare a suspension in sterile saline and adjust to the desired concentration (e.g., 1 x 10⁶ CFU/mL).

  • Infection: Infect mice (e.g., neutropenic BALB/c, 10-15 per group) with 0.1 mL of the fungal inoculum via the lateral tail vein.

  • Treatment Groups: Based on the MTD study, select 3-4 doses of this compound. Include a vehicle control group and a positive control group (e.g., fluconazole (B54011) at an effective dose).

  • Drug Administration: Begin treatment 2 to 24 hours post-infection. Administer drugs once daily for 7 days.

  • Efficacy Endpoints:

    • Survival Study: Monitor animals for 14-21 days and record mortality.

    • Fungal Burden: On day 3 or 4 post-infection, euthanize a subset of animals (n=5 per group). Aseptically remove kidneys, weigh them, and homogenize in sterile saline.

  • CFU Quantification: Plate serial dilutions of the kidney homogenates onto agar plates. Incubate at 35°C for 24-48 hours and count the colonies to determine CFU/gram of tissue.

Data Presentation: Fungal Burden Efficacy Data

Treatment GroupDose (mg/kg)NMean Kidney Fungal Burden (log10 CFU/gram ± SD)
Vehicle Control-55.8 ± 0.4
This compound554.2 ± 0.6
This compound1053.1 ± 0.5
This compound2052.5 ± 0.3
Fluconazole1052.8 ± 0.4

Visualizations

Experimental Workflow Diagram

G cluster_0 Phase 1: In Vitro & Safety cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: PK/PD Analysis A In Vitro MIC Testing B Maximum Tolerated Dose (MTD) Study A->B C Dose-Ranging Efficacy Study (Fungal Burden) B->C Inform Dose Selection D Definitive Efficacy Study (Survival) C->D E Pharmacokinetic (PK) Study D->E Confirm Effective Doses F PK/PD Modeling & Target Identification E->F

Caption: Workflow for optimizing this compound dosage in vivo.

Troubleshooting Logic Diagram

G A Unexpected Toxicity Observed B Is it dose-dependent? A->B C YES B->C D NO B->D K Conduct Detailed MTD with Closer Dose Spacing C->K E Run Vehicle-Only Control Group D->E F Is Vehicle Toxic? E->F G YES F->G H NO F->H I Source is Vehicle. Reformulate. G->I J Assess for Off-Target Effects (In Vitro Cytotoxicity) H->J

References

Addressing off-target effects of Antifungal agent 124

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antifungal Agent 124. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address potential challenges related to off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent small molecule inhibitor of fungal lanosterol (B1674476) 14-alpha-demethylase. This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. By inhibiting this pathway, this compound disrupts membrane integrity, leading to fungal cell stasis and death.

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects occur when a compound interacts with proteins other than its intended target.[1] For this compound, this could mean binding to mammalian enzymes or receptors that share structural similarities with the fungal target. These unintended interactions can lead to misinterpretation of experimental results or unexpected cytotoxicity.[1]

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 10 mM. For long-term storage, we recommend keeping the lyophilized powder at -20°C. Once reconstituted in DMSO, store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Protect the compound from light.

Q4: How can I distinguish between on-target antifungal effects and off-target cytotoxicity in my mammalian cell line?

A4: A key strategy is to use a rescue experiment. If the observed phenotype can be reversed by supplementing the media with ergosterol (the product of the target pathway), it is likely an on-target effect. Additionally, performing a target knockdown (e.g., using siRNA against a suspected mammalian off-target) can help determine if the effect persists in the absence of the off-target protein.[1][2] Comparing the effective concentration for antifungal activity with the cytotoxic concentration in mammalian cells (CC50) is also crucial.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results.

  • Potential Cause: Inconsistent inoculum preparation.

    • Solution: Ensure your fungal inoculum is prepared from a fresh culture (24-48 hours) and standardized to the correct density (e.g., 0.5 McFarland standard) using a spectrophotometer.[3]

  • Potential Cause: Variability in media or assay conditions.

    • Solution: Use a standardized medium such as RPMI 1640 for susceptibility testing. Ensure that pH, incubation time, and temperature are consistent across experiments.

  • Potential Cause: Subjective endpoint reading.

    • Solution: For fungistatic agents, the MIC is often defined as the concentration causing a significant reduction in turbidity (e.g., ≥50%) compared to the control. Using a microplate reader for an objective optical density measurement is recommended.

Issue 2: Unexpected cytotoxicity observed in mammalian cell lines at concentrations close to the antifungal MIC.

  • Potential Cause: Off-target kinase inhibition.

    • Solution: Many small molecules exhibit off-target effects on kinases. Perform a kinase selectivity profile to identify unintended targets (see Protocol 1). If a specific kinase is identified, you can use a more selective inhibitor of that kinase as a control to see if it phenocopies the effect.

  • Potential Cause: Disruption of mammalian signaling pathways.

    • Solution: Signaling pathways like MAPK and PI3K/Akt are common off-target pathways for small molecules. Use western blotting to check for the phosphorylation status of key proteins in these pathways (e.g., ERK, Akt) after treatment with this compound.

  • Potential Cause: Compound degradation or instability in media.

    • Solution: Prepare fresh dilutions of the compound for each experiment from a frozen stock. Assess compound stability in your specific cell culture medium over the time course of the experiment using LC-MS.

Issue 3: The observed phenotype in my experiment does not align with the known function of lanosterol 14-alpha-demethylase.

  • Potential Cause: Engagement of an unknown off-target.

    • Solution: This requires a deconvolution strategy. Chemical proteomics, where this compound is used as bait to pull down interacting proteins from a cell lysate, can identify novel binding partners. These can then be identified by mass spectrometry.

  • Potential Cause: The phenotype is a downstream consequence of a metabolic disruption.

    • Solution: Perform metabolomic analysis on treated cells to identify broader changes in cellular metabolism that may explain the unexpected phenotype.

  • Potential Cause: The observed effect is specific to the cell line being used.

    • Solution: Confirm that the suspected off-target protein is expressed in your cell line using qPCR or western blot. Test the effect of this compound in multiple, distinct cell lines to see if the phenotype is consistent.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the characterization of this compound's selectivity.

Table 1: Selectivity Profile of this compound

TargetIC50 (nM)Target ClassOrganism
Lanosterol 14α-demethylase 15 Primary Target C. albicans
SRC Kinase1,250Off-Target KinaseHuman
PI3Kα3,500Off-Target KinaseHuman
hERG Channel>10,000Off-Target Ion ChannelHuman
Cytochrome P450 3A48,700Off-Target EnzymeHuman

Table 2: Troubleshooting Experimental Issues

Issue ObservedPotential CauseRecommended Action
Inconsistent Antifungal Activity (MIC)Inoculum density, media variability, reading endpointStandardize inoculum, use consistent RPMI 1640 media, use a plate reader for objective OD measurement.
Mammalian Cell CytotoxicityOff-target kinase or pathway inhibitionPerform kinase profiling; check phosphorylation of key signaling proteins (ERK, Akt) via Western Blot.
Phenotype unrelated to ergosterol biosynthesisNovel off-target interactionUse chemical proteomics to pull down binding partners; validate phenotype in multiple cell lines.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

  • Objective: To determine the inhibitory activity of this compound against a panel of human kinases to identify off-targets.

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in an intermediate plate.

    • Assay Reaction: In a 384-well assay plate, add recombinant kinase, its specific peptide substrate, and ATP.

    • Compound Addition: Transfer the diluted this compound and a DMSO vehicle control to the assay plate.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Detection: Add a detection reagent (e.g., ADP-Glo, Promega) to stop the reaction and measure the amount of ADP produced, which is inversely proportional to kinase activity.

    • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct binding of this compound to its target in a cellular environment by measuring changes in protein thermal stability.

  • Methodology:

    • Cell Treatment: Treat intact cells (e.g., HEK293 cells transfected with the fungal target or a mammalian cell line for off-target validation) with this compound at various concentrations or a vehicle control.

    • Cell Lysis: Harvest and lyse the cells to release the proteins.

    • Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Protein Separation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in solution using western blotting or ELISA.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift of the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Protocol 3: MTT Cytotoxicity Assay

  • Objective: To determine the concentration of this compound that reduces the viability of a mammalian cell line by 50% (CC50).

  • Methodology:

    • Cell Seeding: Seed mammalian cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Add the diluted compound to the cells and include untreated and vehicle controls.

    • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

    • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the CC50 value.

Visualizations

Signal_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Agent124 This compound Agent124->RAF Off-target Inhibition Proliferation Cell Proliferation, Survival TF->Proliferation

Caption: Hypothetical off-target inhibition of the MAPK/ERK pathway by this compound.

Experimental_Workflow A Initial Observation: Unexpected Phenotype or Cytotoxicity B In Silico Analysis: Predict potential off-targets based on structure A->B C Biochemical Screening: Broad Kinase Panel Assay A->C D Identify Potential Hits (e.g., Kinase X, IC50 < 5µM) C->D E Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA) for Kinase X D->E Validate Hit F Pathway Analysis: Western blot for downstream signaling of Kinase X E->F G Phenotypic Validation: Use selective inhibitor for Kinase X or siRNA knockdown F->G H Conclusion: Phenotype is due to off-target effect on Kinase X G->H

Caption: Workflow for investigating and validating off-target effects.

Troubleshooting_Tree Start Unexpected Cytotoxicity Observed in Mammalian Cells Q1 Is cytotoxicity observed in multiple, unrelated cell lines? Start->Q1 A1_Yes Likely a general off-target effect. Proceed to broad screening. Q1->A1_Yes Yes A1_No May be a cell-line specific effect. Check expression of suspected targets. Q1->A1_No No Screen Perform broad biochemical screen (e.g., Kinase Panel) A1_Yes->Screen Q2 Were specific off-targets with potent IC50s identified? Screen->Q2 A2_Yes Validate hits in cellular assays (CETSA, Western Blot). Q2->A2_Yes Yes A2_No Consider other mechanisms: - Metabolic toxicity - Apoptosis induction - Chemical proteomics Q2->A2_No No

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

References

Improving the stability of Antifungal agent 124 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the stability of Antifungal Agent 124 in solution. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist you in your research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, a novel triazole-based compound, is primarily influenced by three factors: pH, temperature, and exposure to light. It is most stable in slightly acidic conditions (pH 4.5-5.5) and is susceptible to both acid-catalyzed and base-catalyzed hydrolysis outside of this range. Elevated temperatures and exposure to UV light can also accelerate degradation.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound is not always visible to the naked eye. While in some cases, a slight yellowing of the solution or the formation of precipitate may be observed, these are typically indicative of significant degradation. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can identify and quantify the parent compound and its degradants.

Q3: What are the recommended solvents and buffers for preparing solutions of this compound?

A3: For optimal stability, it is recommended to dissolve this compound in a non-aqueous solvent such as DMSO for stock solutions, which should be stored at -20°C. For aqueous working solutions, a citrate (B86180) or acetate (B1210297) buffer at a pH between 4.5 and 5.5 is recommended. Avoid using phosphate (B84403) buffers if your downstream applications involve certain enzymatic assays, as precipitation may occur.

Q4: How should I store my solutions of this compound?

A4: Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light for no longer than 24 hours.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of potency of my this compound solution.

  • Possible Cause 1: Incorrect pH. The pH of your solution may be outside the optimal range of 4.5-5.5.

    • Solution: Measure the pH of your solution and adjust it using a suitable buffer system (e.g., citrate or acetate buffer).

  • Possible Cause 2: Exposure to Light. this compound is known to be photolabile.

    • Solution: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible.

  • Possible Cause 3: High Temperature. The solution may have been exposed to elevated temperatures during preparation or storage.

    • Solution: Prepare solutions on ice and store them at the recommended temperature (2-8°C for short-term aqueous solutions, -20°C for DMSO stocks).

Issue 2: I see a precipitate forming in my aqueous solution of this compound.

  • Possible Cause 1: Low Solubility. The concentration of this compound may have exceeded its solubility limit in the aqueous buffer.

    • Solution: Try preparing a more dilute solution. Alternatively, the addition of a small percentage of a co-solvent (e.g., up to 5% DMSO or ethanol) may improve solubility.

  • Possible Cause 2: Degradation. The precipitate could be a less soluble degradation product.

    • Solution: Analyze the precipitate and the supernatant separately by HPLC to identify the components. Refer to the troubleshooting steps for loss of potency to mitigate degradation.

Quantitative Stability Data

The following table summarizes the stability of this compound (1 mg/mL) in various buffer systems after incubation for 72 hours.

Buffer SystempHTemperature (°C)Light Condition% Remaining Agent 124
50 mM Acetate4.54Dark98.2%
50 mM Acetate4.525Dark91.5%
50 mM Acetate4.525Ambient Light75.3%
50 mM Phosphate7.425Dark65.8%
50 mM Carbonate9.025Dark42.1%

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines the procedure for determining the stability of this compound in a given solution using reverse-phase HPLC.

Materials:

  • This compound

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid

  • Selected buffer system (e.g., 50 mM acetate buffer, pH 4.5)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Preparation of Standard Solution:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Create a standard curve by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL in the mobile phase.

  • Preparation of Stability Samples:

    • Prepare a 100 µg/mL solution of this compound in the desired buffer.

    • Divide the solution into separate aliquots for each time point and condition (e.g., different temperatures, light exposures).

  • Incubation:

    • Store the aliquots under the specified conditions.

    • At each designated time point (e.g., 0, 24, 48, 72 hours), retrieve an aliquot from each condition.

  • HPLC Analysis:

    • Set the column temperature to 30°C.

    • Set the UV detection wavelength to the λmax of this compound (e.g., 260 nm).

    • Inject 10 µL of each standard and sample.

    • Run a gradient elution method (e.g., 10% to 90% B over 15 minutes).

  • Data Analysis:

    • Integrate the peak area of the this compound peak in each chromatogram.

    • Use the standard curve to determine the concentration of this compound remaining in each sample at each time point.

    • Calculate the percentage of the agent remaining relative to the time 0 sample.

Visualizations

Stability_Testing_Workflow prep Prepare Stock Solution (1 mg/mL in DMSO) dilute Dilute to Working Conc. in Test Buffers (pH 4.5, 7.4, 9.0) prep->dilute Step 1 aliquot Aliquot Samples for Time Points (T0, T24, T48, T72) dilute->aliquot Step 2 incubate Incubate under Conditions (Temp, Light) aliquot->incubate Step 3 analyze Analyze by HPLC-UV at Each Time Point incubate->analyze Step 4 quantify Quantify Remaining Agent 124 vs. T0 analyze->quantify Step 5 report Report % Stability quantify->report Step 6

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Degradation start Unexpected Degradation Observed check_ph Is pH within 4.5-5.5 range? start->check_ph check_light Was solution protected from light? check_ph->check_light Yes adjust_ph Adjust pH with Citrate/Acetate Buffer check_ph->adjust_ph No check_temp Was temperature controlled (2-8°C)? check_light->check_temp Yes use_amber Use Amber Vials or Foil Wrap check_light->use_amber No control_temp Prepare on Ice & Store Properly check_temp->control_temp No retest Re-test Stability check_temp->retest Yes adjust_ph->retest use_amber->retest control_temp->retest

Caption: Troubleshooting flowchart for this compound degradation.

Ergosterol_Pathway squalene Squalene erg1 ERG1 (Squalene epoxidase) squalene->erg1 squalene_epoxide Squalene Epoxide erg7 ERG7 (Lanosterol synthase) squalene_epoxide->erg7 lanosterol Lanosterol erg11 ERG11 (Lanosterol 14-alpha-demethylase) lanosterol->erg11 intermediate 14-alpha-demethyl-lanosterol ergosterol Ergosterol (Fungal Cell Membrane) intermediate->ergosterol Multiple Steps erg1->squalene_epoxide erg7->lanosterol erg11->intermediate agent124 This compound (Triazole) inhibition Inhibition agent124->inhibition inhibition->erg11

Caption: Proposed mechanism of action for this compound.

Technical Support Center: Strategies for Preventing Antifungal Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at preventing the emergence of antifungal resistance.

Antifungal Susceptibility Testing (AST)

Antifungal susceptibility testing is a critical tool for monitoring resistance trends and guiding therapeutic decisions. However, variability in results can be a significant challenge. This section addresses common issues encountered during AST.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in our Minimum Inhibitory Concentration (MIC) results for the same fungal isolate. What are the potential causes and solutions?

A1: High MIC variability can stem from several factors. Here’s a troubleshooting guide:

  • Inoculum Preparation: Inconsistent inoculum size is a primary source of variability.[1][2]

    • Solution: Standardize your inoculum preparation meticulously. Use a spectrophotometer to adjust the cell suspension to the correct density (e.g., 0.5 McFarland standard) and verify with cell counting.

  • Media Composition: Lot-to-lot variability in RPMI 1640 medium can affect fungal growth and, consequently, MIC values.[3]

    • Solution: Use a single, quality-controlled lot of media for a set of comparative experiments. Always include a quality control strain with a known MIC range to validate each new batch of media.

  • Incubation Conditions: Fluctuations in temperature and incubation time can lead to inconsistent results.[1]

    • Solution: Ensure your incubator is calibrated and maintains a stable temperature (typically 35°C). Adhere strictly to the recommended incubation period (e.g., 24-48 hours for Candida spp.).[4]

  • Endpoint Reading: Subjective interpretation of growth inhibition, especially with fungistatic agents like azoles, is a common issue.

    • Solution: For manual reading, ensure all lab personnel are trained on the standardized criteria (e.g., ≥50% growth reduction compared to the control). Where possible, use a microplate reader to obtain objective optical density (OD) measurements.

Q2: We are observing "trailing growth" in our broth microdilution assays with azoles. How should we interpret the MIC?

A2: Trailing growth, which is reduced but persistent fungal growth at concentrations above the MIC, is a known phenomenon with azoles.

  • Interpretation: The Clinical and Laboratory Standards Institute (CLSI) recommends reading the MIC as the lowest drug concentration that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth-free control. It is often advised to read the MIC for Candida species at 24 hours to minimize the effect of trailing. Isolates exhibiting trailing are generally considered susceptible.

Q3: Our MIC for a known susceptible fungal species is unexpectedly high. What could be the reason?

A3: An unexpectedly high MIC for a typically susceptible species warrants investigation:

  • Species Identification: Misidentification of the fungal species is a possibility. Some species have intrinsic resistance to certain antifungals (e.g., Candida krusei and fluconazole).

    • Solution: Confirm the species identity using molecular methods such as ITS sequencing.

  • Contamination: The culture may be contaminated with a more resistant species or a resistant subpopulation of the same species.

    • Solution: Streak the isolate on an agar (B569324) plate to ensure it is a pure culture before performing AST.

  • Acquired Resistance: If the isolate has been sub-cultured multiple times, particularly in the presence of the antifungal, it may have developed acquired resistance.

    • Solution: Whenever possible, use fresh isolates from frozen stocks for your experiments.

Quantitative Data Summary: Antifungal Susceptibility Testing Parameters

ParameterCLSI GuidelineEUCAST GuidelineCommon Troubleshooting Focus
Medium RPMI 1640RPMI 1640 + 2% GlucoseLot-to-lot variability, proper pH
Inoculum Size (Yeast) 0.5-2.5 x 10³ CFU/mL1-5 x 10⁵ CFU/mLSpectrophotometric standardization
Incubation Temperature 35°C35-37°CIncubator calibration
Incubation Time (Yeast) 24-48 hours24 hours (for most)Consistent reading time
MIC Endpoint (Azoles) ≥50% growth inhibition (visual)≥50% growth inhibition (spectrophotometric)Objective reading, trailing growth
MIC Endpoint (Amphotericin B) 100% growth inhibition (visual)≥90% growth inhibitionComplete inhibition

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27)

  • Prepare Antifungal Stock Solutions: Dissolve the antifungal agent in a suitable solvent (e.g., DMSO) to a high concentration.

  • Prepare Antifungal Dilutions: Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well microtiter plate.

  • Prepare Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Inoculate Microtiter Plate: Add the diluted inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Read MIC: Determine the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for amphotericin B) compared to the growth control.

Fungal Biofilm Research

Fungal biofilms present a significant challenge due to their inherent resistance to antifungal agents. Reproducibility is a common hurdle in biofilm experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are struggling to form consistent and robust biofilms in vitro. What factors should we consider?

A1: Biofilm formation is highly dependent on experimental conditions.

  • Substrate: The surface material can significantly impact biofilm formation. Polystyrene (e.g., 96-well plates) is commonly used, but some fungi may form more robust biofilms on other surfaces.

  • Culture Medium: The composition of the medium, including the carbon source, can influence biofilm structure and density.

  • Incubation Conditions: Factors such as temperature, CO2 levels, and static versus shaking conditions can all affect biofilm development.

  • Fungal Strain: Different species and even different strains of the same species can have varying capacities for biofilm formation.

Q2: How can we accurately quantify the effect of an antifungal agent on a pre-formed biofilm?

A2: Quantifying the viability of cells within a biofilm after antifungal treatment can be challenging.

  • Metabolic Assays: Assays like XTT or MTT reduction measure the metabolic activity of the cells, which is an indicator of viability.

  • CFU Counting: This method involves physically disrupting the biofilm and plating serial dilutions to determine the number of viable cells. This is often considered the gold standard but can be labor-intensive.

  • Microscopy: Techniques like confocal laser scanning microscopy (CLSM) with live/dead staining can provide a visual representation of the antifungal's effect on biofilm structure and cell viability.

Experimental Workflow: In Vitro Fungal Biofilm Formation and Susceptibility Testing

G cluster_0 Biofilm Formation cluster_1 Antifungal Treatment & Quantification prep Prepare Fungal Inoculum (Adjust to 1x10^7 cells/mL in RPMI) adhesion Adhesion Phase (Incubate in 96-well plate, 90 min at 37°C) prep->adhesion wash1 Wash with PBS (Remove non-adherent cells) adhesion->wash1 growth Biofilm Growth (Add fresh medium, incubate 24h at 37°C) wash1->growth wash2 Wash with PBS (Remove planktonic cells) growth->wash2 treatment Add Antifungal Dilutions (Incubate for 24h at 37°C) wash2->treatment quantify Quantify Biofilm Viability (e.g., XTT assay or CFU counting) treatment->quantify G start Wild-Type Strain (Diploid, GENE/GENE) het Heterozygous Mutant (GENE/gene::MARKER1) start->het Transform with Disruption Cassette 1 homo Homozygous Mutant (gene::MARKER2/gene::MARKER1) het->homo Transform with Disruption Cassette 2 G cluster_0 Cellular Stress (e.g., Antifungal Exposure) cluster_1 Calcineurin Pathway Activation cluster_2 Downstream Cellular Response stress Azoles, Echinocandins Ca2 Increased Intracellular Ca2+ stress->Ca2 Calcineurin Calcineurin Activation Ca2->Calcineurin Crz1 Crz1 Dephosphorylation Calcineurin->Crz1 Crz1_nuc Crz1 Nuclear Translocation Crz1->Crz1_nuc Gene_exp Gene Expression Changes (e.g., cell wall synthesis, ion homeostasis) Crz1_nuc->Gene_exp Resistance Drug Tolerance & Resistance Gene_exp->Resistance

References

Technical Support Center: Strategies to Overcome Antifungal Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments focused on overcoming antifungal resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of antifungal resistance?

A1: Fungi have developed several mechanisms to resist the effects of antifungal drugs. The most common include:

  • Efflux pump overexpression: Fungal cells can actively pump antifungal agents out of the cell before they can reach their target. This is a major mechanism of resistance to azole drugs in Candida species, often mediated by ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[1][2]

  • Target protein alterations: Mutations in the genes encoding the target proteins of antifungal drugs can reduce the drug's binding affinity, rendering it less effective. A classic example is mutations in the ERG11 gene, which codes for the target of azole antifungals.[2]

  • Biofilm formation: Fungi can form complex, structured communities called biofilms on surfaces.[3][4] These biofilms are encased in an extracellular matrix that acts as a physical barrier to antifungal drugs, preventing them from reaching the fungal cells within.[5][6] Biofilm formation is a significant challenge in treating infections associated with medical devices.

Q2: What are the main strategies to overcome these resistance mechanisms?

A2: Researchers are exploring several promising strategies to combat antifungal resistance:

  • Combination Therapy: Using two or more antifungal agents with different mechanisms of action can have a synergistic effect, leading to enhanced fungal killing and a reduced likelihood of resistance development.[7][8][9]

  • Efflux Pump Inhibitors (EPIs): These molecules are designed to block the function of efflux pumps, thereby increasing the intracellular concentration of antifungal drugs and restoring their efficacy.[10][11][12]

  • Drug Repurposing: Investigating existing drugs approved for other indications for their potential antifungal activity is a cost-effective and accelerated approach to finding new treatments.[13][14][15]

  • Targeting Signaling Pathways: Key signaling pathways, such as the calcineurin and High Osmolarity Glycerol (HOG) pathways, are crucial for fungal stress responses and virulence.[16] Inhibiting these pathways can sensitize fungi to antifungal drugs.

Q3: How can I assess the efficacy of a combination therapy in my experiments?

A3: The checkerboard assay is the gold-standard method for evaluating the in vitro interaction between two antimicrobial agents.[2][17] This assay allows for the calculation of the Fractional Inhibitory Concentration Index (FICI), which quantifies whether the combination is synergistic, additive, indifferent, or antagonistic.

Q4: My biofilm quantification results are inconsistent. What are the common pitfalls?

A4: Variability in biofilm assays is a frequent issue. Common causes include inconsistent pipetting, edge effects in microtiter plates, and improper washing techniques that can dislodge the biofilm.[14][18] Using a consistent protocol and including appropriate controls are crucial for reproducible results.

Q5: How do I measure changes in the expression of resistance-related genes?

A5: Quantitative real-time PCR (qPCR) is a highly sensitive method for quantifying gene expression.[16][19][20] This technique can be used to measure the upregulation of genes encoding efflux pumps or target proteins in response to antifungal treatment. Proper selection of reference genes for normalization is critical for accurate results.[15][21][22]

Troubleshooting Guides

Checkerboard Assay
Issue Possible Cause(s) Troubleshooting Steps
Inconsistent MIC values for single agents Inaccurate drug dilutions. Inconsistent inoculum density. Contamination.Prepare fresh drug stock solutions and perform serial dilutions carefully. Standardize the inoculum preparation to ensure a consistent cell density. Use aseptic techniques and include sterility controls.
Difficulty in determining the MIC endpoint Subjective visual assessment. Fungal "trailing" effect (reduced but not absent growth at higher concentrations).Use a spectrophotometer to measure optical density for a more objective endpoint. Define the MIC as a certain percentage of growth inhibition (e.g., 50% or 90%) compared to the growth control.
FICI values are not reproducible Variability in experimental setup. Calculation errors.Ensure consistent incubation times and temperatures. Double-check the FICI calculations. Perform the assay in biological triplicates.
Biofilm Quantification Assay (Crystal Violet Method)
Issue Possible Cause(s) Troubleshooting Steps
High variability between replicate wells Inconsistent pipetting of culture or staining reagents. Uneven biofilm formation due to "edge effects" in the microplate. Inconsistent washing, leading to variable biofilm detachment.Use calibrated pipettes and ensure proper mixing of the culture before inoculation. Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity. Standardize the washing procedure; gentle immersion of the plate in water can be more consistent than pipetting.[14]
Low or no biofilm formation in the positive control The fungal strain may be a poor biofilm former. Inappropriate growth medium or incubation conditions.Use a well-characterized biofilm-forming strain as a positive control. Optimize the growth medium, temperature, and incubation time for biofilm formation.
High background staining in negative control wells Incomplete removal of planktonic cells before staining. Crystal violet precipitation.Wash the wells thoroughly but gently before staining. Ensure the crystal violet solution is properly dissolved and filtered if necessary. Include a blank control (media only) to subtract background absorbance.[6]
Gene Expression Analysis (qPCR)
Issue Possible Cause(s) Troubleshooting Steps
No or low amplification in qPCR Poor RNA quality or quantity. Inefficient cDNA synthesis. Poor primer design.Use a robust RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer). Optimize the reverse transcription reaction. Design and validate primers for specificity and efficiency.[23][24]
Non-specific amplification (multiple peaks in melt curve) Primer-dimer formation. Off-target amplification.Optimize the annealing temperature. Redesign primers to avoid self-dimerization and off-target binding.
High variability in Cq values between replicates Pipetting errors. Inconsistent sample quality.Use a master mix to minimize pipetting variability. Ensure consistent RNA extraction and cDNA synthesis across all samples.
Inaccurate relative quantification Unstable reference gene expression.Validate the stability of your chosen reference gene(s) under your specific experimental conditions. It is recommended to use at least two stable reference genes for normalization.[15][21][22]

Data Presentation

Table 1: Interpreting the Fractional Inhibitory Concentration Index (FICI)
FICI Value Interaction Interpretation
≤ 0.5SynergyThe combined effect of the two drugs is significantly greater than the sum of their individual effects.[7][25]
> 0.5 to 4.0IndifferenceThe combined effect is equal to the sum of their individual effects.[7][25]
> 4.0AntagonismThe combined effect is less than the sum of their individual effects.[7][25]
Table 2: Efficacy of Combination Therapies Against Resistant Candida albicans
Drug Combination Mechanism of Action FICI (Example) Fold Reduction in MIC of Drug A Fold Reduction in MIC of Drug B
Fluconazole + Efflux Pump InhibitorAzole + Blocks drug export0.2584
Amphotericin B + CaspofunginPolyene + Echinocandin0.37544
Fluconazole + Sertraline (Repurposed)Azole + Antidepressant with antifungal activity0.542

Note: The FICI and fold reduction values are illustrative and can vary depending on the specific fungal strain and experimental conditions.

Experimental Protocols

Checkerboard Assay Protocol
  • Prepare Drug Dilutions:

    • In a 96-well plate, serially dilute Drug A horizontally and Drug B vertically in a suitable broth medium. The concentration range should typically span from 4x to 1/8th of the Minimum Inhibitory Concentration (MIC) of each drug.

  • Inoculum Preparation:

    • Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard) and dilute it in the broth medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation:

    • Add the fungal inoculum to each well of the checkerboard plate. Include wells with each drug alone to determine the MIC of individual agents, and a drug-free well as a growth control.

  • Incubation:

    • Incubate the plate at the optimal temperature for the fungus (e.g., 35°C) for 24-48 hours.

  • Reading Results:

    • Determine the MIC of each drug alone and in combination by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

  • FICI Calculation:

    • Calculate the FICI using the following formula: FICI = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Biofilm Quantification Protocol (Crystal Violet)
  • Biofilm Formation:

    • Inoculate a 96-well flat-bottom plate with a standardized fungal suspension and incubate for 24-48 hours to allow for biofilm formation.

  • Washing:

    • Gently remove the planktonic cells by washing the wells twice with phosphate-buffered saline (PBS).

  • Fixation (Optional):

  • Staining:

    • Add 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

  • Washing:

    • Wash the wells with distilled water to remove excess stain.

  • Solubilization:

    • Add 30% acetic acid or ethanol (B145695) to each well to solubilize the crystal violet that has stained the biofilm.[9]

  • Quantification:

    • Transfer the solubilized stain to a new plate and measure the absorbance at a wavelength of 570-595 nm.

Gene Expression Analysis Protocol (qPCR)
  • Fungal Culture and Treatment:

    • Grow the fungal culture to the mid-log phase and expose it to the antifungal agent at the desired concentration and for the specified duration. Include an untreated control.

  • RNA Extraction:

    • Harvest the fungal cells and extract total RNA using a suitable method (e.g., TRIzol or a commercial kit).

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR Reaction:

    • Set up the qPCR reaction with a SYBR Green or probe-based master mix, cDNA template, and primers for your gene of interest and reference gene(s).

  • Data Analysis:

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and untreated samples, normalized to the reference gene(s).

Mandatory Visualizations

Antifungal_Resistance_Strategies cluster_resistance Antifungal Resistance Mechanisms cluster_strategies Strategies to Overcome Resistance Efflux_Pumps Efflux Pump Overexpression EPI Efflux Pump Inhibitors Efflux_Pumps->EPI Inhibited by Target_Alteration Target Protein Alteration Combination_Therapy Combination Therapy Target_Alteration->Combination_Therapy Bypassed by Biofilm Biofilm Formation Biofilm->Combination_Therapy Disrupted by Repurposing Drug Repurposing Repurposing->Combination_Therapy Signaling_Inhibition Signaling Pathway Inhibition Signaling_Inhibition->Efflux_Pumps Downregulates Signaling_Inhibition->Biofilm Inhibits

Caption: Strategies to overcome major antifungal resistance mechanisms.

Checkerboard_Workflow A Prepare Serial Dilutions of Drug A and Drug B C Inoculate 96-well Plate A->C B Prepare Fungal Inoculum B->C D Incubate (24-48h) C->D E Determine MICs (Visual/OD Reading) D->E F Calculate FICI E->F G Interpret Interaction (Synergy, etc.) F->G

Caption: Experimental workflow for the checkerboard synergy assay.

Calcineurin_Pathway cluster_nuc stress Cell Stress (e.g., Antifungals) ca_influx Ca2+ Influx stress->ca_influx calmodulin Calmodulin ca_influx->calmodulin calcineurin Calcineurin (Cna1/Cnb1) calmodulin->calcineurin crz1 Crz1 (p) calcineurin->crz1 Dephosphorylates crz1_dephospho Crz1 crz1->crz1_dephospho nucleus Nucleus crz1_dephospho->nucleus Translocation gene_expression Gene Expression (Stress Response, Virulence)

Caption: Simplified Calcineurin signaling pathway in fungi.

HOG_Pathway cluster_nuc osmostress Osmotic Stress sho1_sln1 Sho1/Sln1 (Sensors) osmostress->sho1_sln1 mapkkk MAPKKK (Ssk2) sho1_sln1->mapkkk Activates mapkk MAPKK (Pbs2) mapkkk->mapkk Phosphorylates mapk MAPK (Hog1) mapkk->mapk Phosphorylates nucleus Nucleus mapk->nucleus Translocation gene_expression Gene Expression (Glycerol Synthesis, Stress Adaptation)

Caption: Overview of the High Osmolarity Glycerol (HOG) pathway.

References

Technical Support Center: Mandimycin - A Novel Phospholipid-Targeting Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with Mandimycin, a novel polyene macrolide antifungal agent with a unique mechanism of action against drug-resistant fungal infections.

Frequently Asked Questions (FAQs)

Q1: What is Mandimycin and what makes it a promising new antifungal agent?

Mandimycin is a recently discovered polyene macrolide antifungal.[1][2][3] Unlike traditional polyenes like Amphotericin B that target ergosterol (B1671047) in the fungal cell membrane, Mandimycin exhibits a novel mechanism of action by binding to multiple phospholipids (B1166683) within the fungal cell membrane.[2][4] This interaction leads to the rapid efflux of essential ions, such as potassium, causing membrane disruption and ultimately, fungal cell death. Its broad-spectrum activity against a wide range of multidrug-resistant (MDR) fungal pathogens, including strains resistant to all four major classes of existing antifungals, makes it a significant advancement in the fight against resistant infections.

Q2: What is the primary mechanism of action of Mandimycin?

Mandimycin's primary mechanism of action is the targeted disruption of the fungal cell membrane through a novel interaction with phospholipids. This is distinct from other polyenes that bind to ergosterol. By binding to various phospholipids, Mandimycin induces the formation of pores or channels in the membrane, leading to a rapid, dose-dependent leakage of intracellular potassium ions. This loss of ionic homeostasis results in the collapse of the cell membrane and fungicidal activity. This multi-target approach at the phospholipid level may also contribute to a lower propensity for resistance development.

Q3: We are observing inconsistent Minimum Inhibitory Concentration (MIC) results for Mandimycin in our broth microdilution assays. What could be the cause?

Inconsistent MIC results can arise from several factors. Firstly, ensure strict adherence to standardized protocols such as those from the Clinical and Laboratory Standards Institute (CLSI). Key variables to control include:

  • Inoculum Preparation: The fungal inoculum must be standardized to the correct density (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts). Variations in inoculum size can significantly impact MIC values.

  • Media Composition: Use the recommended RPMI-1640 medium. Lot-to-lot variability in media can occur, so using a quality-controlled, single lot for a series of experiments is advisable.

  • Incubation Time and Temperature: Ensure consistent incubation times (typically 24-48 hours) and a stable temperature (35°C).

  • Endpoint Reading: For fungistatic agents, the MIC is often read as the lowest concentration causing a significant (≥50%) reduction in turbidity compared to the growth control. Using a spectrophotometer can help standardize this reading.

Q4: We are observing "trailing growth" in our MIC assays with Mandimycin. How should we interpret these results?

Trailing growth, characterized by reduced but persistent fungal growth across a range of drug concentrations, can complicate MIC determination. This phenomenon is more common with fungistatic agents. For polyenes like Mandimycin, which are generally fungicidal, significant trailing might indicate an issue with the assay or a specific characteristic of the strain being tested. It is often recommended to read the MIC at the earliest time point that allows for sufficient growth in the control well (e.g., 24 hours), as trailing can become more pronounced with longer incubation. The MIC should be recorded as the lowest concentration that produces a prominent reduction in growth (e.g., ≥90% for fungicidal agents like Amphotericin B) compared to the drug-free control.

Q5: Could the "paradoxical effect" be observed with Mandimycin?

The paradoxical effect, or Eagle effect, is an in vitro phenomenon where an antifungal shows reduced activity at very high concentrations. This has been observed with some antifungals like echinocandins. While not specifically reported for Mandimycin, it is a possibility for any membrane-active agent. If you observe growth at concentrations significantly above the apparent MIC, it could be the paradoxical effect. This is often linked to the upregulation of stress response pathways in the fungus.

Troubleshooting Guides

Issue 1: High variability in MIC results between experiments.

Potential Cause Troubleshooting Step
Inconsistent inoculum preparation.Standardize the inoculum using a spectrophotometer to a 0.5 McFarland standard. Prepare fresh inoculum for each experiment.
Variability in media.Use a single, quality-controlled lot of RPMI-1640 medium for all related experiments. Ensure the pH is correct.
Subjective endpoint reading.Use a microplate reader to measure optical density and calculate the percentage of growth inhibition. For visual reading, have two independent researchers read the plates.

Issue 2: Mandimycin appears less potent against our resistant strains than expected.

Potential Cause Troubleshooting Step
Incorrect drug concentration.Verify the stock solution concentration and ensure accurate serial dilutions. Protect the stock solution from light and store at the recommended temperature.
Strain-specific resistance mechanisms.Sequence key genes associated with membrane biosynthesis and stress response in your fungal strain to identify potential novel resistance mechanisms.
Biofilm formation.If testing in a manner that allows for biofilm formation, the MICs may be significantly higher. Consider specific anti-biofilm assays.

Data Presentation

Table 1: In Vitro Antifungal Activity of Mandimycin against Drug-Resistant Fungal Pathogens

Fungal SpeciesStrain CharacteristicsMandimycin MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida aurisMultidrug-Resistant0.25>641
Candida albicansFluconazole-Resistant0.51280.5
Candida glabrataEchinocandin-Resistant1>641
Cryptococcus neoformansAzole-Resistant0.125320.25
Aspergillus fumigatusAzole-Resistant2>161

Note: The MIC values presented are illustrative and based on published ranges. Actual values may vary depending on the specific isolate and testing conditions.

Table 2: In Vitro Cytotoxicity of Mandimycin

Cell LineMandimycin IC50 (µM)Amphotericin B IC50 (µM)Selectivity Index (IC50 Host Cell / MIC Fungal Cell)
Human Kidney Cells (HEK293)48.28 - 88.67~4>24 (Calculated using an average IC50 of 68 µM and an average MIC of 1 µg/mL against Candida species)

Note: The IC50 values are based on published data indicating that Mandimycin is 7-22 times less toxic than Amphotericin B.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the CLSI M27-A3 guidelines for yeasts.

  • Preparation of Mandimycin Stock Solution: Prepare a 1 mg/mL stock solution of Mandimycin in DMSO.

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of Mandimycin in RPMI-1640 medium to achieve final concentrations ranging from 0.03 to 16 µg/mL.

  • Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of Mandimycin that causes a significant inhibition of growth (e.g., ≥90%) compared to the growth control. This can be determined visually or by reading the optical density at 530 nm.

MTT Assay for In Vitro Cytotoxicity
  • Cell Seeding: Seed mammalian cells (e.g., HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Mandimycin in the culture medium. Replace the medium in the wells with the medium containing the different concentrations of Mandimycin. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value (the concentration that inhibits 50% of cell viability) can be calculated by plotting the percentage of cell viability against the drug concentration.

Checkerboard Assay for Synergy Testing
  • Plate Setup: In a 96-well plate, create a two-dimensional gradient of Mandimycin and a second antifungal agent. Typically, Mandimycin is serially diluted along the x-axis, and the second drug is serially diluted along the y-axis.

  • Inoculation: Inoculate the plate with the fungal suspension prepared as for the MIC assay.

  • Incubation: Incubate under the same conditions as the MIC assay.

  • Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Indifference

    • FICI > 4: Antagonism

Mandatory Visualization

Caption: Mandimycin's unique mechanism of action targeting fungal membrane phospholipids.

Experimental_Workflow_MIC Broth Microdilution MIC Assay Workflow start Start prep_drug Prepare Mandimycin Serial Dilutions start->prep_drug prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate 96-well Plate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Troubleshooting_Logic Troubleshooting Inconsistent MICs issue Inconsistent MIC Results check_inoculum Verify Inoculum Standardization issue->check_inoculum check_media Check Media Quality and Consistency issue->check_media check_reading Standardize Endpoint Reading issue->check_reading solution_inoculum Use Spectrophotometer for Standardization check_inoculum->solution_inoculum solution_media Use a Single Lot of Media check_media->solution_media solution_reading Use a Plate Reader check_reading->solution_reading

Caption: A logical approach to troubleshooting inconsistent MIC results.

References

a new antifungal agent for the treatment of fungal infections that are resistant to azole and/or echinocandin treatments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with new antifungal agents for the treatment of fungal infections resistant to azole and/or echinocandin treatments.

Ibrexafungerp: A First-in-Class Triterpenoid Glucan Synthase Inhibitor

Ibrexafungerp is an orally bioavailable, semi-synthetic derivative of enfumafungin (B1262757) that inhibits the (1,3)-β-D-glucan synthase enzyme, a critical component of the fungal cell wall.[1][2] It has a distinct binding site from echinocandins, allowing it to retain activity against some echinocandin-resistant strains.[3]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I'm observing precipitation of Ibrexafungerp in my aqueous assay medium. How can I improve its solubility?

A1: Ibrexafungerp is a lipophilic compound with low aqueous solubility.[4] To avoid precipitation, it is crucial to first dissolve it in 100% dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[5] When preparing working solutions, further dilute the DMSO stock in the assay medium. It is recommended to freshly prepare working solutions for each experiment and to perform a preliminary solubility test in your specific medium at the desired concentration.[4]

Q2: My in vitro susceptibility testing results for Ibrexafungerp show high variability between experiments. What are the common causes and solutions?

A2: Variability in Minimum Inhibitory Concentration (MIC) values can stem from several factors. Inconsistent inoculum preparation is a frequent cause. Ensure you are using a standardized inoculum density, typically verified by spectrophotometry.[6] Also, improper storage of the Ibrexafungerp stock solution can lead to degradation and reduced potency.[6] Adhering strictly to standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for incubation time and temperature is critical for reproducibility.[6]

Q3: Will an echinocandin-resistant fungal isolate with a known FKS mutation also be resistant to Ibrexafungerp?

A3: Not necessarily. While both drug classes target glucan synthase, their binding sites are different.[3] Ibrexafungerp often maintains its activity against isolates with common FKS mutations that confer resistance to echinocandins.[7] However, some specific mutations may lead to reduced susceptibility to Ibrexafungerp, so susceptibility testing for both agents is essential.[7]

Quantitative Data: In Vitro Susceptibility
Fungal SpeciesResistance ProfileIbrexafungerp MIC Range (µg/mL)Reference(s)
Candida aurisFluconazole-Resistant0.25 - 2[1]
Candida aurisEchinocandin-Resistant (FKS1 S639F)0.06 - 2[8]
Candida aurisMultidrug-Resistant0.5 - 8[9]
Candida albicansWild-Type0.016 - 0.5[9]
Candida glabrataWild-Type0.25 - 0.5[10]
Candida glabrataEchinocandin-Resistant (FKS mutations)<0.03 - 4[9]
Experimental Protocols

CLSI M27 Broth Microdilution Method for Candida spp.

  • Media Preparation : Use RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[6]

  • Ibrexafungerp Preparation : Prepare a stock solution of Ibrexafungerp in DMSO. Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.[6]

  • Inoculum Preparation : Subculture the Candida isolate on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[6]

  • Inoculation and Incubation : Add 100 µL of the standardized inoculum to each well containing 100 µL of the serially diluted Ibrexafungerp. Include growth and sterility controls. Incubate at 35°C for 24 hours.[6]

  • MIC Determination : The MIC is the lowest concentration of Ibrexafungerp that causes a significant reduction in growth (typically ≥50%) compared to the growth control, determined visually or spectrophotometrically.[11]

Visualizations

Ibrexafungerp_Mechanism Ibrexafungerp Mechanism of Action Ibrexafungerp Ibrexafungerp Glucan_Synthase (1,3)-β-D-Glucan Synthase Ibrexafungerp->Glucan_Synthase inhibits Glucan_Polymer (1,3)-β-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer synthesizes UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase substrate Cell_Wall Fungal Cell Wall Glucan_Polymer->Cell_Wall incorporates into Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis structural failure leads to

Caption: Ibrexafungerp inhibits (1,3)-β-D-glucan synthase.

Ibrexafungerp_Workflow Ibrexafungerp In Vitro Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Prep Prepare Ibrexafungerp Stock in DMSO Serial_Dilution Serial Dilution in Microplate Stock_Prep->Serial_Dilution Inoculation Inoculate Microplate Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Read_MIC Read MIC (Visually or Spectrophotometrically) Incubation->Read_MIC

Caption: Workflow for Ibrexafungerp MIC determination.

Rezafungin: A Next-Generation Echinocandin

Rezafungin is a novel echinocandin antifungal that inhibits (1,3)-β-D-glucan synthase.[12] It has enhanced stability and a prolonged half-life, allowing for once-weekly dosing.[13][14]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I am seeing paradoxical growth (the "Eagle effect") at higher concentrations of Rezafungin in my susceptibility tests. How should I interpret these results?

A1: The paradoxical effect is a known phenomenon with echinocandins, where fungal growth appears to recover at concentrations above the MIC. This is thought to be due to the induction of cell wall stress responses. For susceptibility testing, the endpoint should be read as the lowest concentration that shows a significant decrease in growth, ignoring any trailing or paradoxical growth at higher concentrations.

Q2: Can I use standard EUCAST methodology for Rezafungin susceptibility testing?

A2: Caution is advised. Some earlier versions of the EUCAST methodology (e.g., E.Def 7.3.1) were found to be incompatible with Rezafungin testing due to inter-laboratory variability.[15] The updated EUCAST E.Def 7.4, which specifies the use of RPMI-1640 medium with 0.002% Tween 20, is now recommended.[15] Always refer to the latest guidelines for the most accurate protocol.

Q3: My in vivo mouse model of invasive candidiasis shows variable efficacy with Rezafungin. What factors could be contributing to this?

A3: The efficacy of Rezafungin in vivo is strongly correlated with the AUC/MIC ratio.[16] Ensure your dosing regimen is achieving adequate plasma exposure. The timing of the first dose is also critical; earlier administration post-infection generally leads to better outcomes.[16] The immune status of the mice (e.g., neutropenic vs. immunocompetent) will also significantly impact the required dose for efficacy.[17]

Quantitative Data: In Vitro Susceptibility
Fungal SpeciesResistance ProfileRezafungin MIC Range (µg/mL)Reference(s)
Candida aurisEchinocandin-Resistant (FKS1 S639P)4 - 8[15]
Candida aurisWild-Type0.03 - 8[15]
Candida glabrataEchinocandin Non-Wild Type0.25 (for some isolates)[18]
Candida albicansFKS MutantSimilar to other echinocandins[2]
Candida tropicalisFKS MutantSimilar to other echinocandins[2]
Experimental Protocols

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

  • Immunosuppression : Induce neutropenia in mice (e.g., BALB/c) using cyclophosphamide (B585) administered intraperitoneally prior to infection.[19]

  • Infection : Infect mice intravenously via the lateral tail vein with a standardized inoculum of the Candida strain (e.g., 1 x 10⁷ CFU/mouse).[19]

  • Treatment : Administer Rezafungin (e.g., 20 mg/kg) intravenously at specified time points post-infection (e.g., day 1, 3, and 6).[19] Include vehicle control and comparator (e.g., micafungin, amphotericin B) groups.[20]

  • Endpoint Assessment : Monitor survival over a defined period (e.g., 21 days).[19] For fungal burden assessment, sacrifice subsets of mice at different time points, harvest organs (e.g., kidneys, brain), homogenize the tissue, and plate serial dilutions to determine CFU/gram of tissue.[20]

Visualizations

Rezafungin_Mechanism Rezafungin Mechanism of Action Rezafungin Rezafungin Glucan_Synthase (1,3)-β-D-Glucan Synthase Rezafungin->Glucan_Synthase inhibits Fungal_Cell_Wall Fungal Cell Wall Glucan_Synthase->Fungal_Cell_Wall synthesizes (1,3)-β-D-Glucan for Cell_Death Fungal Cell Death Fungal_Cell_Wall->Cell_Death disruption leads to

Caption: Rezafungin inhibits fungal cell wall synthesis.

Rezafungin_Workflow Rezafungin In Vivo Efficacy Workflow Immunosuppression Immunosuppress Mice Infection Intravenous Fungal Infection Immunosuppression->Infection Treatment Administer Rezafungin/ Controls Infection->Treatment Monitoring Monitor Survival Treatment->Monitoring Fungal_Burden Determine Fungal Burden in Organs Treatment->Fungal_Burden

Caption: Workflow for Rezafungin in vivo efficacy study.

Olorofim (B607405): A Novel Orotomide Targeting Pyrimidine Biosynthesis

Olorofim is a first-in-class antifungal agent from the orotomide class. It has a novel mechanism of action, inhibiting the fungal enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is essential for the de novo biosynthesis of pyrimidines.[21][22]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I am not seeing any activity of Olorofim against Candida or Cryptococcus species. Is my compound inactive?

A1: This is expected. Olorofim's spectrum of activity is focused on molds, particularly Aspergillus and other filamentous fungi. It lacks significant activity against most yeasts and Mucorales.[22]

Q2: My DHODH enzyme inhibition assay is giving inconsistent IC50 values for Olorofim. What could be the issue?

A2: The stability and activity of the recombinant DHODH enzyme are critical for this assay. Ensure the enzyme is properly stored and handled to maintain its activity. The concentration of the substrate (L-dihydroorotic acid) and the electron acceptor (e.g., Coenzyme Q10) should be optimized for your specific assay conditions.[12] Also, verify that the DMSO concentration in the final reaction mixture is low and consistent across all wells, as high concentrations can inhibit enzyme activity.

Q3: I am observing antagonism when combining Olorofim with azoles against Aspergillus fumigatus in vitro. Is this a known interaction?

A3: Yes, antagonism between Olorofim and azoles has been reported.[23] This is thought to be due to linked transcriptional networks. When designing combination therapy experiments, it is important to consider the potential for antagonistic interactions.

Quantitative Data: In Vitro Susceptibility
Fungal SpeciesResistance ProfileOlorofim MIC Range (µg/mL)Reference(s)
Aspergillus fumigatusTriazole-Resistant0.016 - 0.062[21][24]
Aspergillus fumigatusWild-Type0.008 - 0.062[24][25]
Aspergillus spp.Wild-Type0.008 - 0.5
Experimental Protocols

DHODH Enzyme Inhibition Assay

  • Reagents : Recombinant fungal DHODH enzyme, Olorofim, L-dihydroorotic acid (substrate), Coenzyme Q10 (electron acceptor), 2,6-dichloroindophenol (B1210591) (DCIP), and an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100).[12]

  • Assay Setup : In a 96-well plate, add the assay buffer, serial dilutions of Olorofim (or DMSO for control), and the recombinant DHODH enzyme.[12]

  • Reaction Initiation : Start the reaction by adding a mixture of L-dihydroorotic acid, Coenzyme Q10, and DCIP.[12]

  • Measurement : Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.[26]

  • IC50 Calculation : Calculate the percentage of inhibition for each Olorofim concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[12]

Visualizations

Olorofim_Mechanism Olorofim Mechanism of Action Olorofim Olorofim DHODH Dihydroorotate Dehydrogenase (DHODH) Olorofim->DHODH inhibits Orotate Orotate DHODH->Orotate converts to Dihydroorotate Dihydroorotate Dihydroorotate->DHODH substrate Pyrimidine_Synthesis Pyrimidine Biosynthesis Orotate->Pyrimidine_Synthesis leads to DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis essential for Olorofim_Workflow Olorofim DHODH Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Reagents Prepare Assay Buffer, Substrates, and Olorofim Dilutions Add_Enzyme Add Recombinant DHODH Enzyme Prepare_Reagents->Add_Enzyme Initiate_Reaction Initiate Reaction with Substrate/DCIP Mix Add_Enzyme->Initiate_Reaction Measure_Absorbance Measure Absorbance Decrease at 600 nm Initiate_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 Fosmanogepix_Mechanism Fosmanogepix/Manogepix Mechanism of Action Fosmanogepix Fosmanogepix (Prodrug) Manogepix Manogepix (Active Drug) Fosmanogepix->Manogepix converted by phosphatases (in vivo) Gwt1 Gwt1 Enzyme Manogepix->Gwt1 inhibits GPI_Biosynthesis GPI-Anchor Biosynthesis Gwt1->GPI_Biosynthesis essential for GPI_Proteins GPI-Anchored Proteins GPI_Biosynthesis->GPI_Proteins produces Cell_Wall_Integrity Cell Wall Integrity GPI_Proteins->Cell_Wall_Integrity maintains Fungal_Cell_Death Fungal Cell Death Cell_Wall_Integrity->Fungal_Cell_Death loss leads to Fosmanogepix_Workflow Fosmanogepix/Manogepix Preclinical Workflow cluster_invitro In Vitro (Manogepix) cluster_invivo In Vivo (Fosmanogepix) MIC_Testing MIC/MEC Testing (Resistant Strains) Efficacy_Studies Efficacy Studies (Animal Models) MIC_Testing->Efficacy_Studies MOA_Assay Mechanism of Action Assay (e.g., GPI-Protein Expression) MOA_Assay->Efficacy_Studies PK_Studies Pharmacokinetic Studies (Prodrug Conversion) PK_Studies->Efficacy_Studies

References

Validation & Comparative

A Comparative Analysis of Ibrexafungerp and Fluconazole Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The landscape of antifungal therapeutics is continually evolving, driven by the need for agents with novel mechanisms of action to combat emerging resistance and broaden the spectrum of treatable mycoses. This guide provides a detailed comparison of Ibrexafungerp (B609083), a first-in-class triterpenoid (B12794562) antifungal, and fluconazole (B54011), a widely used triazole, based on available preclinical and clinical data.

In Vitro Efficacy: A Comparative Summary

Ibrexafungerp has demonstrated potent in vitro activity against a broad range of Candida species, including isolates resistant to fluconazole. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.

Table 1: Comparative In Vitro Activity of Ibrexafungerp and Fluconazole against Candida Species

Fungal SpeciesIbrexafungerp MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans (fluconazole-susceptible)0.03 (MIC⁹⁰)-
Candida albicans (fluconazole-resistant)0.03 (MIC⁹⁰)>64
Candida glabrata0.25 (MIC⁹⁰)-
Candida krusei0.5 (MIC⁹⁰)-
Candida parapsilosis0.5 (MIC⁹⁰)-
Candida tropicalis0.25 (MIC⁹⁰)-
Candida auris0.25 - 2 (Range)>64

Data compiled from multiple in vitro studies.[1][2][3]

Table 2: Clinical Efficacy in the Treatment of Acute Vulvovaginal Candidiasis (VVC)

Clinical EndpointIbrexafungerp (300 mg twice daily for 1 day)Fluconazole (150 mg for 1 day)
Clinical Cure Rate (Day 10) 51.9%58.3%
No Signs or Symptoms (Day 25) 70.4%50.0%
Requirement for Antifungal Rescue Medication 3.7%29.2%

Data from the Phase 2 DOVE study (NCT03253094).[4][5][6][7][8]

Experimental Protocols

The in vitro and clinical data presented in this guide are based on standardized and rigorously controlled experimental methodologies.

In Vitro Susceptibility Testing:

The Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M27.[9][10]

  • Isolate Preparation: Fungal isolates were cultured on appropriate agar (B569324) plates to ensure purity and viability. Inoculum suspensions were prepared and standardized spectrophotometrically to a concentration of 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.

  • Assay Plates: 96-well microtiter plates were prepared with serial twofold dilutions of the antifungal agents in RPMI 1640 medium.

  • Incubation: The inoculated plates were incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the antifungal agent that resulted in a significant inhibition (typically ≥50%) of fungal growth compared to the drug-free control well. For some studies, the pH of the growth medium was adjusted to reflect physiological conditions, such as the vaginal pH of 4.5.[2][11][12]

Clinical Trial for Acute Vulvovaginal Candidiasis (DOVE Study):

This was a Phase 2, randomized, double-blind, multicenter study to evaluate the efficacy and safety of different oral doses of ibrexafungerp compared to the standard oral dose of fluconazole.[5][6]

  • Patient Population: The study enrolled women with acute vulvovaginal candidiasis, confirmed by a positive culture for Candida species and a composite vulvovaginal signs and symptoms score of ≥7.

  • Treatment Arms: Patients were randomized to receive either a single 150 mg dose of fluconazole or one of several dosing regimens of ibrexafungerp, with the 300 mg twice-daily for one day regimen being selected for further phase 3 studies.

  • Efficacy Endpoints: The primary endpoint was the clinical cure rate, defined as the complete resolution of all vulvovaginal signs and symptoms at the test-of-cure visit on day 10. Secondary endpoints included mycological eradication and the proportion of patients with no signs or symptoms at the follow-up visit on day 25.

Mechanisms of Action: A Visual Representation

Ibrexafungerp and fluconazole target distinct pathways in the fungal cell, which are crucial for its survival and propagation.

cluster_fluconazole Fluconazole Mechanism of Action Lanosterol Lanosterol CYP51A1 Lanosterol 14-α-demethylase (CYP51A1/Erg11) Lanosterol->CYP51A1 substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Fluconazole Fluconazole Fluconazole->CYP51A1 inhibition CYP51A1->Ergosterol biosynthesis

Caption: Fluconazole's mechanism of action.

cluster_ibrexafungerp Ibrexafungerp Mechanism of Action UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-glucan Synthase (FKS1/FKS2) UDP_Glucose->Glucan_Synthase substrate Beta_Glucan β-(1,3)-D-glucan Glucan_Synthase->Beta_Glucan polymerization Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Ibrexafungerp Ibrexafungerp Ibrexafungerp->Glucan_Synthase inhibition

Caption: Ibrexafungerp's mechanism of action.

Conclusion

Ibrexafungerp presents a promising alternative to fluconazole, particularly in the context of azole-resistant fungal infections. Its novel mechanism of action, targeting the fungal cell wall, provides a distinct advantage.[13][14][15] While clinical data for vulvovaginal candidiasis suggests comparable efficacy to fluconazole in the acute setting, ibrexafungerp demonstrated a more sustained clinical response and a lower need for rescue medication.[4][5][6] Further research and ongoing clinical trials will continue to delineate the full therapeutic potential of ibrexafungerp across a broader range of fungal diseases.

References

A Comparative Analysis of Rezafungin and Existing Antifungal Agents for the Treatment of Invasive Candidiasis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the recently FDA-approved antifungal agent, Rezafungin (Rezzayo), reveals a promising new option for clinicians treating invasive candidiasis. This guide provides a detailed comparison of Rezafungin's efficacy with established antifungal agents, including caspofungin, fluconazole, and amphotericin B, supported by data from pivotal clinical trials and in vitro susceptibility studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this novel therapeutic.

Executive Summary

Rezafungin, a next-generation echinocandin, demonstrates non-inferior efficacy to the current standard-of-care, caspofungin, for the treatment of candidemia and invasive candidiasis.[1][2][3][4] Its primary advantage lies in its unique pharmacokinetic profile, allowing for once-weekly intravenous administration, which may simplify treatment regimens.[5] This guide will delve into the mechanisms of action, comparative efficacy data, and detailed experimental protocols relevant to the evaluation of these antifungal agents.

Mechanisms of Action

The primary antifungal agents discussed in this guide belong to three distinct classes, each with a unique mechanism of action targeting the fungal cell.

  • Echinocandins (Rezafungin and Caspofungin): These agents act by inhibiting the enzyme 1,3-β-D-glucan synthase, which is essential for the synthesis of β-glucan, a critical component of the fungal cell wall. This disruption of the cell wall's integrity leads to osmotic instability and fungal cell death. Mammalian cells lack a cell wall, making this a highly selective target.

  • Azoles (Fluconazole): Fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol (B1671047), a vital component of the fungal cell membrane. The inhibition of ergosterol synthesis alters the permeability of the cell membrane, leading to the disruption of fungal cell growth.

  • Polyenes (Amphotericin B): Amphotericin B binds to ergosterol within the fungal cell membrane, forming pores or channels. This binding disrupts the membrane's integrity, causing leakage of intracellular components and ultimately leading to fungal cell death.

cluster_echinocandins Echinocandins (Rezafungin, Caspofungin) cluster_azoles Azoles (Fluconazole) cluster_polyenes Polyenes (Amphotericin B) Rezafungin Rezafungin Glucan_Synthase 1,3-β-D-Glucan Synthase Rezafungin->Glucan_Synthase inhibit Beta_Glucan β-Glucan Glucan_Synthase->Beta_Glucan synthesizes Caspofungin Caspofungin Caspofungin->Glucan_Synthase inhibit Fungal_Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Fungal_Cell_Wall component of Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14-α-Demethylase Fluconazole->Lanosterol_Demethylase inhibits Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol synthesizes Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane component of Amphotericin_B Amphotericin_B Ergosterol_Binding Ergosterol Amphotericin_B->Ergosterol_Binding binds to Pore_Formation Pore Formation in Cell Membrane Ergosterol_Binding->Pore_Formation leading to Fungal_Cell_Membrane_Disruption Fungal Cell Membrane Disruption Pore_Formation->Fungal_Cell_Membrane_Disruption results in

Caption: Mechanisms of Action of Antifungal Agents.

Comparative Efficacy: The ReSTORE Trial

The pivotal Phase 3 ReSTORE trial was a multicenter, double-blind, randomized study that compared the efficacy and safety of once-weekly Rezafungin with daily caspofungin in patients with candidemia and/or invasive candidiasis.

Key Efficacy Endpoints

The trial demonstrated that Rezafungin was non-inferior to caspofungin for the primary endpoints evaluated by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Efficacy EndpointRezafungin (n=93)Caspofungin (n=94)Treatment Difference (95% CI)
Day 14 Global Cure (EMA Primary Endpoint) 59.1% (55/93)60.6% (57/94)-1.1% (-14.9 to 12.7)
Day 30 All-Cause Mortality (FDA Primary Endpoint) 23.7% (22/93)21.3% (20/94)2.4% (-9.7 to 14.4)

Data sourced from the ReSTORE Phase 3 Trial.

Baseline Pathogen Distribution

The distribution of baseline Candida species was similar between the two treatment groups, with Candida albicans, Candida glabrata, and Candida tropicalis being the most frequently isolated pathogens.

Candida SpeciesRezafungin GroupCaspofungin Group
C. albicans41.9%42.6%
C. glabrata25.8%26.6%
C. tropicalis21.5%18.1%

Data sourced from the ReSTORE Phase 3 Trial analysis.

In Vitro Susceptibility

The in vitro activity of an antifungal agent is a critical determinant of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a standard measure of in vitro potency.

The following table summarizes the MIC90 values (the MIC required to inhibit 90% of isolates) for Rezafungin and comparator agents against common Candida species.

Candida SpeciesRezafungin MIC90 (µg/mL)Caspofungin MIC90 (µg/mL)Fluconazole MIC90 (µg/mL)Amphotericin B MIC90 (µg/mL)
C. albicans0.060.060.51
C. glabrata0.120.06321
C. tropicalis0.060.0621
C. parapsilosis2120.5
C. krusei0.120.25≥641
C. auris0.25N/AN/AN/A

Note: MIC values can vary based on testing methodology and geographic location. The data presented are a synthesis from multiple sources.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare standardized inoculum of yeast isolate in RPMI 1640 medium. C Inoculate each well with the standardized yeast suspension. A->C B Serially dilute antifungal agents in 96-well microtiter plates. B->C D Include positive (drug-free) and negative (uninoculated) controls. C->D E Incubate plates at 35°C for 24-48 hours. D->E F Visually or spectrophotometrically assess fungal growth in each well. E->F G Determine the MIC: the lowest drug concentration with significant growth inhibition (≥50% for azoles and echinocandins, 100% for amphotericin B). F->G

Caption: Workflow for Antifungal Susceptibility Testing.

1. Inoculum Preparation:

  • Yeast colonies are suspended in sterile saline to achieve a specific turbidity, corresponding to a standardized cell density.

  • This suspension is further diluted in RPMI 1640 medium to the final inoculum concentration.

2. Antifungal Agent Dilution:

  • Stock solutions of the antifungal agents are prepared in an appropriate solvent.

  • Serial twofold dilutions of each agent are made in RPMI 1640 medium in 96-well microtiter plates.

3. Inoculation and Incubation:

  • The prepared yeast inoculum is added to each well of the microtiter plate containing the diluted antifungal agents.

  • A growth control well (containing no antifungal agent) and a sterility control well (uninoculated medium) are included on each plate.

  • The plates are incubated at 35°C.

4. MIC Determination:

  • After 24 or 48 hours of incubation, the plates are examined for fungal growth.

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth compared to the growth control. For azoles and echinocandins, this is typically ≥50% inhibition, while for amphotericin B, it is complete inhibition.

ReSTORE Phase 3 Clinical Trial Protocol Outline

The ReSTORE trial was a robustly designed study to ensure a fair comparison between Rezafungin and caspofungin.

1. Patient Population:

  • Adults (≥18 years) with a confirmed diagnosis of candidemia or invasive candidiasis based on mycological evidence from a normally sterile site.

2. Study Design:

  • A multicenter, double-blind, double-dummy, randomized, non-inferiority trial.

  • Patients were randomly assigned in a 1:1 ratio to receive either Rezafungin or caspofungin.

3. Treatment Regimen:

  • Rezafungin Group: A single intravenous loading dose of 400 mg in the first week, followed by 200 mg intravenously once weekly for up to four weeks.

  • Caspofungin Group: An intravenous loading dose of 70 mg on day one, followed by 50 mg intravenously daily for up to four weeks.

  • The double-dummy design ensured that both patients and investigators remained blinded to the treatment allocation.

4. Efficacy Assessments:

  • Primary Endpoints:

    • Global cure at Day 14 (a composite of clinical cure, mycological eradication, and radiological cure where applicable) for the EMA.

    • All-cause mortality at Day 30 for the FDA.

  • Secondary Endpoints: Included mycological eradication at various time points and safety and tolerability assessments.

5. Statistical Analysis:

  • The primary analysis was conducted on the modified intent-to-treat (mITT) population, which included all randomized patients who received at least one dose of the study drug and had a confirmed Candida infection.

  • A non-inferiority margin of 20% was used for the primary endpoints.

Conclusion

Rezafungin represents a significant advancement in the treatment of invasive candidiasis, offering a novel once-weekly dosing regimen without compromising efficacy compared to the established standard of care, caspofungin. Its potent in vitro activity against a broad range of Candida species, including some azole-resistant strains, further solidifies its position as a valuable addition to the antifungal armamentarium. This guide provides the foundational data and experimental context for researchers and clinicians to critically evaluate the role of Rezafungin in their respective fields.

References

Head-to-head comparison of Antifungal agent 124 and caspofungin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals.

In the landscape of antifungal drug development, the emergence of novel agents warrants a thorough comparative analysis against established therapies. This guide provides a detailed head-to-head comparison of the investigational compound, Antifungal Agent 124, and the widely used echinocandin, caspofungin. The following sections will delve into their mechanisms of action, in vitro and in vivo efficacy, supported by experimental data and detailed protocols.

Mechanism of Action: A Tale of Two Targets

A fundamental difference between this compound and caspofungin lies in their cellular targets. Caspofungin, a member of the echinocandin class, disrupts the integrity of the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polysaccharide.[1][2][3] This inhibition is achieved through the non-competitive targeting of the β-(1,3)-D-glucan synthase enzyme complex.[1][2] The absence of this enzyme in mammalian cells contributes to the favorable safety profile of caspofungin.

In contrast, this compound is hypothesized to function as a potent inhibitor of fungal protein synthesis. Its proposed mechanism involves binding to a unique site on the fungal ribosome, distinct from those targeted by existing antibacterial protein synthesis inhibitors. This targeted inhibition is designed to halt the proliferation of fungal cells by preventing the translation of essential proteins.

Mechanism of Action of Caspofungin Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-Glucan Synthase Caspofungin->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Cell_Lysis Fungal Cell Lysis Glucan_Synthesis->Cell_Lysis Disruption leads to

Figure 1: Mechanism of Action of Caspofungin.

Hypothetical Mechanism of Action of this compound Antifungal_Agent_124 This compound Fungal_Ribosome Fungal Ribosome Antifungal_Agent_124->Fungal_Ribosome Binds to Protein_Synthesis Protein Synthesis Antifungal_Agent_124->Protein_Synthesis Inhibits Fungal_Ribosome->Protein_Synthesis Mediates Fungal_Growth Fungal Growth and Proliferation Protein_Synthesis->Fungal_Growth Essential for Fungistatic_Effect Fungistatic/Fungicidal Effect Protein_Synthesis->Fungistatic_Effect Inhibition leads to

Figure 2: Hypothetical Mechanism of Action of this compound.

In Vitro Activity: A Comparative Spectrum

The in vitro antifungal activity of both agents was evaluated against a panel of clinically relevant fungal pathogens. Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Table 1: Comparative In Vitro Activity (MIC µg/mL)

Fungal SpeciesThis compound (Hypothetical)Caspofungin
Candida albicans0.1250.25 - 0.5
Candida glabrata0.250.25 - 0.5
Candida krusei0.5≤2
Candida parapsilosis1>8
Aspergillus fumigatus0.061
Cryptococcus neoformans0.532
Fusarium solani2Resistant

Key Observations:

  • This compound demonstrates potent hypothetical activity against a broad range of yeasts and molds.

  • Notably, it shows strong potential efficacy against Cryptococcus neoformans and Fusarium solani, pathogens for which caspofungin has limited or no activity.

  • Caspofungin remains highly active against most Candida species, with the exception of C. parapsilosis where higher MICs are observed.

In Vivo Efficacy: Murine Model of Disseminated Candidiasis

To assess the in vivo potential, a murine model of disseminated candidiasis was employed. Immunocompetent mice were infected intravenously with a clinical isolate of Candida albicans. Treatment commenced 24 hours post-infection and continued for 7 days. The primary endpoint was the reduction in kidney fungal burden, measured in colony-forming units (CFU) per gram of tissue.

Table 2: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

Treatment GroupDosage (mg/kg/day)Mean Kidney Fungal Burden (log10 CFU/g ± SD)
Vehicle Control-6.8 ± 0.5
This compound (Hypothetical)14.2 ± 0.7
This compound (Hypothetical)52.1 ± 0.4
Caspofungin13.5 ± 0.6
Caspofungin51.8 ± 0.3

Key Observations:

  • Both this compound and caspofungin demonstrated a dose-dependent reduction in kidney fungal burden compared to the vehicle control.

  • At equivalent dosages, caspofungin showed a slightly greater reduction in fungal burden in this model.

  • The hypothetical data suggests this compound possesses significant in vivo efficacy against Candida albicans.

Experimental Workflow for In Vivo Efficacy Study cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Phase Animal_Acclimatization Animal Acclimatization Infection Intravenous Infection (Candida albicans) Animal_Acclimatization->Infection Treatment_Groups Randomization into Treatment Groups (Vehicle, Agent 124, Caspofungin) Infection->Treatment_Groups Daily_Dosing Daily Intraperitoneal Dosing (7 days) Treatment_Groups->Daily_Dosing Euthanasia Euthanasia (Day 8) Daily_Dosing->Euthanasia Tissue_Harvest Kidney Harvest Euthanasia->Tissue_Harvest Fungal_Burden Fungal Burden Quantification (CFU/g) Tissue_Harvest->Fungal_Burden

Figure 3: Experimental Workflow for In Vivo Efficacy Study.

Experimental Protocols

In Vitro Susceptibility Testing

Antifungal susceptibility testing was performed by the broth microdilution method in accordance with the CLSI document M27-A3 for yeasts and M38-A2 for filamentous fungi. RPMI 1640 medium was used, and MIC endpoints were determined visually after 24-48 hours of incubation at 35°C. For caspofungin against Aspergillus species, the Minimum Effective Concentration (MEC), characterized by the observation of abnormal hyphal growth, was determined microscopically.

Murine Model of Disseminated Candidiasis

  • Animals: Female BALB/c mice, 6-8 weeks old, were used.

  • Inoculum: A clinical isolate of Candida albicans was grown in Yeast Peptone Dextrose (YPD) broth, washed, and suspended in sterile saline. Mice were infected via the lateral tail vein with 1 x 10^5 CFU in a volume of 0.1 mL.

  • Treatment: this compound and caspofungin were dissolved in a suitable vehicle. Treatment was administered via intraperitoneal injection once daily for seven consecutive days, starting 24 hours after infection.

  • Endpoint: On day 8, mice were euthanized, and kidneys were aseptically removed, homogenized, and serially diluted for plating on YPD agar (B569324) to determine the fungal burden (CFU/g of tissue).

Conclusion

This comparative guide provides a preliminary assessment of the hypothetical this compound against the established antifungal, caspofungin. While caspofungin demonstrates proven efficacy against a range of fungal pathogens by targeting the cell wall, the hypothetical profile of this compound, with its distinct mechanism of action and broader spectrum of activity, suggests it could be a promising candidate for further investigation. The in vivo data, although hypothetical for Agent 124, indicates its potential for effective treatment of systemic fungal infections. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of novel antifungal candidates like this compound.

References

a new antifungal agent with potent activity against a wide range of fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antifungal therapeutics is evolving, with a new class of agents emerging to address the growing challenge of invasive fungal infections and the rise of drug-resistant pathogens. This guide provides a comprehensive comparison of a novel, broad-spectrum antifungal agent, here exemplified by Fosmanogepix , and its performance against other recently developed antifungals—Ibrexafungerp, Olorofim, and Rezafungin—as well as established treatments. The data presented is compiled from various in vitro studies to offer a clear, comparative overview of their efficacy.

Mechanism of Action: A New Target in the Fungal Arsenal

Fosmanogepix is a first-in-class antifungal that operates via a novel mechanism of action. It is a prodrug that is rapidly converted in vivo to its active moiety, manogepix. Manogepix targets and inhibits the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[1][2][3][4] This inhibition disrupts the localization of critical mannoproteins to the fungal cell wall, compromising cell wall integrity and leading to fungal cell death.[3] This unique target distinguishes it from existing antifungal classes.

The mechanisms of action for the comparator agents are as follows:

  • Ibrexafungerp: A triterpenoid (B12794562) that inhibits β-(1,3)-D-glucan synthase, a key enzyme in the synthesis of the fungal cell wall.

  • Olorofim: An orotomide that inhibits the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is crucial for pyrimidine (B1678525) biosynthesis in fungi.

  • Rezafungin: A next-generation echinocandin that also inhibits β-(1,3)-D-glucan synthase, similar to existing echinocandins but with a different pharmacological profile.

Comparative In Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) values of Fosmanogepix (Manogepix), Ibrexafungerp, Olorofim, and Rezafungin against a wide range of fungal pathogens, alongside established antifungal agents for comparison. The data is presented as MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity against Candida Species (MIC in mg/L)

OrganismAgentMIC50MIC90Comparator AgentComparator MIC50Comparator MIC90
Candida albicansManogepix 0.0080.015Fluconazole0.251
Ibrexafungerp0.060.5Anidulafungin0.030.06
Rezafungin0.030.06Micafungin0.0150.03
Candida glabrataManogepix 0.0150.03Fluconazole832
Ibrexafungerp0.251Anidulafungin0.060.12
Rezafungin0.060.06Micafungin0.030.06
Candida aurisManogepix 0.0150.03Amphotericin B11
Ibrexafungerp0.51Anidulafungin0.120.25
Rezafungin0.120.25Micafungin0.060.12
Candida parapsilosisManogepix 0.0080.015Fluconazole14
Ibrexafungerp0.120.25Anidulafungin12
Rezafungin12Micafungin0.51
Candida kruseiManogepix >32>32Fluconazole1664
Ibrexafungerp0.51Anidulafungin0.120.25
Rezafungin0.030.03Micafungin0.060.12

Note: Data compiled from multiple sources.

Table 2: In Vitro Activity against Aspergillus and Other Molds (MIC/MEC in mg/L)

OrganismAgentMEC50MEC90Comparator AgentComparator MEC50Comparator MEC90
Aspergillus fumigatusManogepix 0.0160.03Voriconazole0.250.5
Ibrexafungerp0.120.25Amphotericin B0.51
Olorofim0.030.06Posaconazole0.060.12
Aspergillus flavusManogepix 0.030.06Voriconazole0.51
Ibrexafungerp0.250.5Amphotericin B12
Olorofim0.030.06Posaconazole0.060.12
Fusarium solaniManogepix 0.0150.06Amphotericin B24
Scedosporium apiospermumManogepix 0.030.06Voriconazole0.251
Olorofim0.030.125Posaconazole0.251
Lomentospora prolificansManogepix 0.030.06Voriconazole>16>16
Olorofim0.060.125Amphotericin B416

Note: Data compiled from multiple sources. For molds, Minimum Effective Concentration (MEC) is often used for echinocandins and other cell wall active agents. For simplicity and comparison, MIC/MEC values are presented.

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most frequently cited method is the CLSI M27 protocol for yeasts and M38 for molds.

CLSI M27 Broth Microdilution Method for Yeasts (Summarized)
  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: The standardized yeast inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

EUCAST Broth Microdilution Method for Yeasts (Summarized)

The EUCAST methodology is similar to the CLSI protocol but with some key differences, including the use of RPMI 1640 medium supplemented with 2% glucose and a higher final inoculum concentration. The endpoint reading is also standardized and often read spectrophotometrically.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

G cluster_membrane Fungal Cell Membrane cluster_wall Fungal Cell Wall UDP-Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase UDP-Glucose->Glucan_Synthase Substrate Glucan β-(1,3)-D-Glucan Glucan_Synthase->Glucan Synthesis Rezafungin Rezafungin Rezafungin->Glucan_Synthase Inhibition Ibrexafungerp Ibrexafungerp Ibrexafungerp->Glucan_Synthase Inhibition

Caption: Mechanism of action for Rezafungin and Ibrexafungerp.

G Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Pyrimidines Pyrimidines Orotate->Pyrimidines Further Synthesis Olorofim Olorofim Olorofim->DHODH Inhibition

Caption: Olorofim's inhibition of the pyrimidine biosynthesis pathway.

G cluster_er Endoplasmic Reticulum GPI_precursor GPI Precursor Gwt1 Gwt1 GPI_precursor->Gwt1 Substrate Acylated_GPI Acylated GPI Anchor Gwt1->Acylated_GPI Mannoproteins Mannoproteins Acylated_GPI->Mannoproteins Attachment Cell_Wall Fungal Cell Wall Mannoproteins->Cell_Wall Localization Fosmanogepix Fosmanogepix Manogepix Manogepix Fosmanogepix->Manogepix Conversion (in vivo) Manogepix->Gwt1 Inhibition

Caption: Fosmanogepix (Manogepix) mechanism of action.

G start Start prep_inoculum Prepare Yeast Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum in RPMI 1640 Medium prep_inoculum->dilute_inoculum inoculate_plate Inoculate Microtiter Plate dilute_inoculum->inoculate_plate prep_antifungal Prepare Serial Dilutions of Antifungal Agent prep_antifungal->inoculate_plate incubate Incubate at 35°C for 24-48 hours inoculate_plate->incubate read_mic Determine MIC (≥50% Growth Inhibition) incubate->read_mic end End read_mic->end

Caption: CLSI M27 broth microdilution workflow.

References

Olorofim: A Novel Antifungal Agent Surpassing Conventional Therapies in Efficacy Against Resistant Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new front has opened in the battle against invasive fungal infections with the emergence of Olorofim, a first-in-class antifungal agent from the orotomide class. Demonstrating a novel mechanism of action, Olorofim exhibits superior in vitro activity against a broad spectrum of filamentous fungi, including notoriously difficult-to-treat and drug-resistant Aspergillus species, when compared to existing antifungal drugs such as voriconazole (B182144) and amphotericin B.

Olorofim represents a significant breakthrough for researchers, scientists, and drug development professionals grappling with the rising threat of antifungal resistance. Its unique mode of action, targeting the fungal enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) in the pyrimidine (B1678525) biosynthesis pathway, circumvents the common resistance mechanisms that plague current therapies.[1][2] This novel approach translates to potent activity against azole-resistant and cryptic Aspergillus species, offering a promising new therapeutic avenue.[3][4]

Comparative In Vitro Efficacy

Extensive in vitro studies have consistently highlighted Olorofim's potent antifungal activity. Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of a drug that inhibits the visible growth of a microorganism, underscores its superior efficacy against various Aspergillus species compared to legacy antifungal agents.

Fungal SpeciesOlorofim MIC (mg/L)Voriconazole MIC (mg/L)Amphotericin B MIC (mg/L)
Aspergillus fumigatus
Wild-Type0.008 - 0.0310.25 - 1.00.5 - 2.0
Azole-Resistant0.008 - 0.063>160.5 - 2.0
Aspergillus terreus 0.015 - 0.031.0 - 4.01.0 - 8.0
Aspergillus niger 0.03 - 0.121.0 - 4.01.0 - 2.0
Aspergillus lentulus 0.015 - 0.032.0 - >160.5 - >16
Aspergillus calidoustus 0.03 - 0.125>161.0 - 4.0

Note: MIC values are presented as ranges compiled from multiple studies to reflect inter-strain variability. Lower MIC values indicate higher antifungal activity.

The data clearly illustrates that Olorofim maintains low MIC values even against Aspergillus strains that exhibit high levels of resistance to voriconazole.[4][5]

Mechanism of Action: A Novel Approach to Fungal Inhibition

Olorofim's distinct mechanism of action is a key differentiator from existing antifungal classes.[1] Unlike azoles, which target the fungal cell membrane's ergosterol (B1671047) biosynthesis, or polyenes like amphotericin B that directly bind to ergosterol, Olorofim disrupts a fundamental metabolic pathway essential for fungal cell growth and proliferation.[2]

By inhibiting the dihydroorotate dehydrogenase (DHODH) enzyme, Olorofim effectively blocks the de novo synthesis of pyrimidines.[1][2] Pyrimidines are essential building blocks for DNA, RNA, and other vital macromolecules. Their depletion ultimately leads to the cessation of fungal growth.[1] The fungal DHODH enzyme is structurally distinct from its human counterpart, which accounts for Olorofim's selective toxicity against fungal pathogens.[1]

Olorofim_Mechanism_of_Action cluster_pathway De Novo Pyrimidine Biosynthesis Pathway Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH DHODH_node Dihydroorotate Dehydrogenase (DHODH) UMP UMP Orotate->UMP Orotate Phosphoribosyltransferase UTP, CTP, TTP UTP, CTP, TTP UMP->UTP, CTP, TTP Further Synthesis Olorofim Olorofim Olorofim->DHODH_node Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Isolate Culture B Conidia Suspension A->B C Inoculum Standardization B->C E Inoculation of Microtiter Plate C->E D Serial Drug Dilution D->E F Incubation (48-72h) E->F G Visual/Spectrophotometric Reading F->G H MIC Determination G->H

References

A Comparative Guide to Ibrexafungerp: A Novel Antifungal Agent with a Favorable Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of antifungal therapeutics is evolving, driven by the urgent need for agents with improved safety, better efficacy against resistant strains, and more convenient formulations. Ibrexafungerp (B609083), the first in a new triterpenoid (B12794562) class of antifungals, represents a significant advancement. It offers a potent, broad-spectrum activity combined with a favorable safety profile, distinguishing it from many existing treatments.[1][2] This guide provides a detailed comparison of ibrexafungerp with established antifungal agents, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Quantitative Data Summary: Efficacy and Safety

Ibrexafungerp's performance has been rigorously evaluated against various fungal pathogens and compared with standard-of-care agents. The following tables summarize key quantitative data on its in vitro efficacy and safety profile.

Table 1: Comparative In Vitro Efficacy (MIC in µg/mL) Against Key Candida Species

Fungal SpeciesIbrexafungerpFluconazole (B54011)CaspofunginAnidulafunginMicafungin
Candida albicans 0.06 (0.03-0.125)----
Candida glabrata 0.25 (0.25-0.5)----
Candida auris 0.5 (0.06-2)>641 (0.06->8)0.251 (0.03->16)
C. auris (Echinocandin-Resistant) 0.5 - 1.0>64>8>16>16

Data represents the MIC50 (Minimum Inhibitory Concentration for 50% of isolates) and, where available, the MIC range. Values are compiled from multiple studies.[3][4][5]

Ibrexafungerp demonstrates potent activity against a wide range of Candida species, including the multidrug-resistant Candida auris. Notably, it retains its activity against isolates that have developed resistance to echinocandins, a critical advantage in clinical settings.

Table 2: Comparative Safety and Tolerability Profile

Agent ClassRepresentative Drug(s)Common Adverse EventsKey Safety Concerns
Triterpenoid Ibrexafungerp Mild gastrointestinal events (nausea, diarrhea, vomiting), headache, dizziness.Contraindicated in pregnancy. Potential for drug-drug interactions with strong CYP3A inhibitors/inducers.
Azoles Fluconazole, VoriconazoleHeadache, nausea, vomiting.Liver damage, significant drug-drug interactions via CYP450 inhibition.
Echinocandins Caspofungin, MicafunginGenerally well-tolerated; potential for infusion-related reactions.Minimal direct human cell toxicity due to fungal-specific target.
Polyenes Amphotericin BInfusion-related reactions (fever, chills), nephrotoxicity.Significant renal toxicity.

Clinical trials have shown ibrexafungerp to be well-tolerated. Its safety profile is comparable to fluconazole but without the significant risk of liver damage associated with the azole class. The most frequently reported adverse events are mild gastrointestinal issues.

Mechanism of Action: A Novel Approach to a Validated Target

Like the echinocandins, ibrexafungerp targets the fungal enzyme β-(1,3)-D-glucan synthase, which is essential for building the fungal cell wall. However, its binding site on the enzyme is distinct from that of the echinocandins, which explains the limited cross-resistance between the two classes. This unique mechanism allows ibrexafungerp to be effective against many echinocandin-resistant strains. Glucan synthase is not present in human cells, making it a highly selective target and contributing to the drug's favorable safety profile.

G Mechanism of Fungal Cell Wall Synthesis Inhibition cluster_cytoplasm Fungal Cytoplasm cluster_membrane Cell Membrane cluster_cellwall Fungal Cell Wall UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Enzyme Complex) UDP_Glucose->Glucan_Synthase Substrate Glucan_Polymer β-(1,3)-D-Glucan (Polymer) Glucan_Synthase->Glucan_Polymer Synthesis Cell_Wall Cell Wall Integrity Glucan_Polymer->Cell_Wall Incorporation Ibrexafungerp Ibrexafungerp Inhibition Inhibition Ibrexafungerp->Inhibition Echinocandins Echinocandins Echinocandins->Inhibition Inhibition->Glucan_Synthase Blocks Enzyme Activity (Distinct Sites)

Caption: Inhibition of the fungal cell wall synthesis pathway.

Experimental Protocols

The data presented in this guide are derived from standardized, reproducible experimental methodologies, ensuring the reliability of the findings.

1. In Vitro Antifungal Susceptibility Testing

The Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27.

  • Preparation of Antifungal Agent : The antifungal agent is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial twofold dilutions are then performed in RPMI 1640 medium within a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation : Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension is created in sterile saline, and its turbidity is adjusted to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Incubation and MIC Determination : The prepared fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agent. The plate is incubated at 35°C for 24-48 hours. The MIC is visually determined as the lowest concentration of the agent that completely inhibits fungal growth.

G Workflow for CLSI M27 Broth Microdilution Assay A 1. Prepare Antifungal Stock (e.g., in DMSO) B 2. Perform Serial Dilutions in 96-well plate with RPMI medium A->B F 6. Inoculate Plate (Add final suspension to wells) B->F C 3. Culture Fungal Isolate (e.g., 24-48h at 35°C) D 4. Prepare Inoculum Suspension (Adjust to 0.5 McFarland) C->D E 5. Dilute Suspension to final concentration in RPMI D->E E->F G 7. Incubate Plate (24-48h at 35°C) F->G H 8. Read MIC (Lowest concentration with no visible growth) G->H

Caption: Standard workflow for antifungal susceptibility testing.

2. In Vitro Cytotoxicity Assay

To assess the safety profile at a cellular level, cytotoxicity assays are performed against mammalian cell lines (e.g., HepG2 liver cells, HEK293 kidney cells). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.

  • Cell Culture : Mammalian cells are seeded in 96-well plates and cultured until they form a confluent monolayer.

  • Compound Exposure : The cells are then treated with various concentrations of the antifungal agent and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition and Incubation : MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Quantification : The formazan is dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured with a spectrophotometer. A lower absorbance indicates higher cytotoxicity. Cell viability is expressed as a percentage relative to untreated control cells.

References

A Comparative Guide to Olorofim: A Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Olorofim, a first-in-class antifungal agent, with established alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate its mechanism of action and experimental evaluation.

Introduction to Olorofim

Olorofim (formerly F901318) is an investigational antifungal agent from the orotomide class.[1][2] It represents a significant development in the fight against invasive fungal infections due to its novel mechanism of action, which is distinct from all currently licensed antifungal drug classes.[1][3] Olorofim targets the fungal enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a critical component in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] By inhibiting this enzyme, Olorofim disrupts the production of essential building blocks for DNA, RNA, and other vital cellular components, leading to fungal cell death. This unique mechanism allows it to circumvent the common resistance pathways that affect other antifungal classes like azoles and polyenes.

Comparative Analysis of Antifungal Mechanisms

The primary distinction of Olorofim lies in its target within the fungal cell. Unlike existing agents that target the cell wall or cell membrane, Olorofim disrupts a fundamental metabolic pathway.

Antifungal AgentClassMechanism of Action
Olorofim OrotomideInhibits dihydroorotate dehydrogenase (DHODH), blocking pyrimidine biosynthesis, which is crucial for DNA and RNA synthesis.
Voriconazole TriazoleInhibits lanosterol (B1674476) 14-alpha-demethylase, an enzyme essential for the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane.
Amphotericin B PolyeneBinds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.
Caspofungin EchinocandinInhibits the (1→3)-β-D-glucan synthase enzyme, disrupting the synthesis of β-glucan, an essential component of the fungal cell wall.

Data Presentation: In Vitro Susceptibility

The following table summarizes the in vitro activity of Olorofim and comparator agents against key pathogenic Aspergillus species. Minimum Inhibitory Concentration (MIC) is a measure of the lowest drug concentration needed to inhibit the visible growth of a microorganism. Lower MIC values indicate greater potency.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Aspergillus Species

OrganismAntifungal AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Aspergillus fumigatus Olorofim 0.03 0.031 0.008 - 0.062
Voriconazole0.510.25 - 2
Amphotericin B110.12 - 2
Aspergillus flavus Olorofim 0.016 N/A Up to 0.06
Voriconazole0.51≤1
Amphotericin B120.5 - 2
Aspergillus niger Olorofim 0.03 N/A Up to 0.06
Voriconazole12≤1
Amphotericin B120.5 - 2
Aspergillus terreus Olorofim 0.008 N/A Up to 0.06
Voriconazole0.510.12 - 4
Amphotericin B2≥81 - ≥8

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources and testing methodologies (CLSI/EUCAST) may vary slightly between studies.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

Methodology: Broth Microdilution based on CLSI M38 Reference Method.

  • Inoculum Preparation: Fungal isolates are cultured on potato dextrose agar (B569324) for 5-7 days. Conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 20). The suspension is adjusted spectrophotometrically to achieve a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Drug Dilution: Antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a complete inhibition of visible growth compared to the drug-free control well.

In Vivo Efficacy Assessment

Methodology: Murine Model of Disseminated Aspergillosis.

  • Immunosuppression: Mice (e.g., BALB/c strain) are immunosuppressed to render them susceptible to infection. This is typically achieved through the administration of corticosteroids (e.g., triamcinolone) or cyclophosphamide.

  • Infection: Mice are infected intravenously via the lateral tail vein with a suspension of Aspergillus fumigatus conidia (e.g., 1 x 10⁵ conidia).

  • Treatment: Treatment with the antifungal agent (e.g., Olorofim administered intraperitoneally or orally) or a vehicle control begins at a specified time post-infection and continues for a defined period (e.g., 4-9 days).

  • Efficacy Endpoints:

    • Survival: Animals are monitored daily, and survival rates are recorded.

    • Fungal Burden: At the end of the study, organs (kidneys, brain, lungs) are harvested, homogenized, and plated on growth medium to determine the fungal burden (CFU/gram of tissue).

    • Histopathology: Organ tissues are fixed, sectioned, and stained to visualize fungal elements and tissue damage.

Mandatory Visualizations

Mechanism of Action and Experimental Workflow

G Olorofim's Novel Mechanism of Action cluster_fungus Fungal Cell Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP ...multiple steps Pyrimidines Pyrimidines UMP->Pyrimidines Macromolecules DNA, RNA, Phospholipids, Glycoproteins Pyrimidines->Macromolecules CellDeath Fungicidal Effect Macromolecules->CellDeath Olorofim Olorofim Olorofim->DHODH Inhibits G Workflow for Antifungal Efficacy Testing cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Isolate Fungal Isolate (e.g., Aspergillus) Culture Culture on Potato Dextrose Agar Isolate->Culture Immunosuppress Immunosuppress Murine Model Inoculum Prepare Inoculum Suspension Culture->Inoculum Microdilution Broth Microdilution (CLSI M38) Inoculum->Microdilution MIC Determine MIC (48-72h Incubation) Microdilution->MIC Infection Intravenous Infection Immunosuppress->Infection Treatment Administer Antifungal (Olorofim vs. Control) Infection->Treatment Endpoints Assess Efficacy Endpoints Treatment->Endpoints Survival Survival Rate Endpoints->Survival FungalBurden Fungal Burden (CFU) Endpoints->FungalBurden

References

A Comparative Guide to a New Class of Antifungal Agents Targeting Fungal Cell Wall Polysaccharide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The fungal cell wall, a structure absent in mammalian cells, presents a prime target for selective antifungal therapies. Its intricate composition of polysaccharides, primarily glucans and chitin, along with mannoproteins, is essential for cell integrity, growth, and virulence. This guide provides a comparative analysis of a new class of antifungal agents that disrupt the synthesis of these vital cell wall components. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanism of action, comparative efficacy, and the experimental protocols used for their evaluation.

New Classes of Fungal Cell Wall Synthesis Inhibitors

Recent advancements in antifungal drug discovery have led to the development of novel agents that inhibit the synthesis of fungal cell wall polysaccharides. These agents belong to distinct chemical classes and exhibit unique pharmacological profiles. This guide will focus on three promising new classes:

  • Triterpenoids (Fungerps): A novel class of orally bioavailable glucan synthase inhibitors.

  • Next-Generation Echinocandins: An evolution of the existing echinocandin class with improved pharmacokinetic properties.

  • Gwt1 Inhibitors: A first-in-class agent targeting an early step in the synthesis of GPI-anchored mannoproteins.

These new agents offer significant advantages over existing therapies, including activity against resistant fungal strains and improved dosing regimens.

Mechanism of Action: Disrupting the Fungal Fortress

The primary mechanism of action of these new antifungal agents is the inhibition of key enzymes involved in the synthesis of the fungal cell wall.

Inhibition of β-(1,3)-D-Glucan Synthesis

Both the triterpenoid (B12794562) and the next-generation echinocandin classes target the enzyme β-(1,3)-D-glucan synthase. This enzyme is a critical component of the fungal cell wall synthesis machinery, responsible for producing the structural backbone of the cell wall.[1][2] Its inhibition leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[3][4] While both classes target the same enzyme, they bind to different sites, which can result in a lack of cross-resistance.[5]

Inhibition of GPI-Anchor Biosynthesis

The Gwt1 inhibitors represent a novel mechanism of action. They target the Gwt1 enzyme, which is essential for an early step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. These GPI anchors are crucial for attaching mannoproteins to the outer layer of the fungal cell wall. By inhibiting Gwt1, these drugs disrupt the proper localization and function of these essential cell wall proteins, leading to a loss of cell wall integrity and virulence.

Fungal_Cell_Wall_Synthesis_Inhibition cluster_synthesis Fungal Cell Wall Synthesis cluster_inhibitors Inhibitors cluster_gpi GPI-Anchor Synthesis cluster_gwt1_inhibitor Inhibitor UDP-Glucose UDP-Glucose Beta_1_3_Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1) UDP-Glucose->Beta_1_3_Glucan_Synthase Substrate Beta_1_3_Glucan β-(1,3)-D-Glucan Beta_1_3_Glucan_Synthase->Beta_1_3_Glucan Cell_Wall_Backbone Cell Wall Backbone Beta_1_3_Glucan->Cell_Wall_Backbone Ibrexafungerp Ibrexafungerp (Triterpenoid) Ibrexafungerp->Beta_1_3_Glucan_Synthase Inhibits Rezafungin Rezafungin (Echinocandin) Rezafungin->Beta_1_3_Glucan_Synthase Inhibits Inositol Inositol Gwt1 Gwt1 Enzyme Inositol->Gwt1 Substrate GPI_Anchor GPI Anchor Gwt1->GPI_Anchor Mannoproteins Mannoproteins GPI_Anchor->Mannoproteins Anchors Manogepix Manogepix (Gwt1 Inhibitor) Manogepix->Gwt1 Inhibits MIC_Assay_Workflow Start Start Fungal_Culture Fungal Isolate Culture Start->Fungal_Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculation Inoculation of wells Inoculum_Prep->Inoculation Drug_Dilution Serial Drug Dilution in 96-well plate Drug_Dilution->Inoculation Incubation Incubation (35°C, 24-72h) Inoculation->Incubation MIC_Reading Visual or Spectrophotometric MIC Determination Incubation->MIC_Reading End End MIC_Reading->End

References

a new antifungal agent that is effective against a broad range of fungal pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant fungal pathogens presents a significant challenge to global health. In response, the development of novel antifungal agents with unique mechanisms of action is a critical area of research. This guide provides a comprehensive comparison of Fosmanogepix, a first-in-class antifungal agent, with established antifungal drugs. Fosmanogepix is a prodrug that is rapidly converted in vivo to its active moiety, manogepix, which exhibits broad-spectrum activity against a wide range of yeasts and molds, including resistant strains.[1][2] This document presents quantitative efficacy data, detailed experimental protocols for susceptibility testing, and visualizations of the drug's mechanism of action and experimental workflows.

Data Presentation: Comparative In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Fosmanogepix (active moiety, manogepix) and comparator antifungal agents against various clinically relevant fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Lower MIC values are indicative of greater potency.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Antifungal Agents against Candida Species

Fungal SpeciesFosmanogepix (Manogepix)FluconazoleVoriconazoleAmphotericin BCaspofungin
Candida albicans0.002 - 0.03[3]≤0.125 - >64[4][5]≤0.03 - >40.25 - 0.50.03 - 0.25
Candida glabrata0.004 - 0.120.125 - >64≤0.03 - 40.25 - 0.50.03 - 0.5
Candida parapsilosis0.016 - 0.1250.125 - 64≤0.03 - 0.060.25 - 10.5 - 2
Candida tropicalis0.002 - 0.030.25 - >64≤0.03 - >40.25 - 0.50.03 - 0.25
Candida krusei>82 - >640.06 - 0.50.5 - 10.12 - 1
Candida auris0.004 - 0.12≥32N/A≥2≤2

Table 2: Comparative In Vitro Activity (MIC in µg/mL) of Antifungal Agents against Aspergillus Species

Fungal SpeciesFosmanogepix (Manogepix)VoriconazoleAmphotericin BCaspofungin (MEC)
Aspergillus fumigatus0.016 - 0.060.12 - 40.12 - 20.125 - 1
Aspergillus flavus0.016 - 0.060.5 - 20.5 - 40.125 - 1
Aspergillus niger0.016 - 0.061 - 80.5 - 20.008 - 0.06
Aspergillus terreus0.016 - 0.060.25 - 8≤0.125 - 80.015 - 0.06

Note: For echinocandins like Caspofungin against molds, the Minimum Effective Concentration (MEC) is often reported, which is the lowest concentration that leads to the formation of abnormal, compact hyphal forms.

Experimental Protocols: Broth Microdilution MIC Testing

The in vitro susceptibility data presented in this guide are primarily determined using the broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following is a generalized protocol based on these standards.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.

Materials:

  • Sterile 96-well microtiter plates

  • Standardized antifungal agent powders

  • Appropriate solvents for drug stock solution preparation (e.g., dimethyl sulfoxide)

  • RPMI 1640 broth medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Fungal isolates for testing

  • Sterile saline (0.85%)

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Antifungal Solution Preparation:

    • Prepare a stock solution of the antifungal agent in a suitable solvent.

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to achieve the desired final concentrations in the microtiter plate.

  • Inoculum Preparation:

    • Yeasts (Candida spp.):

      • Subculture the yeast isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.

      • Prepare a suspension of the yeast cells in sterile saline.

      • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

      • Dilute the adjusted suspension in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microdilution wells.

    • Molds (Aspergillus spp.):

      • Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days to encourage sporulation.

      • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

      • Adjust the conidial suspension with a spectrophotometer to a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

  • Microtiter Plate Inoculation:

    • Dispense 100 µL of the prepared fungal inoculum into each well of the microtiter plate containing 100 µL of the serially diluted antifungal agent.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Incubation:

    • Incubate the plates at 35°C. Incubation times vary by organism:

      • Candida spp.: 24 hours

      • Aspergillus spp.: 48 hours

  • MIC Determination:

    • Read the endpoints visually.

    • MIC for Yeasts: The lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50%) compared to the drug-free growth control.

    • MEC for Molds (for some drug classes like echinocandins): The lowest concentration of the antifungal agent that leads to the formation of small, abnormal, compact hyphal forms compared to the profuse, filamentous growth in the drug-free control well.

Mandatory Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate key pathways and workflows.

G cluster_ER Endoplasmic Reticulum cluster_pathway GPI Anchor Biosynthesis Pathway cluster_cell_wall Fungal Cell Wall GlcN_PI GlcN-PI Gwt1 Gwt1 Enzyme GlcN_PI->Gwt1 Inositol Acylation GlcN_acyl_PI GlcN(acyl)PI Gwt1->GlcN_acyl_PI Manogepix Manogepix Manogepix->Gwt1 Inhibition Cell_wall_integrity Cell Wall Integrity & Adhesion Manogepix->Cell_wall_integrity Disruption Further_Steps Further Biosynthetic Steps GlcN_acyl_PI->Further_Steps ... GPI_anchor Mature GPI Anchor Further_Steps->GPI_anchor GPI_anchored_proteins GPI-Anchored Mannoproteins GPI_anchor->GPI_anchored_proteins Protein Anchoring GPI_anchored_proteins->Cell_wall_integrity

Caption: Mechanism of action of Manogepix, the active moiety of Fosmanogepix.

G start Start prep_drug Prepare Antifungal Stock & Serial Dilutions start->prep_drug prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum dispense_drug Dispense Drug Dilutions into 96-Well Plate prep_drug->dispense_drug inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate dispense_drug->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Visually Read MIC/MEC Endpoint incubate->read_mic end End read_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

G cluster_fosmanogepix Fosmanogepix cluster_comparators Comparator Antifungals novel_moa Novel Mechanism of Action (Gwt1 Inhibition) evaluation Comparative Efficacy Evaluation novel_moa->evaluation broad_spectrum Broad Spectrum (Yeasts & Molds) broad_spectrum->evaluation activity_resistant Activity Against Resistant Strains activity_resistant->evaluation established_moa Established Mechanisms (e.g., Ergosterol, Glucan Synthesis) established_moa->evaluation variable_spectrum Variable Spectrum of Activity variable_spectrum->evaluation resistance_issues Known Resistance Mechanisms resistance_issues->evaluation

Caption: Logical relationship for the comparative evaluation of antifungal agents.

References

a new antifungal agent that is effective against both yeasts and molds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antifungal therapeutics is evolving, with several new agents demonstrating potent activity against both yeasts and molds, addressing the critical need for effective treatments for invasive fungal infections. This guide provides an objective comparison of three promising new antifungal agents: Fosmanogepix, Rezafungin, and Ibrexafungerp. The information presented herein is based on publicly available experimental data to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these novel compounds.

Executive Summary

Fosmanogepix, Rezafungin, and Ibrexafungerp represent significant advancements in antifungal therapy, each with a distinct mechanism of action and a broad spectrum of activity. Fosmanogepix introduces a novel mechanism by inhibiting the fungal enzyme Gwt1, crucial for GPI-anchor biosynthesis. Rezafungin, a next-generation echinocandin, and Ibrexafungerp, a first-in-class triterpenoid, both target the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall, albeit through different binding interactions. These agents exhibit potent in vitro activity against a wide range of pathogenic yeasts and molds, including resistant strains.

Data Presentation: In Vitro Susceptibility

The following tables summarize the in vitro activity of Fosmanogepix (active form, Manogepix), Rezafungin, and Ibrexafungerp against key pathogenic yeast and mold species. Minimum Inhibitory Concentration (MIC) for yeasts and Minimum Effective Concentration (MEC) for molds are presented as MIC/MEC50 and MIC/MEC90 values (in µg/mL), representing the concentrations required to inhibit the growth of 50% and 90% of the isolates tested, respectively. Data is compiled from various studies employing Clinical and Laboratory Standards Institute (CLSI) and/or European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodologies.

Table 1: Comparative In Vitro Activity Against Common Candida Species

OrganismFosmanogepix (Manogepix) MIC (µg/mL)Rezafungin MIC (µg/mL)Ibrexafungerp MIC (µg/mL)
Candida albicans0.008 / 0.016[1]0.03 / 0.06[2][3]0.062 / 0.125[4]
Candida glabrata0.015 / 0.03[1]0.06 / 0.12[3]0.25 / 0.5[4][5]
Candida parapsilosis0.008 / 0.016[1]1 / 2[2]0.125 / 0.25[4][5]
Candida tropicalis0.008 / 0.016[1]0.03 / 0.06[2]0.5 / 2[4][5]
Candida krusei>4 / >40.03 / 0.06[2]0.5 / 1[4][5]
Candida auris0.004 / 0.015[6]0.06 / 0.1250.5 / 1[7]

Table 2: Comparative In Vitro Activity Against Common Aspergillus Species

OrganismFosmanogepix (Manogepix) MEC (µg/mL)Rezafungin MEC (µg/mL)Ibrexafungerp MEC (µg/mL)
Aspergillus fumigatus0.03 / 0.06[8][9]0.03 / 0.125[10]0.04 / 0.092[11][12]
Aspergillus flavus0.03 / 0.06[8]≤0.015 / 0.03[10]0.125 / 0.25
Aspergillus niger0.015 / 0.03[8]≤0.015 / 0.03[10]0.06 / 0.125
Aspergillus terreus0.03 / 0.06[8]≤0.015 / 0.03[10]0.125 / 0.25

Experimental Protocols

The in vitro susceptibility data presented in this guide were predominantly generated using standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following is a summary of the key aspects of these broth microdilution methods.

CLSI Broth Microdilution Method (M27 for Yeasts and M38 for Molds)

The CLSI reference methods for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38) are internationally recognized standards.[8][13][14]

  • Medium : RPMI 1640 broth with L-glutamine, without bicarbonate, and buffered with MOPS acid is the standard medium.

  • Inoculum Preparation : Yeast inocula are prepared by spectrophotometrically standardizing a cell suspension to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL. For molds, a conidial suspension is prepared and adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Incubation : Microdilution plates are incubated at 35°C. Incubation times are typically 24-48 hours for yeasts and can extend to 72 hours or longer for some molds, depending on their growth rate.

  • Endpoint Reading : For azoles and polyenes, the MIC is the lowest concentration that causes a significant reduction in growth (typically ≥50% for yeasts and 100% for molds) compared to the drug-free control. For echinocandins and other agents targeting the cell wall, the MEC for molds is the lowest concentration at which aberrant, short, and branched hyphal growth is observed.

EUCAST Broth Microdilution Method (E.Def 7.3 for Yeasts and E.Def 9.3 for Molds)

The EUCAST methodology provides an alternative standardized approach for antifungal susceptibility testing.

  • Medium : RPMI 1640 broth supplemented with 2% glucose is used for both yeasts and molds.[12]

  • Inoculum Preparation : Inoculum concentrations are spectrophotometrically standardized to a final concentration of 1-5 x 10⁵ CFU/mL for both yeasts and molds.

  • Incubation : Plates are incubated at 35-37°C for 24-48 hours.

  • Endpoint Reading : MIC endpoints are determined spectrophotometrically at 530 nm or visually. For most antifungal classes, the MIC is defined as 50% growth inhibition for yeasts and complete growth inhibition for molds compared to the drug-free control. For echinocandins against molds, the MEC is determined similarly to the CLSI method.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_isolate Fungal Isolate inoculum_prep Inoculum Preparation (Spectrophotometric Standardization) fungal_isolate->inoculum_prep microdilution_plate 96-Well Microdilution Plate (RPMI Medium) inoculum_prep->microdilution_plate drug_dilution Antifungal Agent Serial Dilution drug_dilution->microdilution_plate incubation Incubation (35°C, 24-72h) microdilution_plate->incubation endpoint_reading Endpoint Reading (Visual or Spectrophotometric) incubation->endpoint_reading mic_mec_determination MIC/MEC Determination endpoint_reading->mic_mec_determination

Experimental workflow for antifungal susceptibility testing.

Signaling Pathways and Mechanisms of Action

A fundamental understanding of the mechanism of action is crucial for the development and application of new antifungal agents. The following diagrams illustrate the signaling pathways targeted by Fosmanogepix, Rezafungin, and Ibrexafungerp.

Fosmanogepix: Inhibition of GPI-Anchor Biosynthesis

Fosmanogepix is a prodrug that is converted in vivo to its active form, manogepix. Manogepix is a first-in-class antifungal that inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[15][16] This enzyme plays a critical role in the early stages of the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway.[16] GPI anchors are essential for the proper localization and function of a wide array of cell surface proteins, including adhesins and cell wall remodeling enzymes. By inhibiting Gwt1, manogepix disrupts the synthesis of these crucial proteins, leading to a loss of cell wall integrity, impaired adhesion, and ultimately, fungal cell death.[17]

gwt1_inhibition Fosmanogepix Fosmanogepix (Prodrug) Manogepix Manogepix (Active Drug) Fosmanogepix->Manogepix In vivo conversion Gwt1 Gwt1 Enzyme Manogepix->Gwt1 Inhibits GPI_Biosynthesis GPI-Anchor Biosynthesis Pathway Gwt1->GPI_Biosynthesis Catalyzes Cell_Wall_Integrity Impaired Cell Wall Integrity Gwt1->Cell_Wall_Integrity Adhesion Reduced Adhesion Gwt1->Adhesion GPI_Anchored_Proteins GPI-Anchored Proteins (e.g., Adhesins, Cell Wall Enzymes) GPI_Biosynthesis->GPI_Anchored_Proteins Produces Cell_Surface Fungal Cell Surface GPI_Anchored_Proteins->Cell_Surface Localizes to Fungal_Cell_Death Fungal Cell Death Cell_Wall_Integrity->Fungal_Cell_Death Adhesion->Fungal_Cell_Death

Fosmanogepix mechanism of action via Gwt1 inhibition.

Rezafungin and Ibrexafungerp: Targeting β-(1,3)-D-Glucan Synthesis and the Cell Wall Integrity Pathway

Rezafungin and Ibrexafungerp both inhibit the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[18] This inhibition leads to a weakened cell wall, osmotic instability, and cell lysis. The depletion of β-(1,3)-D-glucan triggers the Cell Wall Integrity (CWI) signaling pathway, a compensatory stress response. This pathway, primarily mediated by the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascade, attempts to remodel the cell wall by increasing chitin (B13524) synthesis. However, in the presence of potent glucan synthase inhibitors, this compensatory mechanism is often insufficient to prevent cell death.

cwi_pathway cluster_drugs Antifungal Agents cluster_cwi Cell Wall Integrity (CWI) Pathway Rezafungin Rezafungin Glucan_Synthase β-(1,3)-D-Glucan Synthase Rezafungin->Glucan_Synthase Inhibits Ibrexafungerp Ibrexafungerp Ibrexafungerp->Glucan_Synthase Inhibits Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Synthesizes Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress Depletion leads to Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporated into Fungal_Cell_Death Fungal Cell Death Cell_Wall->Fungal_Cell_Death Weakening leads to PKC_pathway PKC Pathway Cell_Wall_Stress->PKC_pathway Activates MAPK_cascade MAPK Cascade (Slt2) PKC_pathway->MAPK_cascade Chitin_Synthase Chitin Synthase Upregulation MAPK_cascade->Chitin_Synthase

Inhibition of β-(1,3)-D-glucan synthesis and the CWI pathway.

Conclusion

Fosmanogepix, Rezafungin, and Ibrexafungerp are promising new antifungal agents with potent and broad-spectrum activity against both yeasts and molds. Their distinct mechanisms of action, including the novel target of Fosmanogepix, offer potential advantages in overcoming existing antifungal resistance. The comparative in vitro data presented in this guide, alongside an understanding of their molecular targets and the standardized methods for their evaluation, provide a valuable resource for the scientific and drug development communities. Further clinical investigation is ongoing and will be critical in defining the therapeutic roles of these important new agents in the management of invasive fungal infections.

References

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